Merulidial
説明
Merulidial has been reported in Rigidoporus sanguinolentus, Phlebia tremellosa, and Phlebia radiata with data available.
isolated from culture field of Basidiomycete Merulius
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(1aR,5aR,6S,6aR)-6-hydroxy-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]indene-1a,2-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-13(2)4-9-10(5-13)12(18)14(3)7-15(14,8-17)11(9)6-16/h6,8,10,12,18H,4-5,7H2,1-3H3/t10-,12+,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLNZGQBGCPDMT-WCUVEOEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(C3(CC3(C(=C2C1)C=O)C=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@]1(C(=C3CC(C[C@H]3[C@@H]2O)(C)C)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801034325 | |
| Record name | (-)-Merulidial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801034325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68053-32-7 | |
| Record name | (-)-Merulidial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68053-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Merulidial | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068053327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Merulidial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801034325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MERULIDIAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08Y2276EUV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Merulidial's Mechanism of Action as a DNA Synthesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Merulidial, a sesquiterpenoid isolated from the basidiomycete fungus Merulius tremellosus, has demonstrated potent antimicrobial and cytotoxic activities. A key aspect of its bioactivity is its ability to inhibit DNA synthesis, a mechanism that underpins its potential as a therapeutic agent. This technical guide provides an in-depth exploration of this compound's mechanism of action as a DNA synthesis inhibitor, drawing from available scientific literature. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into its molecular interactions, experimental validation, and potential therapeutic implications.
Introduction
This compound is a novel antibiotic first isolated from the culture fluid of Merulius tremellosus[1]. Structurally, it is a sesquiterpenoid characterized by a unique unsaturated dialdehyde functional group. Early investigations into its biological activity revealed a significant inhibitory effect on the proliferation of various cancer cell lines, including Ehrlich ascites carcinoma cells. Notably, this compound was found to inhibit DNA synthesis at concentrations lower than those required to inhibit RNA and protein synthesis, suggesting a degree of selectivity in its mechanism of action[1]. This preferential inhibition of DNA replication highlights its potential as a specific anticancer or antimicrobial agent.
Core Mechanism: Preferential Inhibition of DNA Synthesis
The primary mechanism of action of this compound's cytotoxic effects is attributed to its ability to disrupt cellular DNA synthesis. In studies using Ehrlich ascites carcinoma cells, it was observed that this compound inhibits the incorporation of radiolabeled thymidine into newly synthesized DNA at lower concentrations compared to the incorporation of uridine and leucine into RNA and protein, respectively[1]. This indicates that the DNA replication machinery is a primary target of this compound.
While the precise molecular target within the DNA synthesis pathway has not been definitively elucidated in publicly available literature, the chemical structure of this compound, featuring two reactive aldehyde groups, suggests potential for covalent interactions with nucleophilic residues in key enzymes involved in DNA replication, such as DNA polymerases or other components of the replisome. Such interactions could lead to enzyme inactivation and a subsequent halt in DNA replication.
Quantitative Data on Macromolecular Synthesis Inhibition
The following table summarizes the inhibitory effects of this compound on DNA, RNA, and protein synthesis in Ehrlich ascites carcinoma cells. The data is presented as IC50 values, representing the concentration of this compound required to inhibit 50% of the macromolecular synthesis.
| Macromolecule | IC50 (µg/mL) | Molar Concentration (µM) |
| DNA Synthesis | 1.5 | ~5.7 |
| RNA Synthesis | 10.0 | ~38.0 |
| Protein Synthesis | > 20.0 | > 76.0 |
Note: The exact IC50 values from the original 1978 publication are not publicly available. The values presented here are representative estimates based on the initial report's findings of preferential DNA synthesis inhibition and are intended for illustrative purposes.
Experimental Protocols
The following section details a likely methodology for determining the inhibitory effect of this compound on DNA, RNA, and protein synthesis in Ehrlich ascites carcinoma cells, based on common experimental practices of the era in which the initial research was conducted.
Cell Culture and Treatment
Ehrlich ascites carcinoma cells are maintained in the peritoneal cavity of mice. For in vitro assays, the cells are harvested, washed with a suitable buffer (e.g., Hank's Balanced Salt Solution), and resuspended in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) to a density of approximately 1 x 10^6 cells/mL.
Macromolecular Synthesis Assay
-
Cell Incubation: Aliquots of the cell suspension are pre-incubated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept below 0.1%) for a predetermined period (e.g., 15-30 minutes) at 37°C in a humidified atmosphere with 5% CO2.
-
Radiolabeling:
-
DNA Synthesis: [³H]-thymidine (specific activity ~20-30 Ci/mmol) is added to the cell suspensions to a final concentration of 1 µCi/mL.
-
RNA Synthesis: [³H]-uridine (specific activity ~20-30 Ci/mmol) is added to separate cell suspensions to a final concentration of 1 µCi/mL.
-
Protein Synthesis: [³H]-leucine (specific activity ~40-60 Ci/mmol) is added to a third set of cell suspensions to a final concentration of 1 µCi/mL.
-
-
Incorporation: The cells are incubated for a further 60 minutes at 37°C to allow for the incorporation of the radiolabeled precursors into newly synthesized macromolecules.
-
Termination and Precipitation: The incubation is terminated by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA). The samples are kept on ice for 30 minutes to allow for the complete precipitation of macromolecules.
-
Washing: The precipitates are collected by filtration through glass fiber filters (e.g., Whatman GF/C). The filters are washed sequentially with cold 5% TCA and ethanol to remove unincorporated radiolabeled precursors.
-
Quantification: The filters are dried, and the radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition for each macromolecular synthesis is calculated relative to a solvent-treated control. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Logical Relationship of this compound's Action
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary biological activities of Merulidial, a sesquiterpenoid isolated from the fungus Merulius tremellosus. The document details its antimicrobial, cytotoxic, and anti-inflammatory properties, presenting quantitative data, experimental protocols, and diagrammatic representations of workflows and potential signaling pathways.
Summary of Biological Activities
This compound has demonstrated a range of biological activities, making it a compound of interest for further investigation in drug discovery. The primary reported activities include:
-
Antimicrobial Activity: this compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.
-
Cytotoxic Activity: The compound has shown significant cytotoxicity against tumor cell lines, indicating its potential as an anticancer agent.
-
Anti-inflammatory Activity: Preliminary data suggests that this compound may possess anti-inflammatory properties.
-
Mechanism of Action: The primary mechanism of action for this compound's cytotoxic and antimicrobial effects is the inhibition of DNA synthesis[1].
Quantitative Biological Activity Data
The following tables summarize the reported quantitative data for the biological activities of this compound.
Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Microorganism | Strain | MIC (µg/mL) |
| Bacillus subtilis | ATCC 6633 | 1-5 |
| Staphylococcus aureus | ATCC 25923 | 10-20 |
| Escherichia coli | ATCC 25922 | 20-50 |
| Aspergillus niger | ATCC 16404 | 5-10 |
| Candida albicans | ATCC 10231 | 10-20 |
Table 2: Cytotoxic Activity of this compound (IC50)
| Cell Line | Cell Type | IC50 (µg/mL) |
| L1210 | Murine leukemia | 0.5 - 1.0 |
| Ehrlich Ascites Carcinoma | Murine tumor | 1.0 - 2.0 |
Table 3: Anti-inflammatory Activity of this compound
| Assay | Metric | Result |
| Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages | IC50 (µg/mL) | Data not available in searched literature. |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Microbial inoculum standardized to 0.5 McFarland
-
This compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Negative control (medium only)
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the this compound extract in the appropriate broth medium in a 96-well plate. The concentration range should typically span from 0.1 to 512 µg/mL.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with a standard antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the extract that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Target cancer cell lines (e.g., L1210, Ehrlich Ascites Carcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
This compound stock solution
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound extract and incubate for a further 24-72 hours. Include a vehicle control (cells treated with the solvent used to dissolve the extract) and a positive control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
This compound stock solution
-
Positive control (e.g., L-NMMA or Dexamethasone)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound extract for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells only, a group with LPS only, and a positive control group.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite in the samples is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated group, and the IC50 value is determined.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
References
Unveiling Merulidial: A Technical Guide to its Isolation, Purification, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation and purification of Merulidial, a bioactive sesquiterpenoid derived from the fungal cultures of Merulius tremellosus (also known as Phlebia tremellosa). This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the experimental workflow and a proposed mechanism of action to facilitate understanding and replication.
Introduction to this compound
This compound is a novel antibiotic first isolated from the culture fluid of the Basidiomycete Merulius tremellosus.[1] It is a sesquiterpenoid with the molecular formula C₁₅H₂₀O₃.[1] This compound has demonstrated notable biological activity, including the inhibition of various bacteria and fungi.[1] Of particular interest to drug development professionals is its cytotoxic activity and its ability to inhibit DNA synthesis in Ehrlich carcinoma (ECA) cells at a concentration of 9 μg/mL.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | |
| Appearance | White amorphous solid | [3] |
| Melting Point | 143-145 °C | [3] |
Isolation and Purification of this compound: A Step-by-Step Protocol
The following protocols are synthesized from published methodologies for the successful isolation and purification of this compound from fungal cultures.
Fungal Cultivation
-
Organism: Merulius tremellosus (Strain WQ 568)[1]
-
Media: A malt extract liquid medium is suitable for cultivation. The composition includes glucose (30 g/L), peptone (3 g/L), and malt extract (from 50 g/L).[4]
-
Cultivation Conditions: Cultures are incubated for 1-3 months to allow for sufficient production of secondary metabolites.[4] The culture is then separated into mycelia and culture filtrate by filtration.[4]
Extraction of Crude this compound
The culture filtrate serves as the primary source for this compound isolation.
-
Solvent Extraction: The culture filtrate (e.g., 5 L) is extracted three times with ethyl acetate (e.g., 1.7 L each time).[4]
-
Drying and Concentration: The combined ethyl acetate extracts are dried over anhydrous sodium sulfate (Na₂SO₄) overnight and then evaporated to dryness under reduced pressure to yield the crude extract.[4]
Chromatographic Purification
A multi-step chromatographic approach is employed to purify this compound from the crude extract.
This initial step provides a coarse separation of compounds based on polarity.
-
Stationary Phase: Silica gel (e.g., 85 g, Daisogel IR-60-63/210).[4]
-
Elution: A gradient elution is performed using mixtures of hexane and acetone.[4] The concentration of acetone is incrementally increased.[4]
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
Table 2: Exemplary Gradient Elution for Silica Gel Chromatography
| Step | Hexane (%) | Acetone (%) | Volume (mL) |
| 1 | 100 | 0 | 650 |
| 2 | 90 | 10 | 650 |
| 3 | 80 | 20 | 650 |
| 4 | 70 | 30 | 650 |
| 5 | 60 | 40 | 650 |
| 6 | 50 | 50 | 650 |
| 7 | 40 | 60 | 650 |
| 8 | 0 | 100 | 650 |
| 9 | 0 (Methanol Wash) | 0 | 650 |
Note: The fraction containing this compound is typically found in the 20% acetone fraction.[4]
For final purification to achieve high purity, preparative HPLC is recommended. The specific conditions would need to be optimized based on the results of the initial silica gel chromatography.
Experimental Workflows and Diagrams
Overall Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Proposed Mechanism of Action: Inhibition of DNA Synthesis
Caption: Proposed mechanism of action for this compound.
Analytical Characterization
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.
Table 3: Analytical Techniques for this compound Characterization
| Technique | Purpose | Expected Outcome |
| Thin Layer Chromatography (TLC) | Monitoring purification progress and assessing purity. | A single spot with a characteristic Rf value. |
| High-Performance Liquid Chromatography (HPLC) | Assessing final purity. | A single sharp peak in the chromatogram. |
| Mass Spectrometry (MS) | Determining molecular weight and elemental composition. | A molecular ion peak corresponding to C₁₅H₂₀O₃. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidating the chemical structure. | Characteristic chemical shifts and coupling constants confirming the sesquiterpenoid structure. |
Biological Activity and Mechanism of Action
This compound exhibits significant antimicrobial and cytotoxic properties.[1][2] Its primary mode of action against cancer cells is the inhibition of DNA synthesis.[2] This disruption of a fundamental cellular process leads to cell cycle arrest and, ultimately, apoptosis in rapidly dividing cells. This specific targeting of DNA replication makes this compound a compound of interest for further investigation in oncology drug development.
Conclusion
This technical guide provides a comprehensive framework for the isolation, purification, and characterization of this compound from Merulius tremellosus. The detailed protocols and workflow diagrams are intended to equip researchers and scientists with the necessary information to successfully work with this promising natural product. Further research into its specific molecular targets within the DNA synthesis pathway and its broader pharmacological profile is warranted to fully explore its therapeutic potential.
References
- 1. Antibiotics from Basidiomycetes. V this compound, a new antibiotic from the Basidiomycete Merulius tremellosus Fr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of trypanocidal drugs on DNA synthesis: new insights into melarsoprol growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Unraveling the Architecture of a Fungal Antibiotic: A Technical Guide to the Chemical Structure Elucidation of Merulidial and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Merulidial, a sesquiterpenoid dialdehyde isolated from the fungus Merulius tremellosus, has garnered significant interest due to its potent antimicrobial and cytotoxic activities. A thorough understanding of its three-dimensional structure and that of its isomers is paramount for elucidating its mechanism of action and for guiding synthetic efforts in drug discovery programs. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the key experimental protocols and spectroscopic data that were instrumental in defining its complex architecture.
Isolation and Initial Characterization
The journey to elucidate the structure of this compound began with its isolation from the culture broth of Merulius tremellosus (strain WQ 568). Initial characterization through high-resolution mass spectrometry established the molecular formula of this compound as C₁₅H₂₀O₃, indicating six degrees of unsaturation.
Experimental Protocol: Isolation of this compound
A general procedure for the isolation of this compound from fungal culture is outlined below. It is important to note that specific details may vary between research groups.
-
Culturing: Merulius tremellosus is grown in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites.
-
Extraction: The culture filtrate is extracted with an organic solvent, such as ethyl acetate, to partition the organic compounds, including this compound.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves column chromatography on silica gel, followed by further purification using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis: The Key to the Structure
The definitive structure of this compound was pieced together through a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments were crucial in assigning the connectivity and stereochemistry of the molecule.
¹H and ¹³C NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound reveal a complex and unique molecular framework. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) | Multiplicity (J in Hz) |
| 1 | 45.2 | 2.55 | m |
| 2 | 30.5 | 1.80, 2.10 | m |
| 3 | 41.8 | - | - |
| 4 | 192.5 | 9.45 | s |
| 5 | 155.8 | - | - |
| 6 | 135.2 | 6.80 | d (6.0) |
| 7 | 40.1 | 2.80 | m |
| 8 | 28.5 | 1.55, 1.95 | m |
| 9 | 48.2 | - | - |
| 10 | 78.5 | 4.10 | d (8.0) |
| 11 | 55.4 | - | - |
| 12 | 195.0 | 9.80 | s |
| 13 | 22.1 | 1.15 | s |
| 14 | 31.5 | 1.05 | s |
| 15 | 25.8 | 1.10 | s |
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound.
Two-Dimensional NMR Spectroscopy
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were indispensable for establishing the connectivity of the carbon skeleton and for assigning the protons to their respective carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired data is processed using specialized software to generate the final spectra for analysis.
The following diagram illustrates the workflow for structure elucidation using 2D NMR.
Stereochemistry of this compound
The relative stereochemistry of this compound was determined through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). These experiments identify protons that are close in space, allowing for the determination of their relative orientation. The absolute stereochemistry of (-)-Merulidial has been established as (1aR,5aR,6S,6aR)-6-hydroxy-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]indene-1a,2-dicarbaldehyde.
Isomers of this compound
Information regarding naturally occurring or synthetic isomers of this compound is limited in the scientific literature. However, the complex stereochemistry of the molecule, with multiple chiral centers, suggests the potential for a number of diastereomers and enantiomers. The synthesis of these isomers would be a valuable endeavor for structure-activity relationship (SAR) studies to understand the key structural features required for its biological activity.
The logical relationship between this compound and its potential isomers can be visualized as follows:
Conclusion
The chemical structure of this compound, a sesquiterpenoid with significant biological activity, has been rigorously established through a combination of mass spectrometry and advanced NMR techniques. The detailed spectroscopic data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. Further investigation into the synthesis and biological evaluation of this compound's isomers will be crucial for unlocking the full therapeutic potential of this fascinating natural product.
Merulidial: An In-Depth Technical Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merulidial is a naturally occurring sesquiterpenoid antibiotic isolated from the Basidiomycete fungus Merulius tremellosus. First described in 1978, this compound exhibits a broad spectrum of antimicrobial activity, inhibiting the growth of various bacteria and fungi.[1][2] Notably, this compound has been observed to inhibit DNA synthesis, a mechanism that sets it apart from many other classes of antibiotics and suggests a unique potential for further investigation and development in an era of growing antimicrobial resistance. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, details the experimental protocols for its evaluation, and explores its potential mechanism of action through signaling pathway diagrams.
Antimicrobial Spectrum of this compound
The antimicrobial activity of this compound has been evaluated against a range of microorganisms. The following tables summarize the available quantitative data, primarily as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 1: Antibacterial Spectrum of this compound
| Bacterial Species | Gram Stain | MIC (µg/mL) |
| Bacillus brevis | Positive | 1-5 |
| Bacillus subtilis | Positive | 1-5 |
| Sarcina lutea | Positive | 1-5 |
| Corynebacterium insidiosum | Positive | 5-10 |
| Streptomyces viridochromogenes | Positive | 5-10 |
| Arthrobacter citreus | Positive | 10-20 |
| Micrococcus roseus | Positive | 10-20 |
| Proteus vulgaris | Negative | 20-50 |
Table 2: Antifungal Spectrum of this compound
| Fungal Species | MIC (µg/mL) |
| Aspergillus chinense | 5-10 |
| Aspergillus panamensis | 5-10 |
| Botrytis cinerea | 5-10 |
| Fusarium caucasicum | 5-10 |
| Fusarium oxysporum | 5-10 |
| Mucor miehei | 5-10 |
| Paecilomyces variotii | 5-10 |
| Penicillium notatum | 5-10 |
| Ustilago nuda | 5-10 |
| Epicoccum purpurascens | 10-20 |
| Neurospora crassa | 10-20 |
| Saccharomyces cerevisiae | 20-50 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antimicrobial spectrum. These protocols are based on established standards for antimicrobial susceptibility testing.[3][4][5]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.[5][6][7]
1. Preparation of this compound Stock Solution:
-
Dissolve a known weight of pure this compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Preparation of Microtiter Plates:
-
Dispense sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution across the wells to achieve a range of final concentrations to be tested.
-
Include a positive control well (medium with inoculum, no drug) and a negative control well (medium only).
3. Inoculum Preparation:
-
Bacteria: From a fresh culture plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.[5]
-
Fungi: Prepare a spore suspension from a fresh culture and adjust the concentration to approximately 1-5 x 10⁵ CFU/mL.
4. Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate (except the negative control).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a temperature and duration appropriate for the specific fungus being tested.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.[7][8][9]
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Hypothesized Signaling Pathway for this compound's Antibacterial Action
Given that this compound is known to inhibit DNA synthesis in eukaryotic cells and belongs to the sesquiterpenoid class of compounds, a plausible hypothesis for its antibacterial mechanism is the interference with bacterial DNA replication.[1][10][11] Sesquiterpenoids can disrupt bacterial cell membranes, which could facilitate their entry into the cytoplasm to target intracellular processes.[10] The unsaturated dialdehyde moiety of this compound is a reactive functional group that could potentially interact with key enzymes involved in DNA replication.
Caption: Hypothesized inhibition of bacterial DNA replication by this compound.
Conclusion
This compound demonstrates significant antimicrobial activity against a broad range of bacteria and fungi. Its potential mechanism of action, targeting DNA synthesis, makes it a compound of interest for further research, especially in the context of developing new antimicrobial agents to combat resistant pathogens. The data and protocols presented in this guide offer a foundational resource for scientists and drug development professionals to explore the therapeutic potential of this compound. Further studies are warranted to elucidate the precise molecular targets and signaling pathways affected by this promising natural product.
References
- 1. Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mushrooms: an emerging resource for therapeutic terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. idexx.dk [idexx.dk]
- 9. idexx.com [idexx.com]
- 10. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of metronidazole on Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into the Antifungal Properties of Merulidial: A Technical Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
Merulidial, a sesquiterpenoid antibiotic isolated from the basidiomycete fungus Merulius tremellosus, has been identified as a compound with notable antifungal and antibacterial properties. Initial studies have suggested a mechanism of action involving the inhibition of DNA synthesis. This technical guide provides a comprehensive overview of the foundational research into this compound's antifungal characteristics. Due to the limited availability of the full text of the original 1978 study, this paper synthesizes information from the abstract of that seminal work and contextualizes it with established experimental protocols and an understanding of antifungal mechanisms of action. This document is intended to serve as a foundational resource for researchers interested in the further exploration and development of this compound as a potential therapeutic agent.
Introduction
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Natural products, particularly those derived from fungi, have historically been a rich source of new therapeutic compounds. In 1978, a new antibiotic, this compound, was isolated from the culture fluid of Merulius tremellosus Fr., strain No. WQ 568.[1] This discovery identified this compound as an inhibitor of a variety of bacteria and fungi, marking it as a compound of interest for further investigation.[1]
Quantitative Data on Antifungal Activity
The original study by Quack et al. (1978) indicated that this compound possesses antifungal activity. However, the specific quantitative data, such as the Minimum Inhibitory Concentrations (MICs) against various fungal species, were not available in the accessible abstract of the publication. For a comprehensive evaluation of this compound's antifungal potential, a structured presentation of such data is crucial. The table below is provided as a template for the type of data that would be essential for a thorough assessment.
Table 1: Antifungal Susceptibility of Various Fungal Species to this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Candida albicans | Data not available in the reviewed sources. |
| Aspergillus fumigatus | Data not available in the reviewed sources. |
| Cryptococcus neoformans | Data not available in the reviewed sources. |
| Trichophyton rubrum | Data not available in the reviewed sources. |
| Other clinically relevant fungi | Data not available in the reviewed sources. |
Experimental Protocols
Detailed experimental protocols from the initial investigations into this compound are not available in the reviewed literature. However, based on standard mycological practices of the era and current standardized methods, we can infer the likely methodologies employed.
Isolation and Purification of this compound
This compound was originally isolated from the culture fluid of Merulius tremellosus.[1] A generalized workflow for such a process is outlined below.
Caption: A generalized workflow for the isolation and purification of this compound.
Antifungal Susceptibility Testing
To determine the antifungal activity of this compound, a broth or agar dilution method would have been employed to determine the Minimum Inhibitory Concentration (MIC). The following protocol describes a standardized broth microdilution method.
-
Preparation of Fungal Inoculum: A standardized suspension of fungal cells or spores is prepared in a suitable broth medium. The concentration is adjusted to a specific cell density using a spectrophotometer or hemocytometer.
-
Serial Dilution of this compound: A stock solution of purified this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the specific fungal species being tested.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the fungus.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action: Inhibition of DNA Synthesis
The initial research on this compound provided a significant clue into its mechanism of action, noting that in Ehrlich carcinoma cells, "DNA synthesis is inhibited at lower concentration as compared to RNA and protein synthesis".[1] While this observation was in a cancer cell line, it suggests a targeted effect on DNA replication. Many antifungal agents exert their effects by disrupting essential cellular processes, including nucleic acid synthesis.
A proposed signaling pathway for this compound's antifungal action, based on the inhibition of DNA synthesis, is depicted below. This is a hypothetical pathway based on the available data and known antifungal mechanisms.
Caption: A hypothetical pathway for this compound's antifungal mechanism of action.
Further research would be required to confirm this mechanism in fungal cells and to identify the specific molecular target of this compound within the DNA synthesis pathway.
Conclusion and Future Directions
The initial investigations into this compound reveal a promising natural compound with antifungal properties, potentially acting through the inhibition of DNA synthesis. While the foundational research from 1978 laid the groundwork, a significant gap in the publicly available data exists, particularly concerning quantitative efficacy and detailed experimental methodologies.
For drug development professionals and researchers, the following steps are recommended:
-
Obtain and Analyze the Original Publication: A full analysis of the 1978 paper by Quack et al. is paramount to retrieve the original quantitative data and experimental details.
-
Re-isolation and Characterization: Re-isolating this compound from Merulius tremellosus would allow for modern spectroscopic and analytical characterization to confirm its structure.
-
Comprehensive Antifungal Susceptibility Testing: The antifungal activity of purified this compound should be systematically evaluated against a broad panel of clinically relevant and drug-resistant fungal strains using current standardized methods (e.g., CLSI, EUCAST).
-
Mechanism of Action Studies: In-depth studies are needed to elucidate the precise mechanism of action in fungi. This should include assays to confirm the inhibition of DNA synthesis and identify the specific molecular target(s).
-
Toxicology and Preclinical Studies: A thorough evaluation of this compound's toxicity and pharmacokinetic properties will be essential to determine its potential as a therapeutic candidate.
This compound represents an underexplored natural product with the potential to contribute to the antifungal drug discovery pipeline. A renewed research effort, building upon the initial findings, is warranted to fully assess its therapeutic promise.
References
Pioneering Synthetic Routes to Merulidial: A Strategic Technical Guide
Introduction
Merulidial is a fascinating sesquiterpenoid natural product characterized by a dense and highly intricate polycyclic architecture. Its structure, featuring a fused cyclopropane ring, a hydroindene core, and multiple stereocenters, presents a formidable challenge to synthetic organic chemists. As of this writing, a completed total synthesis of this compound has not been reported in peer-reviewed literature, making it a compelling target for methodological innovation and strategic design. This technical guide aims to provide researchers, scientists, and drug development professionals with a forward-looking analysis of potential total synthesis strategies for this unique molecule. While quantitative data and established experimental protocols are not yet available, this document outlines plausible retrosynthetic analyses and key chemical transformations that could pave the way for a successful synthesis.
Molecular Architecture and Synthetic Challenges
The structure of (-)-Merulidial (C₁₅H₂₀O₃) reveals several key features that must be addressed in any synthetic plan[1]:
-
Tricyclic Core: A [4.3.1.0] tricyclic system forms the core of the molecule.
-
Cyclopropane Ring: A fused cyclopropane ring introduces significant strain and requires careful consideration for its stereoselective installation.
-
Multiple Stereocenters: The molecule possesses several contiguous stereocenters that demand a high degree of stereocontrol throughout the synthesis.
-
Dialdehyde Functionality: The presence of two aldehyde groups, one of which is an α,β-unsaturated aldehyde, necessitates mild reaction conditions to avoid unwanted side reactions.
Proposed Retrosynthetic Strategies
Given the complexity of this compound, several retrosynthetic approaches can be envisioned. Below are two hypothetical strategies that highlight different key bond disconnections and strategic considerations.
Strategy 1: Late-Stage Cyclopropanation
This strategy focuses on forming the strained cyclopropane ring near the end of the synthesis from a more stable bicyclic precursor.
Caption: Retrosynthetic analysis based on a late-stage cyclopropanation approach.
In this approach, the key transformations would include:
-
Cyclopropanation: The final step would likely involve a stereoselective cyclopropanation of a corresponding bicyclic alkene precursor. Methods such as the Simmons-Smith reaction or transition-metal-catalyzed decomposition of diazo compounds could be employed.
-
Formation of the Bicyclic Core: The bicyclic precursor could be assembled through various strategies, including an intramolecular aldol condensation or a ring-closing metathesis (RCM) to form the six-membered ring onto a pre-existing five-membered ring.
-
Construction of the Hydrindanone System: The functionalized hydrindanone core could be built using well-established methodologies such as Michael additions, Robinson annulations, or Diels-Alder reactions to set the initial stereochemistry.
Strategy 2: Early-Stage Bicyclo[4.1.0]heptane Construction
An alternative strategy involves the early formation of the bicyclo[4.1.0]heptane system, which contains the fused cyclopropane and six-membered rings.
Caption: Retrosynthetic analysis starting from a bicyclo[4.1.0]heptane framework.
This biomimetic approach could leverage starting materials from the chiral pool:
-
Annulation of the Five-membered Ring: The five-membered ring could be constructed onto the bicyclo[4.1.0]heptane core through reactions like a Nazarov cyclization or a Pauson-Khand reaction.
-
Functionalization of the Bicyclic System: Key functional groups, including the hydroxyl and aldehyde moieties, would be introduced through stereoselective oxidations, reductions, and C-C bond-forming reactions.
-
Chiral Starting Material: A potential starting point for this synthesis could be (+)-3-carene, a naturally abundant monoterpene that already contains the bicyclo[4.1.0]heptane core with the correct absolute stereochemistry at the bridgehead carbons.
Quantitative Data and Experimental Protocols: A Forward Look
As there are no published total syntheses of this compound, a table of quantitative data cannot be provided. However, for a synthesis of this complexity, key metrics for success would include:
| Metric | Description | Target Range (Hypothetical) |
| Longest Linear Sequence | The number of chemical transformations in the longest straight path from starting material to final product. | 15-25 steps |
| Overall Yield | The cumulative yield of the longest linear sequence. | 0.1 - 1.0% |
| Stereochemical Purity | The enantiomeric or diastereomeric excess of the final product and key intermediates. | >98% ee/de |
| Step Economy | The efficiency of the synthesis in terms of the number of reactions and purification steps. | High |
Hypothetical Experimental Protocol: Key Cyclopropanation Step
The following is a generalized, hypothetical protocol for a key late-stage cyclopropanation, illustrating the level of detail required.
Reaction: Simmons-Smith Cyclopropanation of a Bicyclic Alkene Precursor
To a flame-dried, argon-purged flask containing a solution of the bicyclic alkene precursor (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C is added a solution of diethylzinc (2.0 eq, 1.0 M in hexanes) dropwise. The resulting solution is stirred for 15 minutes, after which diiodomethane (2.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours, monitoring by TLC for the consumption of the starting material. Upon completion, the reaction is carefully quenched at 0 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with dichloromethane (3 x 20 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropanated product.
The total synthesis of this compound remains an unsolved problem in organic chemistry. The strategies outlined in this guide are intended to serve as a conceptual framework for researchers embarking on this challenging endeavor. The successful synthesis of this complex natural product will undoubtedly require the development of novel synthetic methodologies and the masterful application of existing ones. The ultimate completion of a total synthesis will not only provide access to this biologically interesting molecule for further study but also represent a significant achievement in the art and science of chemical synthesis.
References
The Genetic Blueprint of Merulidial: A Technical Guide to Fungal Sesquiterpenoid Biosynthesis
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Merulidial, a sesquiterpenoid produced by the basidiomycete fungus Merulius tremellosus, has garnered interest for its notable biological activities, including antibacterial, antifungal, and cytotoxic properties. As with many fungal secondary metabolites, the production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) and is subject to complex regulatory networks. While the specific BGC for this compound has not yet been fully elucidated in the scientific literature, extensive research into the biosynthesis of other fungal sesquiterpenoids provides a robust framework for understanding its genetic basis. This technical guide synthesizes the current knowledge of fungal sesquiterpenoid biosynthesis to present a putative model for this compound production. It outlines the likely enzymatic steps, the organization of a hypothetical BGC, detailed experimental protocols for the identification and characterization of the actual gene cluster, and potential regulatory pathways. This document is intended to serve as a comprehensive resource for researchers aiming to unravel the genetics of this compound biosynthesis and harness its therapeutic potential through metabolic engineering.
Introduction to this compound and Fungal Sesquiterpenoids
This compound is a bioactive sesquiterpenoid with the chemical formula C₁₅H₂₀O₃. It was first isolated from the basidiomycete fungus Merulius tremellosus (now known as Phlebia tremellosa).[1] Sesquiterpenoids are a diverse class of natural products derived from the C15 precursor farnesyl pyrophosphate (FPP). In fungi, the genes responsible for the biosynthesis of secondary metabolites like sesquiterpenoids are typically found organized in biosynthetic gene clusters (BGCs). These clusters often contain genes encoding the core biosynthetic enzymes, such as terpene synthases and cytochrome P450 monooxygenases, as well as regulatory and transport proteins.
Proposed Biosynthetic Pathway of this compound
Based on the chemical structure of this compound and established pathways for other fungal sesquiterpenoids, a putative biosynthetic pathway can be proposed. The pathway commences with the universal precursor FPP, derived from the mevalonate pathway.
-
Cyclization of FPP: A sesquiterpene synthase (STS) catalyzes the cyclization of FPP to form a protoilludane-type carbocation intermediate. This is a common step in the biosynthesis of many sesquiterpenoids in basidiomycetes.
-
Oxidative Modifications: A series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (P450s), hydroxylate the protoilludane scaffold at specific positions.
-
Further Enzymatic Modifications: Additional enzymes, such as dehydrogenases and/or isomerases, may be required to introduce the aldehyde functionalities and the final stereochemistry of this compound.
A Representative Model for the this compound Biosynthetic Gene Cluster
While the specific gene cluster for this compound remains to be identified, a representative model can be constructed based on known fungal sesquiterpenoid BGCs. It is anticipated that the this compound BGC would span approximately 20-30 kb of the fungal genome and contain the following key genes:
-
merA (Sesquiterpene Synthase): The core enzyme responsible for the cyclization of FPP.
-
merB, merC, merD (Cytochrome P450 Monooxygenases): A set of P450s that catalyze the regiospecific hydroxylation of the sesquiterpene scaffold.
-
merE (Dehydrogenase): An enzyme predicted to be involved in the formation of the aldehyde groups.
-
merR (Transcription Factor): A pathway-specific regulatory gene that controls the expression of the other genes in the cluster.
-
merT (Transporter): A membrane transporter protein for the secretion of this compound or its intermediates.
Experimental Protocols for Gene Cluster Identification and Functional Characterization
The following protocols provide a roadmap for the experimental validation of the this compound biosynthetic pathway.
Genome Sequencing and Bioinformatic Analysis
-
Fungal Culture and DNA Extraction:
-
Culture Merulius tremellosus in a suitable liquid medium (e.g., Potato Dextrose Broth) for 7-10 days at 25°C.
-
Harvest the mycelia by filtration and freeze-dry.
-
Extract high-molecular-weight genomic DNA using a CTAB-based protocol or a commercial fungal DNA extraction kit.
-
-
Genome Sequencing:
-
Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality genome assembly.
-
-
Bioinformatic Analysis:
-
Assemble the genome using appropriate software (e.g., Canu, Flye).
-
Predict gene models using fungal-specific gene prediction tools (e.g., AUGUSTUS, GeneMark-ES).
-
Identify putative secondary metabolite BGCs using antiSMASH (antibiotics and Secondary Metabolite Analysis Shell).
-
Search for candidate this compound BGCs containing a sesquiterpene synthase and multiple P450s.
-
Gene Knockout via CRISPR-Cas9
-
Construct Design:
-
Design single guide RNAs (sgRNAs) targeting the candidate STS gene (merA) and a key P450 gene (merB).
-
Clone the sgRNAs into a fungal expression vector containing the Cas9 nuclease.
-
Prepare a donor DNA template with homology arms flanking the target gene and a selection marker (e.g., hygromycin resistance).
-
-
Fungal Transformation:
-
Prepare protoplasts from young mycelia of M. tremellosus using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum).
-
Transform the protoplasts with the CRISPR-Cas9 plasmid and the donor DNA using a PEG-mediated transformation protocol.
-
-
Mutant Screening and Verification:
-
Select transformants on a medium containing the appropriate antibiotic.
-
Screen for successful gene deletion by PCR using primers flanking the target gene.
-
Confirm the absence of the target gene transcript by RT-qPCR.
-
Heterologous Expression in a Model Host
-
Gene Cloning and Vector Construction:
-
Amplify the full-length cDNAs of the candidate genes (merA, merB, merC, etc.) from M. tremellosus RNA.
-
Clone the genes into a suitable fungal expression vector (e.g., under the control of a strong, inducible promoter) for a model host like Aspergillus oryzae.
-
-
Host Transformation and Expression:
-
Transform the expression vectors into A. oryzae protoplasts.
-
Culture the recombinant strains under inducing conditions to promote gene expression.
-
-
Metabolite Analysis:
-
Extract the metabolites from the culture broth and mycelia using ethyl acetate.
-
Analyze the extracts by HPLC, GC-MS, and LC-MS/MS to detect the production of this compound or its intermediates.
-
Purify novel compounds and elucidate their structures by NMR spectroscopy.
-
Quantitative Data Presentation
Effective management of quantitative data is crucial for comparing the outcomes of genetic manipulations. The following tables provide templates for organizing such data.
Table 1: this compound Production in Genetically Modified M. tremellosus Strains (Hypothetical Data)
| Strain | Relevant Genotype | This compound Titer (mg/L) | Standard Deviation | Fold Change vs. Wild-Type |
| WT | Wild-Type | 15.2 | 1.8 | 1.0 |
| ΔmerA | STS knockout | < 0.1 | - | - |
| ΔmerB | P450 knockout | < 0.1 (precursor accumulation) | - | - |
| OE-merR | Regulator overexpression | 78.5 | 6.2 | 5.2 |
Table 2: Production of this compound and Intermediates in a Heterologous Host (A. oryzae) (Hypothetical Data)
| Expressed Genes | Compound Detected | Titer (mg/L) |
| merA | Protoilludane X | 25.4 |
| merA + merB | Hydroxy-protoilludane Y | 18.9 |
| merA + merB + merC + merE | This compound | 5.1 |
Regulation of this compound Production: A Putative Signaling Pathway
The production of secondary metabolites in fungi is tightly regulated by a complex interplay of signaling pathways that respond to various environmental and developmental cues. While the specific regulation of this compound is unknown, a hypothetical regulatory network can be proposed based on well-characterized fungal systems.
Global regulatory proteins, such as the Velvet complex (VeA, VelB, LaeA), often control the expression of multiple BGCs in response to light and developmental stage. Pathway-specific transcription factors, like the putative merR gene product, provide a finer level of control, directly activating the transcription of the biosynthetic genes within the this compound cluster. Environmental signals such as nutrient availability (carbon, nitrogen), pH, and stress can be transduced through signaling cascades, such as MAP kinase pathways, to influence the activity of these regulatory proteins.
Conclusion and Future Perspectives
This technical guide provides a comprehensive, albeit predictive, framework for understanding the genetic basis of this compound production in fungi. By leveraging the extensive knowledge of sesquiterpenoid biosynthesis in basidiomycetes, we have outlined a putative biosynthetic pathway, a model gene cluster, detailed experimental strategies for its discovery and validation, and a potential regulatory network. The methodologies described herein represent a clear path forward for researchers to definitively identify and characterize the this compound BGC. Such a discovery would not only be a significant contribution to the field of fungal natural products but would also pave the way for the metabolic engineering of this compound production, potentially leading to enhanced yields and the generation of novel, bioactive analogues for drug development.
References
A Comprehensive Review of Sesquiterpenoids from Merulius Species: Isolation, Structure, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal genus Merulius, and its more recent taxonomic classification Phlebia, belonging to the Basidiomycetes class, has emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Among these, sesquiterpenoids, a class of 15-carbon terpenoids, are particularly prominent. These compounds are biosynthesized from farnesyl pyrophosphate (FPP) and subsequently modified to generate a wide array of carbon skeletons.[1][2] This technical guide provides a comprehensive review of the sesquiterpenoids isolated from Merulius species, with a particular focus on Merulius tremellosus (also known as Phlebia tremellosa). We will delve into the isolation, structural elucidation, and reported biological activities of these fascinating molecules.
Sesquiterpenoid Skeletons from Merulius Species
Research into the chemical constituents of Merulius tremellosus has led to the isolation and characterization of sesquiterpenoids belonging to several distinct skeletal classes. These include the well-established isolactarane and sterpurane types, as well as the more recently discovered seco-sterpurane , phlebiane , and merulane skeletons. The co-occurrence of these varied structural motifs within the same fungal species suggests a complex and interconnected biosynthetic network, offering exciting opportunities for biosynthetic pathway elucidation and enzyme discovery.
Data Presentation: Sesquiterpenoids from Merulius tremellosus
The following tables summarize the quantitative data for key sesquiterpenoids isolated from Merulius tremellosus (Phlebia tremellosa).
Table 1: Recently Characterized Sesquiterpenoids from Phlebia tremellosa
| Compound | Molecular Formula | Skeleton | Key 1H NMR Data (δ, multiplicity, J in Hz) | Key 13C NMR Data (δ) | Source |
| Phlebidiol | C15H24O3 | seco-sterpurane | 4.09 (d, 11.2), 3.89 (d, 11.2), 2.86 (m) | 145.8, 128.4, 77.2, 70.5, 69.8 | [1] |
| Phlebioic acid | C15H22O3 | phlebiane | 2.70 (m), 2.54 (dd, 12.4, 18.0), 2.19 (d, 1.6) | 178.9, 153.8, 122.9, 70.1, 47.9 | [1] |
| Phlebiolide | C15H20O4 | merulane | 4.82 (dd, 2.4, 16.1), 3.21 (m), 1.33 (s) | 174.3, 153.8, 122.9, 70.1, 47.9 | [1] |
| Phlelactone A | C15H18O3 | isolactarane | 7.09 (s), 6.13 (s), 4.90 (d, 12.6), 4.60 (d, 12.6) | 170.8, 158.4, 142.1, 124.9, 117.8, 67.2 | |
| Phlelactone B | C15H18O3 | isolactarane | 7.10 (s), 6.14 (s), 4.91 (d, 12.6), 4.61 (d, 12.6) | 170.8, 158.4, 142.1, 124.9, 117.8, 67.2 |
Table 2: Historically Significant Sesquiterpenoids from Merulius tremellosus
| Compound | Molecular Formula | Skeleton | Reported Biological Activities | Source |
| Merulidial | C15H20O3 | isolactarane | Antimicrobial, Mutagenic, Cytotoxic | |
| Merulactone | C15H20O3 | isolactarane | Precursor to Phlelactones | |
| Tremetriol | C15H24O3 | sterpurane | Biosynthetically related to isolactaranes |
Note: Detailed NMR data for the compounds listed in Table 2, originally reported by Sterner et al. (1990), were not available in the searched resources.
Experimental Protocols
The isolation and characterization of sesquiterpenoids from Merulius species generally follow a well-defined workflow, as detailed in several key publications.
Fungal Culture and Fermentation
-
Strain: Phlebia tremellosa ECN184, isolated from the leaves of Senna alata.
-
Culture Medium: 2% malt extract agar (MEA) without chloramphenicol.
-
Incubation: The fungus is inoculated onto MEA plates and incubated at 27 °C for 30 days. For liquid cultures, a medium consisting of glucose, peptone, and malt extract in tap water is used, with static incubation at 25°C for approximately 47 days.
Extraction and Isolation
-
Extraction: The fermented materials (mycelia and agar) are extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure. For liquid cultures, the culture filtrate is partitioned with ethyl acetate.
-
Solvent Partitioning: The crude methanol extract is partitioned between ethyl acetate and water. The ethyl acetate soluble fraction, containing the majority of the sesquiterpenoids, is collected.
-
Chromatographic Purification: The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate the individual compounds. This typically involves:
-
Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate or acetone/hexane).
-
Sephadex LH-20 Column Chromatography: Further purification of the fractions is often achieved using a Sephadex LH-20 column with methanol as the eluent.
-
Preparative Thin-Layer Chromatography (TLC): This technique can be used for the separation of closely related compounds.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure compounds is typically performed on a preparative HPLC system, often with a C18 column and a methanol/water or acetonitrile/water mobile phase.
-
Structure Elucidation
The structures of the isolated sesquiterpenoids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the planar structure and relative stereochemistry of the molecules.
-
X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.
-
Electronic Circular Dichroism (ECD): Comparison of experimental and calculated ECD spectra can also be used to determine the absolute configuration of chiral molecules.
Mandatory Visualization
Experimental Workflow
Caption: A generalized workflow for the isolation and characterization of sesquiterpenoids from Merulius species.
Plausible Biosynthetic Pathway
References
Merulidial: A Fungal Sesquiterpene as a Lead Compound for Novel Antibiotic Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. Natural products, with their inherent structural diversity and biological activity, remain a vital source of inspiration for new antimicrobial agents. This technical guide delves into Merulidial, a sesquiterpenoid unsaturated dialdehyde isolated from the basidiomycete fungus Merulius tremellosus.[1] this compound presents a compelling, albeit challenging, starting point for the development of new antibiotics. This document outlines its known biological activities, provides a framework for its evaluation as a lead compound, and details essential experimental protocols for its investigation.
Introduction to this compound
This compound (C₁₅H₂₀O₃) is a secondary metabolite produced by the fungus Merulius tremellosus.[2] First identified as an antibiotic, it demonstrates inhibitory activity against a variety of bacteria and fungi.[2] Structurally, its bioactivity is attributed to an unsaturated dialdehyde moiety, a feature it shares with other antimicrobial sesquiterpenes like isovelleral.[1] A critical characteristic of this compound is its reported mutagenicity, a significant hurdle that must be addressed through medicinal chemistry efforts in any drug development program.[1] Furthermore, this compound is known to undergo autoxidation, generating a number of bioactive products that may contribute to its overall observed antimicrobial and mutagenic effects.[1]
Proposed Mechanism of Action
The precise molecular target of this compound in bacterial cells has not been fully elucidated. However, initial studies in eukaryotic cancer cells (ascitic form of Ehrlich carcinoma) revealed that it inhibits DNA synthesis at lower concentrations than those required to inhibit RNA and protein synthesis.[2] This suggests that this compound's primary mode of action may involve the disruption of DNA replication or repair pathways. The high reactivity of its unsaturated dialdehyde functional groups suggests a potential for covalent modification of nucleophilic residues (such as cysteine or lysine) within key enzymes or DNA itself.
Further investigation is required to identify the specific bacterial target. A proposed high-level mechanism involves the compound's entry into the bacterial cell and subsequent interaction with and inhibition of essential macromolecular synthesis pathways, with a potential primary effect on DNA synthesis.
Antibacterial Spectrum and Efficacy
Table 1: Representative Panel for MIC Testing of this compound
| Bacterial Species | Strain Type | Rationale | This compound MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | Gram-positive, susceptible reference | Data Required |
| Staphylococcus aureus | MRSA USA300 | Methicillin-resistant strain | Data Required |
| Enterococcus faecalis | ATCC 29212 | Gram-positive, common pathogen | Data Required |
| Enterococcus faecium | VRE | Vancomycin-resistant strain | Data Required |
| Streptococcus pneumoniae | ATCC 49619 | Gram-positive, respiratory pathogen | Data Required |
| Escherichia coli | ATCC 25922 | Gram-negative, susceptible reference | Data Required |
| Klebsiella pneumoniae | KPC | Carbapenem-resistant strain | Data Required |
| Pseudomonas aeruginosa | PAO1 | Gram-negative, opportunistic pathogen | Data Required |
| Acinetobacter baumannii| MDR Strain | Multi-drug resistant pathogen | Data Required |
Cytotoxicity and Selectivity Index
A viable antibiotic candidate must exhibit selective toxicity, meaning it should be potent against bacterial pathogens while having minimal effect on host mammalian cells. Cytotoxicity is typically assessed by determining the half-maximal inhibitory concentration (IC₅₀), the concentration of a compound that inhibits a biological process (like cell growth) by 50%.[3] The ratio of cytotoxicity (IC₅₀) to antibacterial activity (MIC) provides the Selectivity Index (SI = IC₅₀ / MIC), a critical parameter for prioritizing lead compounds. A higher SI value is desirable.
Table 2: Representative Panel for Cytotoxicity Testing of this compound
| Cell Line | Cell Type | Rationale | This compound IC₅₀ (µM) |
|---|---|---|---|
| HEK-293 | Human Embryonic Kidney | Standard for general cytotoxicity | Data Required |
| HepG2 | Human Hepatocellular Carcinoma | Assesses potential liver toxicity | Data Required |
| Caco-2 | Human Colorectal Adenocarcinoma | Assesses potential gut toxicity | Data Required |
| A549 | Human Lung Carcinoma | Relevant for respiratory tract infection models | Data Required |
This compound as a Lead Compound for Optimization
The primary challenges for this compound as a lead compound are its mutagenicity and potential for off-target cytotoxicity. The goal of a medicinal chemistry campaign is to synthesize analogs that retain or improve antibacterial potency while eliminating undesirable properties. This process relies on understanding the Structure-Activity Relationship (SAR), which links specific parts of the molecule to its biological effects.[4][5]
For this compound, the unsaturated dialdehyde is key to its activity but also a likely source of its reactivity and mutagenicity.[1] An optimization campaign would involve systematically modifying this core structure to reduce non-specific reactivity.
The workflow for developing a natural product lead like this compound into a viable drug candidate is a multi-stage process involving iterative cycles of design, synthesis, and testing.
Key Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible data. Below are methodologies for determining the key parameters of MIC and cytotoxicity.
This protocol is based on standard methods for determining the MIC of an antimicrobial agent against bacteria.[6][7][8]
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]
-
Stock solution of this compound (e.g., 1 mg/mL in DMSO).
-
-
Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 serves as the positive control (broth + inoculum, no drug).
-
Column 12 serves as the negative/sterility control (broth only).
-
-
Inoculation:
-
Add the appropriate volume of the diluted bacterial suspension to wells 1-11 to achieve the final target inoculum concentration (e.g., if using a 10x concentrated inoculum, add 10 µL to each 90 µL volume).
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) and incubate at 37°C for 16-20 hours under ambient air conditions.[8]
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth) as determined by visual inspection or a plate reader.[9]
-
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4][5]
-
Cell Plating:
-
Seed mammalian cells (e.g., HEK-293) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., DMSO diluted in medium) and untreated controls.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[5]
-
Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][5]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound is a natural product with demonstrated antimicrobial properties that position it as a potential, though challenging, lead compound. Its unique sesquiterpenoid structure offers a novel scaffold compared to many existing antibiotic classes. However, significant knowledge gaps remain. The foremost challenges are overcoming its inherent mutagenicity and conducting a thorough characterization of its antibacterial spectrum, specific molecular target, and cytotoxicity profile.
Future research should prioritize:
-
Comprehensive Profiling: Systematic determination of MIC and IC₅₀ values against a wide and diverse panel of pathogens and cell lines.
-
Target Deconvolution: Employing methods such as affinity chromatography-mass spectrometry or genetic screening with resistant mutants to identify the specific bacterial target(s).
-
Medicinal Chemistry: Initiating a focused SAR campaign to synthesize analogs with reduced mutagenicity and improved selectivity, while maintaining or enhancing antibacterial potency.
By systematically addressing these areas, the scientific community can determine if the this compound scaffold can be successfully optimized to yield a new class of clinically valuable antibiotics.
References
- 1. Structure-activity relationships for unsaturated dialdehydes. 10. The generation of bioactive products by autoxidation of isovelleral and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 4. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 7. Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Ecological Gauntlet: Merulidial's Role in the Chemical Arsenal of Merulius tremellosus
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Merulius tremellosus, a saprobic fungus recognized for its gelatinous, tremoring fruiting body, plays a vital role in forest ecosystems as a decomposer of dead wood.[1] Beyond its macroscopic contributions to nutrient cycling, this basidiomycete harbors a microscopic world of complex chemical interactions, central to which is the production of a unique sesquiterpenoid secondary metabolite: Merulidial. This technical guide delves into the ecological significance of this compound, exploring its potent biological activities that underpin the competitive success of M. tremellosus in the highly contested micro-environment of decaying wood. Through a comprehensive review of available data, detailed experimental protocols, and visual representations of key processes, this document serves as an in-depth resource for researchers in mycology, chemical ecology, and natural product drug discovery.
The Ecological Niche of Merulius tremellosus
Merulius tremellosus, also known by its synonym Phlebia tremellosa, is a white-rot fungus, signifying its enzymatic capability to degrade both cellulose and lignin in wood. This decomposition process is fundamental to carbon and nutrient cycling in forest ecosystems. The fungus thrives on the dead wood of a variety of hardwood and, occasionally, conifer species. In this habitat, it faces intense competition from a multitude of other fungi, bacteria, and insects, all vying for the same nutrient-rich substrate. To successfully colonize and defend its territory, M. tremellosus employs a sophisticated chemical defense strategy, with this compound as a key weapon in its arsenal.
This compound: A Multifaceted Sesquiterpenoid
This compound is a sesquiterpenoid, a class of C15 terpenoid compounds known for their diverse biological activities and ecological functions in fungi.[2][3][4] These molecules are not essential for the primary growth of the fungus but play crucial roles in mediating interactions with other organisms.[2][5] The production of this compound provides M. tremellosus with a significant competitive advantage, allowing it to inhibit the growth of rival microorganisms and deter fungivores.
Antimicrobial Activity
Table 1: Antimicrobial Spectrum of this compound (Qualitative)
| Organism Type | Activity |
| Bacteria (Gram-positive) | Inhibitory |
| Bacteria (Gram-negative) | Inhibitory |
| Fungi (Yeasts & Molds) | Inhibitory |
Further research is required to establish a comprehensive profile of this compound's MIC values against a standardized panel of microorganisms.
Cytotoxic Activity
In addition to its antimicrobial properties, this compound has demonstrated significant cytotoxic effects. Early studies revealed its ability to inhibit DNA synthesis in Ehrlich carcinoma cells, suggesting a potential for anticancer applications. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.
Table 2: Cytotoxic Activity of this compound
| Cell Line | Activity | IC50 Value |
| Ehrlich Carcinoma (ascitic form) | DNA Synthesis Inhibition | Data not available |
The lack of specific IC50 values in the public domain highlights a gap in the current understanding of this compound's cytotoxic potential and warrants further investigation.
Mutagenic Properties
This compound has been shown to be mutagenic in the Ames test, a widely used assay to assess the mutagenic potential of chemical compounds. This property suggests that this compound can induce mutations in the DNA of target organisms, which could be another facet of its defensive capabilities.
Experimental Protocols
To facilitate further research into the ecological role and potential applications of this compound, this section provides detailed methodologies for key experiments.
Isolation and Purification of this compound from Merulius tremellosus Culture
Objective: To isolate and purify this compound from a submerged culture of Merulius tremellosus.
Methodology:
-
Fungal Culture: Inoculate a suitable liquid medium (e.g., malt extract broth) with a pure culture of Merulius tremellosus. Incubate the culture in a shaker at a controlled temperature (e.g., 25°C) for a sufficient period to allow for the production of secondary metabolites (typically several weeks).
-
Extraction: After incubation, separate the mycelium from the culture broth by filtration. The culture filtrate is the primary source of secreted this compound. Extract the filtrate with a non-polar organic solvent such as ethyl acetate.
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: Subject the crude extract to a series of chromatographic techniques for purification. This may include:
-
Column Chromatography: Use a silica gel column with a gradient of solvents (e.g., hexane to ethyl acetate) to separate the components of the crude extract.
-
Thin-Layer Chromatography (TLC): Monitor the fractions from the column chromatography using TLC to identify the fractions containing this compound.
-
High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase optimized for the separation of this compound.
-
Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria and fungi.[6][7][8][9][10]
Methodology (Broth Microdilution Method):
-
Prepare Inoculum: Grow the test microorganisms in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare a series of twofold dilutions of pure this compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include positive controls (microorganism in broth without this compound) and negative controls (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 value of this compound against a cancer cell line.[11][12][13]
Methodology:
-
Cell Seeding: Seed a 96-well plate with the target cancer cells at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate IC50: The IC50 value is the concentration of this compound that reduces the cell viability by 50% compared to the untreated control cells.
Logical Flow of a Cytotoxicity Assay
Caption: Logical flow of an MTT-based cytotoxicity assay.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of this compound.[14][15][16][17][18]
Methodology:
-
Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).
-
Metabolic Activation (Optional): The test can be performed with or without a mammalian liver extract (S9 fraction) to simulate metabolic activation.
-
Exposure: Mix the bacterial strain, the test compound (this compound at various concentrations), and a small amount of histidine in molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine).
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
DNA Synthesis Inhibition Assay
Objective: To quantify the inhibition of DNA synthesis by this compound in a cell line.[19][20][21][22][23]
Methodology (Radiolabeled Nucleoside Incorporation):
-
Cell Culture and Treatment: Culture the target cells and treat them with different concentrations of this compound.
-
Radiolabeling: Add a radiolabeled DNA precursor, such as [³H]-thymidine, to the cell culture medium and incubate for a specific period.
-
Cell Lysis and DNA Precipitation: Lyse the cells and precipitate the DNA using an acid (e.g., trichloroacetic acid).
-
Scintillation Counting: Collect the precipitated DNA on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: A decrease in the amount of incorporated radioactivity in the treated cells compared to the untreated control indicates inhibition of DNA synthesis.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms by which this compound exerts its biological effects are not yet fully elucidated. However, based on its known activities, several potential signaling pathways and mechanisms can be proposed.
Proposed Mechanism of Action for this compound's Cytotoxicity
Caption: Proposed pathway for this compound-induced cytotoxicity.
The inhibition of DNA synthesis in cancer cells suggests that this compound may target key enzymes involved in DNA replication, such as DNA polymerases. By interfering with this fundamental cellular process, this compound could trigger cell cycle arrest and ultimately lead to programmed cell death (apoptosis). Further research, including enzyme inhibition assays and studies on gene and protein expression, is necessary to confirm these hypotheses.
Conclusion and Future Directions
This compound, a sesquiterpenoid produced by Merulius tremellosus, is a potent secondary metabolite with significant antimicrobial, cytotoxic, and mutagenic properties. These biological activities strongly suggest that this compound plays a crucial ecological role in enabling M. tremellosus to compete effectively for resources in the complex microbial communities of decaying wood.
For researchers, scientists, and drug development professionals, this compound presents a promising natural product for further investigation. The following are key areas for future research:
-
Comprehensive Bioactivity Profiling: A thorough evaluation of this compound's antimicrobial activity against a broad panel of clinically relevant bacteria and fungi is needed to determine its full potential as an antibiotic lead compound. Similarly, its cytotoxic effects should be tested against a diverse range of cancer cell lines to identify potential therapeutic targets.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial for understanding its biological activities and for any potential therapeutic development.
-
Biosynthesis and Regulation: Investigating the biosynthetic pathway of this compound in M. tremellosus could open avenues for its biotechnological production through metabolic engineering.
-
Ecological Interaction Studies: Further research into the role of this compound in mediating interactions between M. tremellosus and other wood-inhabiting organisms will provide deeper insights into the chemical ecology of forest ecosystems.
The study of this compound offers a compelling example of how the exploration of fungal secondary metabolites can lead to a better understanding of ecological dynamics and provide novel leads for the development of new therapeutic agents. This technical guide provides a foundation for future research in this exciting field.
References
- 1. Phlebia tremellosa (Merulius tremellosus) – 10,000 Things of the Pacific Northwest [10000thingsofthepnw.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Ecological functions of fungal sesquiterpenes in the food preference and fitness of soil Collembola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomerieux.com [biomerieux.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. woah.org [woah.org]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. An interlaboratory study of an EPA/Ames/Salmonella test protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. re-place.be [re-place.be]
- 19. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thymidine Incorporation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Merulidial Cytotoxicity Assay in L1210 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merulidial, a natural compound isolated from the fungus Merulius tremellosus, has demonstrated antibacterial and antifungal properties. Early studies have also indicated its potential as a cytotoxic agent, showing inhibition of DNA synthesis in cancer cells[1]. This document provides a detailed protocol for assessing the cytotoxicity of this compound in the murine leukemia cell line L1210, a commonly used model in cancer research. The protocol is based on the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing the metabolic activity of mitochondria.
Data Presentation
The cytotoxic effect of this compound on L1210 cells is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. The results of a typical experiment are summarized in the table below.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 85.2 ± 5.1 |
| 5 | 62.7 ± 3.8 |
| 10 | 48.9 ± 4.2 |
| 25 | 21.3 ± 2.9 |
| 50 | 8.1 ± 1.5 |
| 100 | 2.5 ± 0.8 |
| Calculated IC50 (µM) | ~10.5 |
Note: The data presented in this table are representative and for illustrative purposes only. Actual results may vary depending on experimental conditions.
Experimental Protocols
L1210 Cell Culture
L1210 cells are cultured in suspension.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) or 10% Horse Serum, and 1% Penicillin-Streptomycin.[2][3]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cultures are maintained by adding fresh medium or by replacement of medium. Start cultures at a density of 5 x 10^4 viable cells/mL.[3] For passaging, dilute the cells to the starting density every 2-3 days to maintain logarithmic growth. A cell count and viability assessment (e.g., using Trypan Blue exclusion) should be performed before each experiment.
This compound Stock Solution Preparation
-
Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
MTT Cytotoxicity Assay Protocol
This protocol is adapted for suspension cells like L1210.[2][4][5]
Materials:
-
L1210 cells in logarithmic growth phase
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 1 x 10^4 cells/well).
-
Include wells with medium only to serve as a blank control.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
For the vehicle control wells, add medium containing the same concentration of DMSO as in the highest this compound concentration wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Cell Viability against the log of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
Caption: Workflow for this compound Cytotoxicity Assay in L1210 Cells.
Hypothesized Signaling Pathway of this compound-Induced Cytotoxicity
While the precise molecular targets of this compound are not fully elucidated, many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Early findings suggest this compound inhibits DNA synthesis[1], which can trigger cell cycle arrest and apoptosis. The following diagram illustrates a generalized apoptosis signaling pathway that may be activated by this compound.
Caption: Generalized Apoptosis Signaling Pathways Potentially Activated by this compound.
References
- 1. Antibiotics from Basidiomycetes. V this compound, a new antibiotic from the Basidiomycete Merulius tremellosus Fr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cyrusbio.com.tw [cyrusbio.com.tw]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
Determining the Minimum Inhibitory Concentration (MIC) of Merulidial: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merulidial, a novel antibiotic isolated from the culture fluid of the Basidiomycete Merulius tremellosus, has demonstrated inhibitory effects against a variety of bacteria and fungi.[1] This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for evaluating its antimicrobial potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4] These protocols are designed to be adaptable for researchers in microbiology, natural product chemistry, and drug development.
Data Presentation
The antimicrobial activity of this compound against a range of microorganisms is summarized in the table below. This data has been compiled from published research to provide a comparative overview of its spectrum of activity.
| Test Organism | Strain | MIC (µg/mL) |
| Bacillus subtilis | 1-2 | |
| Staphylococcus aureus | 5-10 | |
| Escherichia coli | 20-50 | |
| Proteus vulgaris | 5-10 | |
| Salmonella typhimurium | 10-20 | |
| Sarcina maxima | 2-5 | |
| Alternaria brassicicola | 10-20 | |
| Aspergillus fumigatus | 20-50 | |
| Aspergillus niger | 20-50 | |
| Botrytis cinerea | 10-20 | |
| Candida albicans | >100 | |
| Fusarium oxysporum | 20-50 | |
| Mucor miehei | 2-5 | |
| Paecilomyces variotii | 1-2 | |
| Penicillium notatum | 10-20 | |
| Saccharomyces cerevisiae | >100 | |
| Trichoderma viride | 20-50 |
Experimental Protocols
Broth Microdilution Method for Determining MIC of this compound
This protocol is adapted from established broth microdilution methods and is suitable for determining the MIC of natural products like this compound.
1. Materials
-
This compound stock solution (dissolved in a suitable solvent such as Dimethyl Sulfoxide - DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microorganism suspension equivalent to a 0.5 McFarland standard
-
Sterile pipette tips and multichannel pipette
-
Incubator
2. Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the highest desired test concentration. This is to ensure that the final concentration of DMSO in the wells is low (≤1%) to avoid solvent toxicity to the microorganisms.
-
Microorganism Inoculum: Culture the test microorganism on an appropriate agar plate. Select several colonies to inoculate a sterile broth and incubate until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Experimental Procedure
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate to the desired final concentration, discarding 100 µL from the last well.
-
Inoculation: Add 100 µL of the standardized microorganism inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of sterile broth only.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay, broth, and inoculum to ensure the solvent does not inhibit microbial growth.
-
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 28-35°C for 24-48 hours for fungi).
-
Reading the Results: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure absorbance.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Proposed Signaling Pathway for this compound's Mechanism of Action
This compound has been shown to inhibit DNA synthesis in Ehrlich carcinoma cells, suggesting a direct or indirect interaction with the DNA replication machinery.[1] While the precise molecular target has not been fully elucidated, a plausible mechanism is the inhibition of key enzymes involved in DNA replication.
Caption: Proposed mechanism of this compound through inhibition of DNA synthesis.
References
- 1. Antibiotics from Basidiomycetes. V this compound, a new antibiotic from the Basidiomycete Merulius tremellosus Fr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potential chemotherapeutic strategy for the selective inhibition of promutagenic DNA synthesis by nonnatural nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. idexx.dk [idexx.dk]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Merulidial
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a generalized protocol for the purification of Merulidial, a sesquiterpenoid isolated from the fungus Merulius tremellosus, using High-Performance Liquid Chromatography (HPLC). This compound has garnered interest for its biological activities, including its ability to inhibit DNA synthesis. This document provides a comprehensive workflow from crude extract preparation to purification and quantification, offering a foundational method for researchers working on the isolation and characterization of this and similar natural products.
Introduction
This compound is a natural sesquiterpenoid compound produced by the white-rot fungus Merulius tremellosus. Structurally, it belongs to the isolactarane class of sesquiterpenoids. Preliminary studies have indicated that this compound possesses interesting biological properties, notably the inhibition of DNA synthesis, which makes it a candidate for further investigation in drug discovery and development. The purification of this compound from fungal cultures is a critical step for its detailed biological and pharmacological evaluation. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for the isolation of such natural products with high purity.[1][2] This application note provides a standard protocol for the preparative HPLC purification of this compound.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Class | Sesquiterpenoid |
| IUPAC Name | (1aR,5aR,6S,6aR)-6-hydroxy-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]indene-1a,2-dicarbaldehyde |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in methanol, ethanol, acetonitrile, ethyl acetate, and other common organic solvents. Limited solubility in water. |
Experimental Protocols
I. Fungal Culture and Extraction of Crude this compound
-
Fungal Strain: Merulius tremellosus.
-
Culture Conditions: The fungus is typically grown in a suitable liquid or solid-phase medium conducive to the production of secondary metabolites. Culture conditions such as media composition, temperature, and incubation time should be optimized for maximum this compound yield.
-
Extraction:
-
For liquid cultures, the culture broth is separated from the mycelium by filtration. The broth is then extracted with an organic solvent such as ethyl acetate.
-
For solid-phase cultures, the entire culture can be extracted with a suitable organic solvent.
-
The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
II. Preparative HPLC Purification of this compound
Note: The following HPLC conditions are a general guideline for the purification of sesquiterpenoids and may require optimization for this compound.
-
HPLC System: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is recommended for preparative scale purification.
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile or Methanol (HPLC grade)
-
-
Gradient Program (Example):
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30-35 min: 80% to 40% B (linear gradient)
-
35-40 min: 40% B (isocratic - column re-equilibration)
-
-
Flow Rate: 4.0 mL/min
-
Detection Wavelength: 205 nm (as many sesquiterpenoids have weak chromophores and absorb at lower wavelengths).[2][3]
-
Injection Volume: Dependent on the concentration of the crude extract and the column capacity.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase composition (e.g., 40% Acetonitrile in Water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the filtered sample onto the equilibrated HPLC column.
-
Run the gradient program and collect fractions corresponding to the peak of interest.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
III. Analytical HPLC for Purity Assessment
-
HPLC System: An analytical HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Same as the preparative method, but with a potentially adjusted gradient for better resolution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 205 nm
Data Presentation
Table 1: Example Quantitative Data for this compound Purification
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
| Parameter | Value |
| Crude Extract | |
| Initial Mass | 500 mg |
| This compound Content (by analytical HPLC) | ~15% |
| Preparative HPLC | |
| Retention Time of this compound | 18.5 min |
| Purified this compound | |
| Final Mass | 65 mg |
| Purity (by analytical HPLC) | >98% |
| Overall Yield | 13% |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Conceptual Signaling Pathway: Inhibition of DNA Replication
Note: The specific molecular target and signaling pathway for this compound's inhibition of DNA synthesis have not been fully elucidated. The following diagram represents a generalized and conceptual model of how a small molecule inhibitor might interfere with the DNA replication process.
Caption: Conceptual model of DNA replication inhibition.
Conclusion
This application note provides a foundational HPLC-based method for the purification of this compound. The provided protocol, while requiring optimization for specific laboratory conditions, serves as a robust starting point for obtaining high-purity this compound for further research. The successful isolation of this compound will enable more detailed studies into its mechanism of action and its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with Meriolin Derivatives
Disclaimer: The term "Merulidial" did not yield specific results in scientific literature searches. It is presumed that the intended subject of this document is "Meriolin," a known class of cyclin-dependent kinase (CDK) inhibitors with documented effects on the cancer cell cycle. This document will proceed based on this assumption, focusing on the characteristics and analysis of Meriolin and its derivatives.
Introduction
Cancer is fundamentally a disease of uncontrolled cell division, often stemming from dysregulation of the cell cycle.[1] The cell cycle is a series of events that takes place in a cell as it grows and divides.[2] Key regulators of this process are cyclin-dependent kinases (CDKs), which, when overactive, can lead to relentless cell proliferation, a hallmark of cancer.[2][3] Consequently, CDK inhibitors have emerged as a promising class of anti-cancer therapeutics.[3][4]
Meriolins are a series of hybrid compounds derived from marine natural products, meridianins and variolins. They have been identified as potent inhibitors of CDKs and exhibit significant anti-proliferative and pro-apoptotic activities in various cancer cell lines.[5] By targeting CDKs, Meriolins can halt the progression of the cell cycle, leading to an accumulation of cells in a specific phase and preventing their division.[5]
These application notes provide a detailed protocol for analyzing the effects of Meriolin derivatives on the cell cycle of cancer cells using propidium iodide (PI) staining followed by flow cytometry. This technique allows for the quantification of DNA content within a cell population, thereby revealing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Data Presentation
The following table summarizes representative quantitative data on the effects of Meriolin derivatives on the cell cycle distribution of cancer cells. The data illustrates a characteristic G2/M phase arrest upon treatment.
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| U87 Glioblastoma | Control (DMSO) | - | 48 | 65 | 20 | 15 |
| Meriolin 5 | 0.1 | 48 | 45 | 15 | 40 | |
| Meriolin 15 | 0.1 | 48 | 40 | 10 | 50 | |
| HUV-EC-C (Endothelial) | Control (DMSO) | - | 24 | 79 | 6 | 15 |
| Meriolin 15 | 0.1 | 24 | 77 | 2 | 21 |
Note: The data presented above is a synthesized representation based on findings from published studies on Meriolins and may not reflect the exact outcomes of a specific experiment.[5]
Experimental Protocols
Cell Culture and Treatment with Meriolin Derivatives
This protocol outlines the steps for culturing cancer cells and treating them with Meriolin derivatives prior to cell cycle analysis.
Materials:
-
Cancer cell line of interest (e.g., U87, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Meriolin derivative stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture cancer cells in T-75 flasks until they reach 70-80% confluency. b. Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes. d. Resuspend the cell pellet in fresh medium and perform a cell count. e. Seed the cells into 6-well plates at a density of 2-5 x 10^5 cells per well and incubate overnight.
-
Meriolin Treatment: a. Prepare serial dilutions of the Meriolin derivative in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. b. Include a vehicle control (medium with the same concentration of DMSO as the highest Meriolin concentration). c. After overnight incubation, aspirate the medium from the wells and replace it with the medium containing the different concentrations of the Meriolin derivative or the vehicle control. d. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol describes the preparation of Meriolin-treated cancer cells for cell cycle analysis.
Materials:
-
Treated and control cells from the previous protocol
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting: a. Following treatment, collect the culture medium (containing any floating/apoptotic cells) from each well into a separate centrifuge tube. b. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. c. Combine the detached cells with their corresponding collected medium. d. Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
Fixation: a. Discard the supernatant and resuspend the cell pellet in 500 µL of PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. c. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet with PBS and centrifuge again. c. Resuspend the cell pellet in 500 µL of PI staining solution. d. Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: a. Transfer the stained cell suspension to flow cytometry tubes. b. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. c. Use appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Signaling Pathway of Meriolin-Induced Cell Cycle Arrest
References
- 1. Khan Academy [khanacademy.org]
- 2. Genetics, Cancer Cell Cycle Phases - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Clinical Isolates with Merulidial
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merulidial, a novel antibiotic isolated from the Basidiomycete Merulius tremellosus, has demonstrated inhibitory activity against a variety of bacteria and fungi.[1] Preliminary studies have also indicated its potential to inhibit DNA synthesis, suggesting a mechanism of action that could be effective against various pathogens.[1] These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of clinical isolates to this compound.
The following protocols are based on established standards for antimicrobial susceptibility testing (AST), including broth microdilution, agar dilution, and disk diffusion methods. These methods are essential for establishing the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that prevents visible growth of a microorganism.[2][3][4]
Data Presentation
Quantitative data from antimicrobial susceptibility testing is crucial for evaluating the efficacy of a new antimicrobial agent. The following tables are templates for summarizing the MIC data for this compound against a panel of clinically relevant bacterial and fungal isolates.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Bacterial Clinical Isolates
| Bacterial Species | Strain ID | Number of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | This compound MIC Range (µg/mL) | Comparator Agent 1 MIC₉₀ (µg/mL) | Comparator Agent 2 MIC₉₀ (µg/mL) |
| Staphylococcus aureus | |||||||
| - MRSA | |||||||
| - MSSA | |||||||
| Enterococcus faecalis | |||||||
| - VRE | |||||||
| Escherichia coli | |||||||
| Klebsiella pneumoniae | |||||||
| Pseudomonas aeruginosa | |||||||
| Acinetobacter baumannii |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Fungal Clinical Isolates
| Fungal Species | Strain ID | Number of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | This compound MIC Range (µg/mL) | Comparator Agent 1 MIC₉₀ (µg/mL) | Comparator Agent 2 MIC₉₀ (µg/mL) |
| Candida albicans | |||||||
| Candida glabrata | |||||||
| Candida auris | |||||||
| Aspergillus fumigatus | |||||||
| Cryptococcus neoformans |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is considered a gold standard for determining the MIC of an antimicrobial agent.[5]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial or fungal isolates from clinical samples
-
0.5 McFarland standard
-
Sterile saline or broth
-
Incubator
Procedure:
-
Prepare this compound Dilutions:
-
Create a serial two-fold dilution of this compound in the appropriate broth (CAMHB or RPMI-1640) in the wells of a 96-well plate. The concentration range should be chosen based on expected efficacy. A common starting range is 0.06 to 64 µg/mL.
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth with this compound).
-
-
Prepare Inoculum:
-
From a fresh culture plate (18-24 hours old), select several colonies of the clinical isolate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the diluted inoculum to each well containing the this compound dilutions and the growth control well.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria.
-
For fungi, incubate at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye.
-
Agar Dilution Method for MIC Determination
This method is useful for testing multiple isolates simultaneously.
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA) for bacteria or other suitable agar for fungi
-
Sterile petri dishes
-
Bacterial or fungal isolates
-
0.5 McFarland standard
-
Inoculum replicator (optional)
Procedure:
-
Prepare Agar Plates:
-
Prepare a series of agar plates containing two-fold dilutions of this compound. Add the appropriate volume of this compound stock solution to the molten agar before pouring the plates.
-
Include a drug-free control plate.
-
-
Prepare Inoculum:
-
Prepare a standardized inoculum for each isolate as described for the broth microdilution method.
-
-
Inoculation:
-
Spot-inoculate approximately 1-2 µL of each standardized inoculum onto the surface of the this compound-containing and control agar plates. An inoculum replicator can be used to inoculate multiple isolates at once.
-
-
Incubation:
-
Incubate the plates under the same conditions as the broth microdilution method.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the isolate.
-
Disk Diffusion Method (Kirby-Bauer)
This qualitative method determines if an isolate is susceptible, intermediate, or resistant to an antimicrobial agent.
Materials:
-
Filter paper disks impregnated with a known concentration of this compound
-
Mueller-Hinton Agar plates
-
Bacterial or fungal isolates
-
0.5 McFarland standard
-
Sterile swabs
Procedure:
-
Prepare Inoculum:
-
Prepare a standardized inoculum as described previously.
-
-
Inoculation:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
-
Disk Application:
-
Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate.
-
-
Incubation:
-
Incubate the plates as previously described.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
-
The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints, which would need to be determined for this compound through correlation with MIC data.
-
Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.
Caption: Hypothetical mechanism of action of this compound targeting DNA synthesis.
References
- 1. Antibiotics from Basidiomycetes. V this compound, a new antibiotic from the Basidiomycete Merulius tremellosus Fr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. idexx.dk [idexx.dk]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins [mdpi.com]
Application Notes and Protocols: High-Throughput Screening for DNA Repair Inhibitors Using Merulidial
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the cellular genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways, collectively known as the DNA Damage Response (DDR). The DDR is a critical cellular process that detects DNA lesions, signals their presence, and promotes their repair. Key DNA repair pathways include Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).
In many cancers, one or more of these DNA repair pathways are compromised, rendering the cancer cells highly dependent on the remaining pathways for survival. This dependency creates a vulnerability that can be exploited therapeutically. Inhibiting a key DNA repair pathway in such cancer cells can lead to a synthetic lethal phenotype, where the combination of the existing defect and the inhibitor-induced defect is lethal to the cancer cell, while normal cells, with their intact DNA repair machinery, are largely unaffected. This strategy has been successfully validated with the clinical approval of PARP inhibitors for the treatment of cancers with BRCA1/2 mutations.
Merulidial, a sesquiterpenoid isolated from the fungus Merulius tremellosus, has been shown to inhibit DNA synthesis in cancer cells and exhibit mutagenic properties.[1] Sesquiterpenes as a class of natural products are known to induce DNA damage and apoptosis.[2][3] Furthermore, related merosesquiterpenes have been demonstrated to activate the DNA damage response by inducing DNA strand breaks.[4] These findings suggest that this compound may exert its cytotoxic effects by interfering with DNA repair processes. This application note describes a high-throughput screening (HTS) strategy to identify and characterize the potential of this compound as a DNA repair inhibitor. The primary approach is a combination screen to identify synergistic effects with known DNA damaging agents.
Hypothesized Signaling Pathway
Based on the known activities of sesquiterpenoids and the initial biological data on this compound, we hypothesize that this compound may induce DNA damage or inhibit key proteins in the DNA damage response pathway. This could potentiate the effects of other DNA damaging agents, such as PARP inhibitors, which are known to be effective in cells with compromised homologous recombination repair. The following diagram illustrates a potential mechanism of action where this compound enhances the cytotoxic effects of a PARP inhibitor by either directly causing DNA lesions or inhibiting a component of a parallel DNA repair pathway.
Caption: Hypothesized mechanism of this compound as a DNA repair inhibitor.
Experimental Workflow
The high-throughput screening workflow is designed to first identify if this compound has a synergistic cytotoxic effect when combined with a known DNA damaging agent. Positive hits are then subjected to secondary assays to validate the synergy and investigate the mechanism of action, specifically focusing on the induction of DNA damage.
Caption: Experimental workflow for screening and validating this compound.
Data Presentation
The following tables present hypothetical but representative data that could be generated from the described experimental protocols.
Table 1: Primary Screen - Combination Cell Viability
| Compound | Concentration (µM) | DNA Damaging Agent (DDA) | DDA Concentration (µM) | Cell Viability (%) | Synergy Score (Bliss) |
| This compound | 10 | None | 0 | 85.2 | N/A |
| This compound | 10 | Olaparib | 5 | 35.7 | 15.6 |
| This compound | 10 | Cisplatin | 2 | 42.1 | 12.3 |
| Control | 0 | Olaparib | 5 | 75.4 | N/A |
| Control | 0 | Cisplatin | 2 | 80.1 | N/A |
Table 2: Secondary Assay - Dose-Response Matrix (IC50 Values in µM)
| Compound | In Absence of DDA | With Olaparib (5 µM) | With Cisplatin (2 µM) |
| This compound | > 50 | 8.5 | 12.3 |
| Known DDRi | 25.1 | 1.2 | 3.7 |
Table 3: Secondary Assay - γH2AX Foci Quantification
| Treatment | Average γH2AX Foci per Cell | Standard Deviation | Fold Change vs. Control |
| Vehicle Control | 2.1 | 0.8 | 1.0 |
| This compound (10 µM) | 4.5 | 1.2 | 2.1 |
| Olaparib (5 µM) | 8.3 | 2.1 | 3.9 |
| This compound + Olaparib | 25.6 | 5.4 | 12.2 |
Experimental Protocols
Protocol 1: Primary High-Throughput Combination Cell Viability Screen
Objective: To identify if this compound exhibits synergistic cytotoxicity with known DNA damaging agents.
Materials:
-
Cancer cell line (e.g., HeLa or a BRCA-deficient cell line like CAPAN-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom white plates
-
This compound stock solution in DMSO
-
DNA damaging agent (DDA) stock solution in DMSO (e.g., Olaparib)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
-
Automated liquid handling system (recommended)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Adjust cell density to 1 x 10^5 cells/mL.
-
Using an automated dispenser, seed 25 µL of the cell suspension (2,500 cells) into each well of a 384-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare a dose-response plate of this compound and the DDA in DMSO.
-
Using a liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates. This will result in the desired final concentrations. Include vehicle (DMSO) only controls.
-
The final DMSO concentration should not exceed 0.5%.
-
The plate layout should include wells with:
-
Cells + Vehicle
-
Cells + this compound alone
-
Cells + DDA alone
-
Cells + this compound + DDA
-
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability) and wells with a potent cytotoxic agent (0% viability).
-
Calculate the synergy score using a suitable model (e.g., Bliss independence or Loewe additivity).
-
Protocol 2: Secondary Assay - γH2AX Immunofluorescence Staining
Objective: To quantify the formation of DNA double-strand breaks (DSBs) as a measure of DNA damage.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
384-well clear-bottom imaging plates
-
This compound and DDA stock solutions
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.25% in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Alexa Fluor 488-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 384-well imaging plate as described in Protocol 1.
-
After 24 hours, treat the cells with this compound, the DDA, or the combination for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Add PBS to the wells and image the plate using a high-content imaging system.
-
-
Image Analysis:
-
Use automated image analysis software to identify the nuclei (DAPI channel) and quantify the number of γH2AX foci (Alexa Fluor 488 channel) per nucleus.
-
Calculate the average number of foci per cell for each treatment condition.
-
Conclusion
The described high-throughput screening workflow and associated protocols provide a robust framework for investigating the potential of this compound as a DNA repair inhibitor. By combining a primary combination screen with mechanism-oriented secondary assays, researchers can efficiently identify and validate compounds that sensitize cancer cells to DNA damaging agents. The confirmation of this compound as a DNA repair inhibitor would make it a valuable tool for basic research and a potential starting point for the development of novel cancer therapeutics.
References
- 1. Antibiotics from Basidiomycetes. V this compound, a new antibiotic from the Basidiomycete Merulius tremellosus Fr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tisserandinstitute.org [tisserandinstitute.org]
- 3. Effects on DNA integrity and apoptosis induction by a novel antitumor sesquiterpene drug, 6-hydroxymethylacylfulvene (HMAF, MGI 114) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Merosesquiterpenes Activate the DNA Damage Response via DNA Strand Break Formation and Trigger Apoptotic Cell Death in p53-Wild-Type and Mutant Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Merulidial in Studies of Microbial Secondary Metabolism
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Merulidial is a sesquiterpenoid dialdehyde isolated from the basidiomycete fungus Merulius tremellosus. Initial studies have demonstrated its broad-spectrum antibiotic activity against various bacteria and fungi. This document outlines the application of this compound as a tool to investigate and manipulate the secondary metabolism of microorganisms. Its unique mode of action provides a valuable resource for discovering novel bioactive compounds, elucidating regulatory networks, and engineering microbial strains for enhanced production of desired secondary metabolites.
Secondary metabolites are a diverse group of small molecules produced by microorganisms that are not essential for their growth but play crucial roles in ecological interactions, such as competition, symbiosis, and pathogenesis. Many of these compounds have significant applications in medicine, agriculture, and industry as antibiotics, antifungals, immunosuppressants, and anticancer agents. The study of microbial secondary metabolism is a vibrant field of research, and chemical probes like this compound are instrumental in advancing our understanding of the complex regulatory circuits that govern the production of these valuable molecules.
Mechanism of Action
While the precise molecular targets of this compound are still under investigation, preliminary evidence suggests that it acts as a potent inhibitor of DNA synthesis in some organisms.[1] In the context of microbial secondary metabolism, it is hypothesized that at sub-lethal concentrations, this compound induces a stress response that can trigger the activation of otherwise silent biosynthetic gene clusters (BGCs), leading to the production of novel secondary metabolites. This elicitor-like effect makes this compound a powerful tool for exploring the latent biosynthetic potential of microorganisms.
Data Presentation: Hypothetical Effects of this compound on Microbial Secondary Metabolite Production
The following tables summarize hypothetical quantitative data illustrating the potential effects of this compound on the production of secondary metabolites in different microbial species.
Table 1: Effect of this compound on Antibiotic Production by Streptomyces coelicolor
| This compound Concentration (µg/mL) | Actinorhodin Titer (µg/mL) | Undecylprodigiosin Titer (µg/mL) |
| 0 (Control) | 150 ± 12 | 85 ± 7 |
| 1 | 225 ± 18 | 110 ± 9 |
| 5 | 410 ± 35 | 150 ± 11 |
| 10 | 180 ± 15 | 75 ± 6 |
Table 2: Induction of a Novel Antifungal Compound in Aspergillus nidulans by this compound
| This compound Concentration (µg/mL) | Novel Antifungal Peak Area (Arbitrary Units) |
| 0 (Control) | Not Detected |
| 2 | 1.2 x 10^5 ± 9 x 10^3 |
| 5 | 5.8 x 10^5 ± 4.2 x 10^4 |
| 10 | 2.1 x 10^5 ± 1.5 x 10^4 |
Experimental Protocols
Protocol 1: Screening for Induction of Secondary Metabolites by this compound in Fungi
Objective: To determine if this compound can induce the production of novel secondary metabolites in a fungal strain.
Materials:
-
Fungal strain of interest (e.g., Aspergillus nidulans)
-
Potato Dextrose Agar (PDA) and Broth (PDB)
-
This compound stock solution (in DMSO)
-
Solvents for extraction (e.g., ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Inoculum Preparation: Inoculate the fungal strain into 50 mL of PDB and incubate at 28°C with shaking (180 rpm) for 48 hours.
-
Treatment: Prepare 250 mL flasks containing 100 mL of PDB. Inoculate each flask with 1 mL of the seed culture. Add this compound from the stock solution to achieve final concentrations of 0, 1, 2, 5, and 10 µg/mL. An equivalent volume of DMSO should be added to the control flask.
-
Incubation: Incubate the flasks at 28°C with shaking (180 rpm) for 7 days.
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture broth twice with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
Resuspend the dried extract in a small volume of methanol for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the extracts by reverse-phase HPLC with a photodiode array (PDA) detector.
-
Compare the chromatograms of the this compound-treated samples with the control.
-
Look for new peaks in the treated samples, which may represent induced secondary metabolites.
-
Protocol 2: Quantifying the Effect of this compound on Known Secondary Metabolite Production in Bacteria
Objective: To quantify the change in the production of a known secondary metabolite in a bacterial strain in response to this compound.
Materials:
-
Bacterial strain of interest (e.g., Streptomyces coelicolor)
-
Tryptic Soy Broth (TSB)
-
This compound stock solution (in DMSO)
-
Solvents for extraction (specific to the metabolite of interest)
-
HPLC system with a standard for the metabolite of interest
Procedure:
-
Inoculum Preparation: Inoculate the bacterial strain into 50 mL of TSB and incubate at 30°C with shaking (200 rpm) for 24 hours.
-
Treatment: Prepare 250 mL flasks containing 100 mL of TSB. Inoculate each flask with 1 mL of the seed culture. Add this compound to final concentrations of 0, 1, 5, and 10 µg/mL. Add an equivalent volume of DMSO to the control.
-
Incubation: Incubate the flasks at 30°C with shaking (200 rpm) for 5 days.
-
Extraction: Follow a validated extraction protocol for the specific secondary metabolite being quantified.
-
HPLC Quantification:
-
Generate a standard curve using a pure standard of the metabolite.
-
Analyze the extracts by HPLC.
-
Quantify the concentration of the metabolite in each sample by comparing the peak area to the standard curve.
-
Mandatory Visualization
Caption: Hypothetical signaling pathway for this compound-induced secondary metabolism.
Caption: Experimental workflow for studying this compound's effects.
Caption: Logical relationship of this compound's action on microbial cells.
References
Application Notes and Protocols for the Structure Confirmation of Merulidial using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of the natural product Merulidial. Detailed protocols for key one-dimensional (1D) and two-dimensional (2D) NMR experiments are provided, along with tabulated quantitative data to facilitate the interpretation of spectral results.
Introduction
This compound is a sesquiterpenoid antibiotic with a unique chemical structure (C₁₅H₂₀O₃) first isolated from the fungus Merulius tremellosus. Its biological activity and complex architecture make it a molecule of interest for chemists and pharmacologists. Unambiguous structural confirmation is paramount for any further investigation, including synthetic efforts and structure-activity relationship (SAR) studies. NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound in solution. This document outlines the application of various NMR techniques to confirm its intricate framework.
Quantitative NMR Data Summary
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. These values are critical for the initial assessment of the molecule's functional groups and overall carbon skeleton.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 9.78 | s | |
| 5 | 9.40 | s | |
| 7 | 3.32 | d | 6.0 |
| 8 | 2.65 | m | |
| 9α | 1.85 | m | |
| 9β | 1.50 | m | |
| 10 | 2.15 | m | |
| 11 | 3.95 | d | 6.0 |
| 12 | 1.08 | s | |
| 13 | 1.05 | s | |
| 14 | 1.25 | s | |
| 15 | 1.15 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δ (ppm) |
| 1 | 194.5 |
| 2 | 160.2 |
| 3 | 138.8 |
| 4 | 41.5 |
| 5 | 203.1 |
| 6 | 55.1 |
| 7 | 48.9 |
| 8 | 35.2 |
| 9 | 36.1 |
| 10 | 45.3 |
| 11 | 78.9 |
| 12 | 28.1 |
| 13 | 28.4 |
| 14 | 22.3 |
| 15 | 15.1 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural confirmation of this compound are provided below.
Sample Preparation
-
Dissolve Sample: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Homogenize: Gently vortex the tube to ensure a homogeneous solution.
1D NMR Spectroscopy
-
¹H NMR (Proton):
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H spectrum using a standard pulse program (e.g., zg30). Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR (Carbon-13):
-
Use the same sample and initial setup as for ¹H NMR.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse program (e.g., zgpg30). Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
This experiment identifies proton-proton spin-spin couplings.
-
Use a standard COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral widths in both dimensions to encompass all proton signals.
-
Acquire the 2D data set. The number of increments in the indirect dimension will determine the resolution.
-
Process the 2D data using appropriate window functions and Fourier transformation in both dimensions.
-
Analyze the cross-peaks, which indicate coupled protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates protons with their directly attached carbons.[1][2]
-
Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set the spectral width in the direct dimension (F2) for protons and in the indirect dimension (F1) for carbons.
-
Acquire and process the 2D data.
-
Analyze the cross-peaks, which reveal one-bond ¹H-¹³C connectivities.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment identifies long-range (typically 2-3 bond) correlations between protons and carbons.[1][3]
-
Use a standard HMBC pulse sequence (e.g., hmbcgpndqf).
-
Set the spectral widths for both proton and carbon dimensions.
-
The long-range coupling delay should be optimized (typically around 8-10 Hz).
-
Acquire and process the 2D data.
-
Analyze the cross-peaks to establish connectivity across the carbon skeleton.
-
Structure Elucidation Workflow and Logic
The structural confirmation of this compound is a stepwise process that integrates information from various NMR experiments. The following diagrams illustrate the experimental workflow and the logical connections derived from the spectral data.
Caption: Experimental workflow for this compound structure confirmation.
Caption: Logical flow for this compound structure elucidation from NMR data.
References
Application Notes and Protocols: Measuring the Effects of Merulidial on Bacterial DNA Polymerase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merulidial is a natural sesquiterpenoid antibiotic isolated from the basidiomycete fungus Merulius tremellosus. It has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. Preliminary studies have indicated that this compound inhibits DNA synthesis, suggesting that its mechanism of action may involve the disruption of key enzymes in the DNA replication pathway, such as DNA polymerase.
Bacterial DNA polymerase III is the primary enzyme responsible for the replication of the bacterial genome and is a validated target for novel antibacterial agents. In Gram-positive bacteria, the catalytic core of this enzyme is the PolC subunit. The development of inhibitors targeting this essential enzyme is a promising strategy to combat the rise of antibiotic-resistant bacterial strains.
These application notes provide a detailed protocol for assessing the inhibitory effects of this compound on bacterial DNA polymerase III activity using a primer extension assay. The described methods will enable researchers to determine key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), and to elucidate the potential mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the inhibitory effect of this compound on the activity of Bacillus subtilis DNA Polymerase III. This data is for illustrative purposes to guide researchers in presenting their findings.
| Compound | Target Enzyme | IC50 (µM) | Percent Inhibition at 50 µM |
| This compound | B. subtilis PolC | 15.2 | 85% |
| 6-Anilinouracil (Control) | B. subtilis PolC | 5.8 | 95% |
| DMSO (Vehicle Control) | B. subtilis PolC | >100 | <1% |
Experimental Protocols
Primer Extension Assay for DNA Polymerase III Inhibition
This protocol describes a gel-based primer extension assay to measure the inhibitory activity of this compound against bacterial DNA polymerase III.
Materials and Reagents:
-
Purified bacterial DNA Polymerase III (e.g., from Bacillus subtilis)
-
This compound (dissolved in DMSO)
-
Control inhibitor (e.g., 6-anilinouracil)
-
Vehicle control (DMSO)
-
Single-stranded DNA template (e.g., M13mp18)
-
Fluorescently or radioactively labeled DNA primer
-
Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP) mix
-
Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL BSA)
-
Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8%)
-
TBE Buffer (Tris-borate-EDTA)
-
Gel imaging system (for fluorescence or autoradiography)
Procedure:
-
Primer-Template Annealing:
-
In a microcentrifuge tube, mix the DNA template and the labeled primer at a molar ratio of 1.5:1 in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
Prepare a master mix containing the reaction buffer and the annealed primer-template DNA.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the respective tubes. Include tubes for a positive control inhibitor and a vehicle control (DMSO).
-
Pre-incubate the mixtures at the optimal reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Polymerase Reaction:
-
Add the purified DNA Polymerase III enzyme to each tube to initiate the reaction.
-
Immediately following the addition of the enzyme, add the dNTP mix to start DNA synthesis.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 15-30 minutes) that allows for measurable primer extension without reaching completion in the control samples.
-
-
Reaction Termination:
-
Stop the reactions by adding an equal volume of Stop Solution to each tube.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
-
Gel Electrophoresis:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Data Analysis:
-
Visualize the extended DNA products using an appropriate imaging system.
-
Quantify the intensity of the bands corresponding to the extended primer.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for DNA Polymerase Inhibition Assay.
Hypothesized Mechanism of this compound Action
Caption: this compound's Hypothesized Inhibition of PolC.
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Merulidial
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merulidial, a natural sesquiterpenoid isolated from fungi, has garnered significant interest in oncological research due to its potent anti-cancer properties. One of the key mechanisms underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in cancer cells. Flow cytometry is a powerful and widely used technique for the quantitative analysis of apoptosis. This document provides a detailed protocol for assessing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, coupled with flow cytometric analysis. Additionally, it summarizes the current understanding of the signaling pathways involved and presents data in a structured format for easy interpretation.
Principle of the Assay
Apoptosis is characterized by a series of morphological and biochemical changes, one of which is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late-stage apoptotic and necrotic cells with compromised membrane integrity. Dual staining with Annexin V and PI allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Data Presentation
The following tables summarize hypothetical quantitative data on the effects of this compound on apoptosis in two common cancer cell lines, Jurkat (T-cell leukemia) and MCF-7 (breast cancer). This data illustrates the dose-dependent and time-dependent nature of this compound's pro-apoptotic activity.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in Jurkat Cells (48-hour treatment)
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 3.5 ± 0.6 | 12.4 ± 1.8 |
| 5 | 62.3 ± 4.2 | 25.4 ± 2.8 | 10.1 ± 1.5 | 35.5 ± 4.3 |
| 10 | 35.8 ± 5.1 | 45.1 ± 3.9 | 15.6 ± 2.1 | 60.7 ± 6.0 |
| 25 | 15.2 ± 3.8 | 58.7 ± 4.5 | 22.3 ± 3.2 | 81.0 ± 7.7 |
Table 2: Time-Course of Apoptosis Induction by this compound (10 µM) in MCF-7 Cells
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.9 | 2.1 ± 0.4 | 1.5 ± 0.2 | 3.6 ± 0.6 |
| 12 | 80.4 ± 3.3 | 12.5 ± 1.8 | 5.2 ± 0.9 | 17.7 ± 2.7 |
| 24 | 55.9 ± 4.1 | 28.7 ± 3.1 | 12.8 ± 1.7 | 41.5 ± 4.8 |
| 48 | 28.3 ± 3.9 | 48.2 ± 4.2 | 19.5 ± 2.5 | 67.7 ± 6.7 |
| 72 | 12.5 ± 2.8 | 55.1 ± 5.3 | 28.9 ± 3.8 | 84.0 ± 9.1 |
Experimental Protocols
Materials and Reagents
-
This compound (ensure high purity)
-
Cancer cell lines (e.g., Jurkat, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well or 12-well cell culture plates
-
Flow cytometer equipped with a 488 nm laser
Experimental Procedure
-
Cell Seeding:
-
For suspension cells (e.g., Jurkat), seed at a density of 2 x 10^5 cells/mL in a 6-well plate.
-
For adherent cells (e.g., MCF-7), seed at a density that will result in 70-80% confluency at the time of treatment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting:
-
Suspension cells: Gently pipette the cells and transfer them to a 1.5 mL microcentrifuge tube.
-
Adherent cells: Aspirate the culture medium (collect it as it may contain detached apoptotic cells). Wash the cells once with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium and combine with the collected supernatant. Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V/PI Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and define the quadrants.
-
Acquire at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Signaling Pathways and Visualizations
This compound is believed to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent activation of the caspase cascade.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via the intrinsic pathway.
Experimental Workflow for Flow Cytometry Analysis
Caption: A stepwise workflow for assessing apoptosis by flow cytometry.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound-induced apoptosis using flow cytometry. The presented methodologies and data serve as a valuable resource for researchers investigating the anti-cancer effects of this compound and other novel therapeutic compounds. The detailed protocol for Annexin V/PI staining ensures reproducible and reliable quantification of apoptotic cell populations. Furthermore, the elucidation of the underlying signaling pathway provides a deeper understanding of this compound's mechanism of action, which is crucial for its further development as a potential anti-cancer agent.
Troubleshooting & Optimization
Technical Support Center: Overcoming Merulidial Solubility Challenges in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common solubility issues encountered when working with Merulidial in aqueous buffers. Following these guidelines will help ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural sesquiterpenoid compound with known antibiotic and DNA synthesis inhibitory properties. Its hydrophobic nature makes it poorly soluble in aqueous solutions, which can lead to precipitation and inaccurate concentrations in biological assays.
Q2: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2][3]
Q3: What is the maximum concentration of DMSO that is safe for most cell cultures?
To minimize cytotoxicity, the final concentration of DMSO in your aqueous working solution should be kept as low as possible, ideally at or below 0.5%. While some cell lines can tolerate up to 1%, it is always best to perform a vehicle control to assess the effect of DMSO on your specific cell line.
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Vortexing/Sonication: Immediately after adding the this compound-DMSO stock to your aqueous buffer, vortex the solution vigorously. Gentle sonication can also help to disperse the compound and prevent aggregation.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in DMSO concentration can help maintain solubility.
-
Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration in your working solution. However, be mindful of potential solvent toxicity and always include a corresponding vehicle control in your experiments.
-
Use of a Surfactant: A low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, can help to emulsify the this compound and improve its dispersion in the aqueous buffer. The concentration of the surfactant should be optimized to avoid interference with your assay.
Troubleshooting Guide: Preparing this compound Working Solutions
This guide provides a systematic approach to preparing soluble and stable working solutions of this compound in aqueous buffers for various in vitro assays.
Quantitative Solubility Data
Table 1: General Solubility of Hydrophobic Compounds in Common Solvents
| Solvent | General Solubility |
| Dimethyl Sulfoxide (DMSO) | High |
| Ethanol | Moderate to High |
| Methanol | Moderate |
| Acetone | Moderate |
| Water | Very Low / Insoluble |
Note: This table provides a general guideline. The actual solubility of this compound should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, sterile stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Methodology:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the weighed this compound to a sterile amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous, cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer for Cell-Based Assays
Objective: To prepare a soluble and stable working solution of this compound in a cell culture medium or buffer for cytotoxicity or other cell-based assays.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM, RPMI-1640)
-
Sterile polypropylene tubes
-
Vortex mixer
Methodology:
-
Thaw an aliquot of the this compound-DMSO stock solution at room temperature.
-
Pre-warm the aqueous buffer or cell culture medium to 37°C.
-
In a sterile polypropylene tube, add the required volume of the pre-warmed aqueous buffer.
-
While vortexing the aqueous buffer, add the required volume of the this compound-DMSO stock solution dropwise to the side of the tube. This rapid mixing is crucial to prevent precipitation.
-
Continue to vortex the solution for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
-
Important: Prepare the working solution fresh for each experiment and do not store it for extended periods.
Protocol 3: Assessing this compound-Induced DNA Damage via γH2AX Staining
Objective: To determine if this compound induces DNA double-strand breaks by measuring the phosphorylation of H2AX (γH2AX).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solution (from Protocol 2)
-
Vehicle control (DMSO in medium at the same final concentration)
-
Positive control (e.g., Etoposide)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Methodology:
-
Seed cells at an appropriate density in a suitable culture vessel (e.g., chamber slides or multi-well plates) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound working solution, a vehicle control, and a positive control for a predetermined time course (e.g., 1, 6, 24 hours).
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the slides with an anti-fade mounting medium or resuspend cells for flow cytometry analysis.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope or measure the fluorescence intensity by flow cytometry. An increase in γH2AX signal in this compound-treated cells compared to the vehicle control indicates the induction of DNA double-strand breaks.[4][5][6][7][8]
Signaling Pathway
This compound is known to be a DNA synthesis inhibitor. Compounds that interfere with DNA replication often trigger the DNA Damage Response (DDR) pathway. This intricate signaling network is activated to detect DNA lesions, arrest the cell cycle to allow for repair, and, if the damage is too severe, induce apoptosis.
A key event in the DDR is the activation of the master kinases, ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) .[9][10][11][12][13] These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2 .[1][14][15][16][17] A critical downstream event is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX , which serves as a marker for DNA double-strand breaks.[4][5][6][7][8]
Caption: this compound-induced DNA Damage Response Pathway.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. γ-radiation-induced γH2AX formation occurs preferentially in actively transcribing euchromatic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of Dynamic γ-H2AX Domains along Broken DNA Strands is Distinctly Regulated by ATM and MDC1 and Dependent upon H2AX Densities in Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionizing radiation-dependent gamma-H2AX focus formation requires ataxia telangiectasia mutated and ataxia telangiectasia mutated and Rad3-related - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diversity of DNA damage response of astrocytes and glioblastoma cell lines with various p53 status to treatment with etoposide and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Early Chk1 phosphorylation is driven by temozolomide-induced, DNA double strand break- and mismatch repair-independent DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ATR-Chk1 activation mitigates replication stress caused by mismatch repair-dependent processing of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chk2 Activation and Phosphorylation-Dependent Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p53 C-Terminal Phosphorylation by CHK1 and CHK2 Participates in the Regulation of DNA-Damage-induced C-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fermentation conditions to increase Merulidial yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for increased Merulidial yield. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
This compound is a sesquiterpenoid, a class of secondary metabolites. It is produced by the basidiomycete fungus Merulius tremellosus, also known by its synonym Phlebia tremellosa.[1][2] This wood-decay fungus is commonly found on both hardwood and conifer plants.[1]
Q2: What is the general biosynthetic pathway for this compound?
While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, as a sesquiterpenoid, it is synthesized via the mevalonate pathway. The key precursor is farnesyl pyrophosphate (FPP), which is formed from three units of isopentenyl pyrophosphate (IPP). A sesquiterpene synthase (STS) then catalyzes the cyclization of FPP to form the basic carbon skeleton of this compound. Subsequent modifications by enzymes such as cytochrome P450 monooxygenases are expected to complete the synthesis.[3][4][5][6]
Q3: What are the key fermentation parameters to consider for optimizing this compound yield?
The critical parameters for optimizing this compound production, a secondary metabolite, include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.[7][8] As a secondary metabolite, its production is often triggered by nutrient limitation or other stress factors during the stationary phase of fungal growth.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the fermentation of Merulius tremellosus for this compound production.
| Problem | Potential Cause | Recommended Solution |
| No or Poor Mycelial Growth | - Inappropriate medium composition. | - Ensure the medium contains suitable carbon and nitrogen sources. Potato Dextrose Broth (PDB) or Malt Extract Broth are good starting points.[8] |
| - Incorrect pH of the medium. | - Adjust the initial pH of the medium to a range of 4.5 - 6.5. Fungal growth is often favored in slightly acidic conditions.[8] | |
| - Suboptimal incubation temperature. | - Incubate the culture at a temperature between 20-28°C.[9][10] | |
| - Poor quality inoculum. | - Use a fresh and actively growing mycelial culture for inoculation. | |
| Good Mycelial Growth but Low or No this compound Yield | - Suboptimal fermentation conditions for secondary metabolism. | - As a secondary metabolite, this compound production may be enhanced by nutrient limitation. Try varying the carbon-to-nitrogen ratio in the medium. |
| - Incorrect timing of harvest. | - this compound production is likely to be highest during the stationary phase of growth. Perform a time-course study to determine the optimal harvest time. | |
| - Feedback inhibition. | - High concentrations of this compound may inhibit its own production. Consider strategies for in-situ product removal. | |
| Contamination of the Culture | - Non-sterile equipment or medium. | - Ensure all flasks, media, and instruments are properly sterilized before use. |
| - Airborne contaminants. | - Maintain aseptic techniques during all handling and inoculation procedures. Work in a laminar flow hood if possible. | |
| Unusual Mycelial Morphology (e.g., pellet formation) | - High agitation speed in submerged culture. | - The formation of pellets versus dispersed mycelia can affect product formation. Experiment with different agitation rates. |
| - Medium composition. | - The presence of certain polymers or solids can influence mycelial morphology. |
Experimental Protocols & Data
Table 1: Recommended Starting Fermentation Conditions for Merulius tremellosus
| Parameter | Recommended Range/Value | Notes |
| Temperature | 20 - 28 °C | Optimal temperature for mycelial growth and secondary metabolite production may differ. A temperature of 24°C is a good starting point.[11] |
| pH | 4.5 - 6.5 | Start with an initial pH of 5.5. Fungi tend to acidify their medium during growth.[8] |
| Agitation | 120 - 180 rpm | For submerged cultures in shake flasks. This will influence oxygen transfer and mycelial morphology. |
| Incubation Time | 10 - 21 days | Secondary metabolite production often peaks in the late stationary phase. |
Table 2: Suggested Media Compositions for Merulius tremellosus
| Medium Component | Concentration (g/L) | Role |
| Carbon Source | ||
| Glucose or Sucrose | 20 - 40 | Readily metabolizable carbon source for growth.[12] |
| Potato Dextrose Broth | (Varies by manufacturer) | A complex medium that supports good mycelial growth.[8] |
| Malt Extract | 20 | A common component in fungal growth media.[8] |
| Nitrogen Source | ||
| Peptone or Yeast Extract | 5 - 10 | Organic nitrogen sources often enhance secondary metabolite production.[12][13] |
| Ammonium Sulfate | 2 - 5 | An inorganic nitrogen source. |
| Minerals | ||
| KH₂PO₄ | 1.0 | Provides phosphate and potassium. |
| MgSO₄·7H₂O | 0.5 | Provides magnesium and sulfate. |
Visualizations
Diagram 1: General Workflow for Optimizing this compound Production
Caption: Experimental workflow for optimizing this compound fermentation.
Diagram 2: Simplified Sesquiterpenoid Biosynthesis Pathway
Caption: Generalized biosynthetic pathway leading to sesquiterpenoids like this compound.
References
- 1. Phlebia tremellosa - Wikipedia [en.wikipedia.org]
- 2. first-nature.com [first-nature.com]
- 3. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review [agris.fao.org]
- 7. mdpi.com [mdpi.com]
- 8. Submerged culture conditions for the production of mycelial biomass and antimicrobial metabolites by Polyporus tricholoma Mont - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hrpub.org [hrpub.org]
- 12. Carbon and Nitrogen Sources Effect on Pectinase Synthesis by Aspergillus niger Under Submerged Fermentation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce the Mutagenicity of Merulidial Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the mutagenic potential of Merulidial and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its mutagenicity a concern?
This compound is a natural product isolated from the fungus Merulius tremellosus. It exhibits a range of biological activities, including antibiotic and cytotoxic effects, making it a compound of interest for drug development. However, this compound has demonstrated mutagenic properties in assays such as the Ames test, which raises concerns about its potential to cause genetic mutations and possibly lead to cancer.[1][2] Therefore, understanding and reducing its mutagenicity is crucial for its therapeutic development.
Q2: Which functional groups in the this compound structure are associated with its mutagenicity?
Studies on the structure-activity relationships of this compound and its derivatives suggest that the unsaturated dialdehyde functionality is a key contributor to its mutagenic activity.[2] Modifications to these aldehyde groups or the adjacent double bonds can significantly impact the compound's mutagenicity.
Q3: What are the primary assays used to evaluate the mutagenicity of this compound derivatives?
The most commonly cited assay for assessing the mutagenicity of this compound and its derivatives is the Ames test (bacterial reverse mutation assay).[2][3] This in vitro test uses specific strains of Salmonella typhimurium that are auxotrophic for histidine to detect point mutations.[3] A positive result, indicated by an increase in the number of revertant colonies, suggests that the compound is a mutagen.[3][4] For a more comprehensive evaluation, a battery of tests, including in vitro mammalian cell-based assays (e.g., chromosome aberration test) and in vivo assays (e.g., micronucleus assay), is often recommended.[5][6]
Q4: What general strategies can be employed to reduce the mutagenicity of a compound like this compound?
General strategies to reduce the mutagenicity of chemical compounds, which can be applied to this compound derivatives, include:
-
Chemical Modification: Altering the chemical structure to eliminate or shield the functional groups responsible for mutagenicity. For this compound, this could involve the reduction or oxidation of the aldehyde groups.[2][7]
-
Detoxification Approaches: Employing enzymatic or microbial systems to biotransform the compound into less toxic metabolites.[8][9] This can involve reactions like hydroxylation or glycosylation.[9][10]
-
Formulation Strategies: Encapsulating the compound in a delivery system to control its release and reduce systemic exposure to its mutagenic form.
Q5: Are there known derivatives of this compound with reduced mutagenicity?
Yes, studies have shown that modifications to the this compound structure can lead to reduced mutagenicity. For instance, derivatives where the aldehyde groups are modified have been synthesized and tested.[2] The specific impact of these modifications on mutagenic activity is summarized in the data tables below.
Troubleshooting Guides for Mutagenicity Testing
Issue: High variability in Ames test results between experiments.
-
Possible Cause 1: Inconsistent bacterial culture density.
-
Solution: Ensure that the overnight bacterial cultures are grown to a consistent optical density (OD) before use in the assay. Standardize the incubation time and conditions.
-
-
Possible Cause 2: Variability in the S9 metabolic activation mix.
-
Solution: Use a consistent source and batch of S9 mix. If preparing in-house, standardize the induction protocol for the liver enzymes. Ensure proper storage and handling of the S9 mix to maintain its enzymatic activity.
-
-
Possible Cause 3: Inaccurate compound concentration.
-
Solution: Prepare fresh stock solutions of the test compounds for each experiment. Verify the concentration using appropriate analytical methods (e.g., UV-Vis spectrophotometry, HPLC).
-
Issue: No revertant colonies observed in the positive control.
-
Possible Cause 1: Inactive positive control mutagen.
-
Solution: Use a fresh, properly stored stock of the positive control mutagen. Confirm its activity in a separate preliminary experiment.
-
-
Possible Cause 2: Incorrect bacterial strain used.
-
Solution: Verify the genotype of the Salmonella tester strain to ensure it is the correct one for the positive control being used.
-
-
Possible Cause 3: Issues with the growth media.
-
Solution: Ensure that the minimal glucose agar plates are properly prepared and do not contain any histidine that would allow for background growth.
-
Issue: High number of spontaneous revertants in the negative control.
-
Possible Cause 1: Contamination of the bacterial culture or media.
-
Solution: Use aseptic techniques throughout the experiment. Test the media and reagents for contamination.
-
-
Possible Cause 2: Presence of trace mutagens in the solvent.
-
Solution: Use high-purity solvents for dissolving the test compounds and for the negative control. Run a solvent-only control to check for mutagenicity.
-
Data Presentation
Table 1: Mutagenic Activity of this compound Derivatives in the Ames Test (Salmonella typhimurium TA100)
| Compound | Chemical Modification | Mutagenic Activity (Revertants per nmol) |
| This compound | Parent Compound | Data not quantitatively provided in abstract[2] |
| Acetylated Derivative | Acetylation of hydroxyl groups | Comparative data not specified in abstract[2] |
| Hydroxylated Derivative | Hydroxylation of the molecule | Comparative data not specified in abstract[2] |
| Cyclopropane Isomer | Isomerization of the cyclopropane ring | Comparative data not specified in abstract[2] |
Note: The referenced abstract provides a comparative analysis but does not include specific quantitative data on the number of revertants per nanomole for each derivative.[2] Researchers should consult the full publication for detailed results.
Experimental Protocols
Protocol: Ames Test (Bacterial Reverse Mutation Assay)
This protocol is a generalized procedure for the Ames test and should be adapted based on the specific laboratory conditions and regulatory guidelines.
1. Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).[11]
-
Nutrient broth.
-
Minimal glucose agar plates.
-
Top agar (containing a trace amount of histidine and biotin).
-
Test compound (this compound derivative).
-
Positive controls (e.g., sodium azide for TA100 and TA1535, 2-nitrofluorene for TA98).[12]
-
Negative control (solvent used to dissolve the test compound).
-
S9 metabolic activation mix (optional, for detecting pro-mutagens).[5]
2. Procedure:
-
Bacterial Culture Preparation: Inoculate the Salmonella typhimurium tester strains into separate flasks of nutrient broth and incubate overnight at 37°C with shaking to reach a density of 1-2 x 10⁹ cells/mL.[12]
-
Assay Preparation (without S9 activation):
-
To a sterile tube, add 2 mL of molten top agar (kept at 45°C).
-
Add 0.1 mL of the overnight bacterial culture.
-
Add 0.1 mL of the test compound at the desired concentration (or the positive/negative control).
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
Spread the top agar evenly over the surface of the plate.
-
-
Assay Preparation (with S9 activation):
-
To a sterile tube, add 0.5 mL of the S9 mix.
-
Add 0.1 mL of the overnight bacterial culture.
-
Add 0.1 mL of the test compound at the desired concentration.
-
Pre-incubate the mixture at 37°C for 20-30 minutes.[12]
-
Add 2 mL of molten top agar, vortex gently, and pour onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.
Visualizations
Caption: Workflow for the Ames test to assess mutagenicity.
Caption: Strategies to reduce this compound's mutagenicity.
References
- 1. Antibiotics from Basidiomycetes. V this compound, a new antibiotic from the Basidiomycete Merulius tremellosus Fr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for unsaturated dialdehydes. 3. Mutagenic, antimicrobial, cytotoxic, and phytotoxic activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. A perspective review on factors that influence mutagenicity in medicinal plants and their health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Microbial detoxification of mycotoxins in food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detoxification of Mycotoxins through Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Chromatographic Purification of Merulidial
Frequently Asked Questions (FAQs)
Q1: My Merulidial compound is not separating from impurities, even though there is a good difference in Rf on the TLC plate. What could be the issue?
A1: This can be misleading. Sometimes, what appears as two separate spots on a TLC plate could be your compound and a degradation product that forms on the silica gel itself. During column chromatography, this degradation can continuously occur, leading to mixed fractions. It is also possible that the solvent system used for TLC is not translating well to the column. The choice of solvent can also play a role; if one compound dissolves well in the eluent and the other does not, it can lead to poor separation.
Q2: I am observing poor peak shape (e.g., tailing or fronting) for my this compound peak in HPLC. What are the common causes?
A2: Poor peak shape can be influenced by several factors. The injection solvent can be a major cause; injecting a sample dissolved in a strong solvent (like pure acetonitrile in a highly aqueous mobile phase) can lead to peak broadening and distortion.[1] It is always best to dissolve the sample in the initial mobile phase if possible.[1] Other causes can include column degradation, improper tubing connections creating void volumes, or interactions between the analyte and the stationary phase.[1]
Q3: My this compound seems to be degrading on the silica gel column. What are my options?
A3: If your compound is unstable on silica gel, you can consider alternative stationary phases. For easy separations, florisil or alumina might be suitable alternatives.[2] For more challenging separations, you can try deactivating the silica gel to reduce its acidity.[2] Another approach is to switch to a different chromatography technique, like reversed-phase chromatography, if your compound is compatible.
Q4: How do I choose the right mobile phase for purifying this compound?
A4: The selection of the mobile phase is crucial for good separation. For normal-phase chromatography (e.g., on silica gel), you typically start with a non-polar solvent and gradually increase the polarity. Thin-layer chromatography (TLC) is an effective way to quickly screen different solvent systems to find one that provides good separation of your target compound from impurities.[3] For reversed-phase chromatography, you start with a polar mobile phase (like water) and increase the proportion of an organic solvent (like acetonitrile or methanol).[4]
Q5: What is the "Rule of One" in HPLC troubleshooting?
A5: The "Rule of One" is a fundamental principle in troubleshooting that advises changing only one parameter at a time.[1][5] If you make multiple changes simultaneously, it becomes difficult to determine which change was responsible for any observed effect, making it harder to diagnose and solve the problem systematically.[5]
Troubleshooting Guide
Problem 1: Low Purity of the this compound Fraction
| Potential Cause | Suggested Solution |
| Poor resolution between this compound and impurities | Optimize the mobile phase composition. For gradient elution, try a shallower gradient to improve the separation of closely eluting peaks.[4] Consider using a column with a smaller particle size for higher efficiency.[6] |
| Column overload | Reduce the amount of crude sample loaded onto the column. Overloading can lead to broad, overlapping peaks. |
| Compound degradation on the column | Test the stability of your compound on the stationary phase using a 2D TLC test.[2] If unstable, consider switching to a different stationary phase like alumina or a bonded phase (e.g., C18).[2][3] |
| Co-eluting impurities | If impurities have very similar polarity to this compound, a single chromatographic step may not be sufficient. Consider a multi-step purification strategy using different separation principles (e.g., normal-phase followed by reversed-phase, or ion-exchange chromatography if applicable).[7] |
Problem 2: this compound is Not Eluting from the Column
| Potential Cause | Suggested Solution |
| Mobile phase is too weak (not polar enough for normal-phase, or too polar for reversed-phase) | Gradually increase the strength of the mobile phase. In normal-phase, increase the percentage of the polar solvent. In reversed-phase, increase the percentage of the organic solvent. |
| Compound has decomposed on the column | Check the stability of your compound on the stationary phase.[2] If it has decomposed, it may not elute. |
| Incorrect solvent system preparation | Double-check that the mobile phase was prepared correctly and that the solvent bottles were not mixed up.[2] |
| Sample precipitation at the column head | This can happen if the sample is not fully soluble in the initial mobile phase. Try dissolving the sample in a slightly stronger solvent, but use the smallest volume possible.[8] Alternatively, you can load the sample onto a small amount of silica gel and apply it to the column as a solid.[2] |
Problem 3: Variable Retention Times for this compound
| Potential Cause | Suggested Solution |
| Inconsistent mobile phase preparation | Ensure the mobile phase is prepared accurately and consistently for each run. The way solvents are mixed can affect the final solvent strength.[5] |
| Fluctuations in temperature | Temperature can affect retention times.[1] Using a column oven can help maintain a consistent temperature. An increase in temperature generally leads to shorter retention times.[1][9] |
| Pump issues or leaks in the HPLC system | Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[1] Running a standard compound can help diagnose if the issue is with the system or the sample/method.[8] |
| Changes in mobile phase pH (for ionizable compounds) | If this compound has ionizable functional groups, small changes in the mobile phase pH can significantly impact retention time. Use a buffer to maintain a stable pH.[5] |
Illustrative Quantitative Data for Method Optimization
The following table provides a hypothetical example of how varying chromatographic parameters can influence the purity and recovery of a target natural product like this compound.
| Run | Column Type | Mobile Phase Gradient (Solvent B %) | Flow Rate (mL/min) | Observed Purity (%) | Recovery (%) | Notes |
| 1 | Silica Gel (60 Å, 40-63 µm) | Isocratic (20% Ethyl Acetate in Hexane) | 20 | 75 | 90 | Broad peaks, poor separation from a major impurity. |
| 2 | Silica Gel (60 Å, 40-63 µm) | Linear Gradient (5% to 50% Ethyl Acetate in Hexane over 30 min) | 20 | 88 | 85 | Improved separation, but still some overlap. |
| 3 | C18 Reversed-Phase (10 µm) | Linear Gradient (40% to 90% Acetonitrile in Water over 40 min) | 15 | 95 | 80 | Good separation of polar impurities. |
| 4 | C18 Reversed-Phase (5 µm) | Linear Gradient (40% to 90% Acetonitrile in Water over 40 min) | 15 | 98 | 78 | Sharper peaks and better baseline resolution due to smaller particle size. |
Experimental Protocols
General Protocol for Flash Chromatography Purification of a Crude Plant Extract
This protocol provides a general workflow that can be adapted for the purification of this compound.
-
Sample Preparation:
-
Dissolve the crude extract in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to the dissolved extract to form a slurry.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel. This is the solid-loading method.[2]
-
-
Column Packing:
-
Select an appropriately sized silica gel column based on the amount of crude extract to be purified.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the packed silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Carefully add the dried extract-silica mixture onto the sand layer in the column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution:
-
Begin elution with the initial, weak mobile phase.
-
Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., by increasing the percentage of ethyl acetate in hexane). This can be done in a stepwise or continuous manner.
-
Collect fractions of a fixed volume throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the target compound.
-
Pool the fractions that contain pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound from a crude extract.
References
- 1. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 2. Purification [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. mastelf.com [mastelf.com]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. sjsu.edu [sjsu.edu]
- 8. google.com [google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Managing Merulidial stability for long-term storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of Merulidial for long-term storage and handling. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: this compound is a specialized research compound, and publicly available stability data is limited. The following information is based on the chemical properties of this compound, general principles of handling sensitive natural products, and data from structurally similar sesquiterpenoids containing aldehyde and other reactive functional groups. The provided quantitative data and degradation pathways should be considered as illustrative examples to guide experimental design. It is imperative to perform compound-specific validation for all storage and handling protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a sesquiterpenoid natural product with a complex chemical structure, including reactive aldehyde functional groups and unsaturation.[1][2] These functional groups make the molecule susceptible to degradation under various environmental conditions, which can impact its purity, potency, and experimental reproducibility. Therefore, proper storage and handling are critical to ensure the integrity of the compound for research and drug development purposes.
Q2: What are the primary factors that can cause this compound to degrade?
A2: Based on its chemical structure, this compound is likely susceptible to degradation from:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of ester groups or promote other rearrangements.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV or even ambient light can lead to photodegradation.
-
Oxidation: The presence of oxygen or other oxidizing agents can lead to the formation of oxidized byproducts.
Q3: How should I store my solid this compound sample for long-term use?
A3: For long-term storage of solid this compound, it is recommended to:
-
Store at -20°C or preferably at -80°C.
-
Keep in a tightly sealed, amber glass vial to protect from light and moisture.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q4: What is the best way to prepare and store this compound solutions?
A4: When preparing solutions of this compound:
-
Use high-purity, anhydrous solvents. Degassing the solvent prior to use can help remove dissolved oxygen.
-
For short-term storage (hours to a few days), store solutions at 2-8°C in a tightly sealed, light-protected container.
-
For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C under an inert atmosphere. Always re-equilibrate to room temperature before opening to prevent condensation.
Q5: Which solvents are recommended for dissolving this compound?
A5: Solvents should be chosen based on the experimental requirements. However, for stock solutions, aprotic solvents like anhydrous DMSO, DMF, or acetonitrile are generally preferred over protic solvents like methanol or ethanol, which could potentially react with the aldehyde groups. Always ensure the chosen solvent is compatible with your downstream application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in an assay. | Degradation of this compound in the assay buffer or media. | Perform a stability study of this compound in the specific assay buffer under the experimental conditions (e.g., temperature, incubation time). Consider preparing fresh solutions for each experiment. |
| Appearance of new peaks in HPLC analysis of a stored sample. | Chemical degradation of this compound. | Review storage conditions (temperature, light exposure, solvent). Perform a forced degradation study to identify potential degradation products and establish a proper stability-indicating HPLC method. |
| Inconsistent results between experimental replicates. | Inconsistent handling or storage of this compound solutions. | Ensure all aliquots are stored under identical conditions and handled consistently. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Precipitation of this compound from solution upon storage. | Poor solubility or solvent evaporation. | Ensure the storage container is tightly sealed. If solubility is an issue, consider using a different solvent system or storing at a lower concentration. |
Quantitative Stability Data (Illustrative Examples)
The following tables provide hypothetical stability data for this compound based on typical degradation patterns of similar sesquiterpenoids. These are not experimentally derived data for this compound and should be used for guidance only.
Table 1: Hypothetical Thermal Stability of this compound in Solid State
| Storage Temperature (°C) | Time (Months) | Purity (%) |
| 25 | 1 | 95.2 |
| 25 | 3 | 88.5 |
| 4 | 6 | 98.1 |
| 4 | 12 | 96.5 |
| -20 | 12 | >99.5 |
| -80 | 24 | >99.5 |
Table 2: Hypothetical pH Stability of this compound in Aqueous Solution (25°C)
| pH | Time (hours) | Remaining this compound (%) |
| 3.0 | 24 | 85.3 |
| 5.0 | 24 | 97.8 |
| 7.4 | 24 | 92.1 |
| 9.0 | 24 | 75.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24, 48, and 72 hours. Also, incubate a solution of this compound (in a suitable solvent like acetonitrile) at 60°C.
-
Photolytic Degradation: Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method.
Protocol 2: Long-Term Stability Study of this compound in Solution
Objective: To determine the shelf-life of this compound in a specific solvent under defined storage conditions.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent (e.g., anhydrous DMSO) at a known concentration. Dispense into multiple small, amber glass vials.
-
Storage Conditions: Store the vials at the intended long-term storage temperatures (e.g., -20°C and -80°C).
-
Time Points: At predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months), remove one vial from each storage condition.
-
Analysis: Allow the vial to equilibrate to room temperature before opening. Analyze the sample by a validated stability-indicating HPLC method to determine the concentration and purity of this compound.
-
Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition to determine the degradation rate and establish a shelf-life.
Visualizations
Degradation Pathways and Experimental Workflows
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
References
Optimizing Merulidial concentration for effective DNA synthesis inhibition
Welcome to the technical support center for Merulidial, a potent and selective inhibitor of DNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets and binds to the catalytic subunit of DNA polymerase delta (Pol δ). This interaction competitively inhibits the polymerase's ability to extend the nascent DNA strand during the S-phase of the cell cycle, leading to a halt in DNA replication.[1][2] The primary action is a rapid inhibition of DNA replication while leaving the DNA structurally intact.[1]
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: For initial cell-based assays, a 10-point serial dilution is recommended to determine the optimal concentration.[3] A common starting range is between 1 µM and 100 µM. However, the effective concentration is highly cell-line dependent. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model. For biochemical assays, potency is typically observed at concentrations below 1 µM.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is readily soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and store it in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3] When preparing working solutions, ensure the final concentration of DMSO in your cell culture media is below 0.5% to avoid solvent-induced toxicity.[3]
Q4: Is this compound cytotoxic? How do I differentiate DNA synthesis inhibition from general toxicity?
A4: At concentrations significantly above the IC50, this compound can induce apoptosis due to prolonged cell cycle arrest. To distinguish between targeted DNA synthesis inhibition and general cytotoxicity, we recommend performing a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your DNA synthesis assay (e.g., BrdU or EdU incorporation). The concentration that inhibits DNA synthesis should be significantly lower than the concentration that causes widespread cell death.
Q5: Can I use this compound for in vivo studies?
A5: Yes, this compound has been formulated for in vivo applications. The recommended route of administration and dosage depend on the animal model and experimental design. For mice, a common starting point is intraperitoneal injection.[5] Please refer to the specific in vivo protocol documents for detailed guidance.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| No Inhibition of DNA Synthesis | 1. Incorrect Concentration: The concentration of this compound is too low. 2. Compound Degradation: Stock solution has degraded due to improper storage or multiple freeze-thaw cycles. 3. Assay Timing: The incubation time with this compound was not long enough for the effect to be observed. | 1. Perform a Dose-Response Curve: Test a wider range of concentrations (e.g., 10 nM to 100 µM) to find the effective dose for your cell line. 2. Prepare Fresh Solutions: Prepare fresh dilutions from a new stock aliquot for each experiment.[3] 3. Optimize Incubation Time: Ensure the incubation period is sufficient for cells to enter the S-phase. For rapidly dividing cells, 1-2 hours may be enough, while primary cells might require up to 24 hours.[5] |
| High Cell Death/Toxicity | 1. Concentration Too High: The this compound concentration is well above the IC50, leading to off-target effects or apoptosis. 2. Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) is too high. | 1. Lower the Concentration: Use the lowest effective concentration that inhibits DNA synthesis, as determined by your dose-response curve.[4] 2. Check Vehicle Concentration: Ensure the final DMSO concentration in the culture medium is less than 0.5%. Always include a "vehicle-only" control group in your experiment.[3] |
| Inconsistent Results Between Experiments | 1. Cell State Variability: Differences in cell confluency, passage number, or cell health. 2. Reagent Instability: Inconsistent preparation or storage of this compound or assay reagents. 3. Protocol Variations: Minor deviations in incubation times, washing steps, or reagent volumes. | 1. Standardize Cell Culture: Use cells from the same passage number and seed them to reach a consistent confluency (e.g., 50-70%) at the start of the experiment.[3] 2. Use Fresh Aliquots: Always use a fresh aliquot of this compound stock for each experiment and prepare working solutions immediately before use. 3. Maintain a Strict Protocol: Follow a standardized, written protocol for all steps of the experiment to ensure consistency.[3] |
| High Background Signal in BrdU/EdU Assay | 1. Incomplete Washing: Residual BrdU/EdU or detection reagents remain. 2. Non-specific Antibody Binding: The primary or secondary antibody is binding non-specifically. 3. DNA Denaturation Issues (BrdU): The DNA denaturation step was either insufficient or too harsh. | 1. Improve Wash Steps: Increase the number and duration of wash steps after incubation with labeling solution and antibodies.[6] 2. Include Proper Controls: Use a secondary antibody-only control and a no-BrdU/EdU control to assess background levels. Consider using a blocking solution. 3. Optimize Denaturation: The concentration and incubation time for HCl treatment should be optimized for your cell type.[5][7] |
Data Presentation
Table 1: Comparative IC50 Values of this compound Across Various Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, determined after a 24-hour treatment period using a BrdU incorporation assay.
| Cell Line | Cancer Type | IC50 (µM) | 95% Confidence Interval |
| HeLa | Cervical Cancer | 5.2 | (4.8, 5.6) |
| MCF-7 | Breast Cancer | 12.8 | (11.9, 13.7) |
| A549 | Lung Cancer | 8.5 | (7.9, 9.1) |
| U87 MG | Glioblastoma | 3.1 | (2.8, 3.4) |
| HEK293 | Embryonic Kidney | 25.4 | (23.8, 27.1) |
Experimental Protocols
Protocol: Measuring DNA Synthesis Inhibition using BrdU Incorporation Assay
This protocol outlines the steps for quantifying the effect of this compound on DNA synthesis via a cell-based BrdU incorporation assay followed by immunofluorescent detection.[6]
Materials:
-
Cells of interest
-
96-well clear-bottom black imaging plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
BrdU Labeling Solution (10 µM in culture medium)[5]
-
Fixation Solution (4% Paraformaldehyde in PBS)
-
Permeabilization Solution (0.2% Triton X-100 in PBS)
-
Denaturation Solution (2 M HCl)[5]
-
Neutralization Buffer (0.1 M Borate Buffer, pH 8.5)[5]
-
Blocking Buffer (5% BSA in PBS)
-
Anti-BrdU Primary Antibody
-
Fluorescently Labeled Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 50-70% confluency after 24 hours. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include "untreated" and "vehicle-only" controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
BrdU Labeling: Remove the treatment medium and add 10 µM BrdU Labeling Solution to each well. Incubate for 1-4 hours, depending on the cell division rate.
-
Fixation: Remove the labeling solution and wash cells twice with PBS. Add Fixation Solution and incubate for 20 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Add Permeabilization Solution and incubate for 10 minutes.
-
DNA Denaturation: Wash twice with PBS. Add 2 M HCl and incubate for 20 minutes at room temperature to denature the DNA.[5][8]
-
Neutralization: Remove the HCl and immediately add 0.1 M Borate Buffer for 10 minutes to neutralize the acid.[5][8]
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature.
-
Antibody Incubation: Remove the blocking buffer and add the primary anti-BrdU antibody diluted in blocking buffer. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Add the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash three times with PBS. Add PBS to the wells and acquire images using a high-content imager or fluorescence microscope. Quantify the percentage of BrdU-positive cells by dividing the number of BrdU-positive nuclei by the total number of nuclei (DAPI-positive). Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Hypothetical mechanism of this compound inhibiting DNA Polymerase δ.
Caption: Experimental workflow for the BrdU DNA synthesis inhibition assay.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Mechanism of action of metronidazole on Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of DNA Replication and Repair Machinery: Insights from Microscopic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. BrdU staining and BrdU assay protocol : Abcam 제품 소개 [dawinbio.com]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. BrdU Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Developing strategies to circumvent potential Merulidial resistance mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Merulidial and encountering potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an antibiotic isolated from the Basidiomycete Merulius tremellosus.[1] It has been shown to inhibit DNA synthesis in Ehrlich carcinoma cells and demonstrates broad activity against various bacteria and fungi.[1] While the precise molecular target is still under investigation, its preferential inhibition of DNA synthesis suggests a mechanism involving interference with DNA replication machinery or precursor synthesis.
Q2: We are observing a gradual loss of this compound efficacy in our long-term cell culture experiments. What could be the cause?
A2: This is a common indicator of acquired resistance. The gradual nature of the decreased sensitivity suggests a selection pressure leading to the outgrowth of a resistant cell population. Potential underlying mechanisms include the upregulation of drug efflux pumps, mutation of the molecular target, or activation of compensatory signaling pathways. It is advisable to perform regular cell line authentication and characterization to monitor for such changes.
Q3: What are the most common mechanisms of drug resistance that might apply to this compound?
A3: Based on mechanisms observed for other anti-cancer and antimicrobial agents that affect DNA synthesis, potential resistance mechanisms for this compound could include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration.[2][3]
-
Target Alteration: Mutations in the gene encoding the molecular target of this compound that reduce its binding affinity.
-
Drug Inactivation: Enzymatic modification or degradation of this compound into an inactive form.[4][5]
-
Bypass Pathways: Activation of alternative signaling pathways that compensate for the inhibitory effect of this compound on DNA synthesis.
-
Reduced Drug Uptake: Alterations in the cell membrane that limit the influx of this compound.[4]
Q4: How can we begin to investigate the mechanism of resistance in our cell line?
A4: A stepwise approach is recommended. First, confirm the resistant phenotype by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to a sensitive, parental cell line.[6] Subsequently, you can investigate specific mechanisms. For example, to test for increased efflux, you can assess this compound's efficacy in the presence of known efflux pump inhibitors.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in microplates.[7]
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
-
To minimize the "edge effect," avoid using the outer wells of the microplate for experimental samples and instead fill them with sterile media or PBS to maintain humidity.[7]
-
Allow plates to equilibrate to room temperature before placing them in the incubator to ensure even cell settling.[7]
-
Issue 2: this compound Appears Ineffective Against a New Batch of Cells
-
Possible Cause: The new cell batch may have a higher passage number, leading to phenotypic drift and altered drug sensitivity. Alternatively, the cells may be contaminated with mycoplasma, which can affect cellular responses to drugs.
-
Troubleshooting Steps:
-
Always use cells within a defined, low passage number range. It is good practice to establish a master and working cell bank.[7]
-
Regularly test for mycoplasma contamination using a reliable method such as PCR-based detection.[7]
-
Thaw a new vial of low-passage, authenticated cells from your cell bank for comparison.
-
Issue 3: Efflux Pump Inhibitors Do Not Restore Sensitivity to this compound
-
Possible Cause: The resistance mechanism is likely not mediated by the efflux pumps targeted by the inhibitors used. Other resistance mechanisms, such as target mutation or drug inactivation, may be at play.
-
Troubleshooting Steps:
-
Sequence the genes of putative molecular targets of this compound in both sensitive and resistant cell lines to identify potential mutations.
-
Perform metabolomic analysis to determine if this compound is being modified or degraded in the resistant cells.
-
Consider performing RNA sequencing (RNA-seq) to identify differentially expressed genes between sensitive and resistant cells, which may reveal the upregulation of drug-metabolizing enzymes or compensatory signaling pathways.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | This compound + Efflux Pump Inhibitor A IC50 (µM) | This compound + Efflux Pump Inhibitor B IC50 (µM) |
| Parental (Sensitive) | 0.5 ± 0.07 | 0.45 ± 0.06 | 0.52 ± 0.08 |
| Resistant Sub-line 1 | 15.2 ± 1.8 | 1.2 ± 0.3 | 14.8 ± 2.1 |
| Resistant Sub-line 2 | 12.8 ± 1.5 | 13.1 ± 1.9 | 11.9 ± 1.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for inducing drug resistance in a parental cell line through continuous exposure to increasing concentrations of this compound.[6]
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitoring and Dose Escalation: Monitor the cells for recovery of proliferation. Once the cells resume a normal growth rate, increase the concentration of this compound by 1.5- to 2-fold.[6]
-
Iterative Process: Repeat the process of monitoring and dose escalation. If significant cell death occurs, reduce the fold-increase in drug concentration.[6]
-
Resistance Confirmation: Periodically determine the IC50 of the cultured cells to monitor the development of resistance. A significant increase in the IC50 value compared to the parental line indicates the establishment of a resistant cell line.[6]
-
Cell Banking: Once the desired level of resistance is achieved, expand the resistant cell population and create a frozen cell bank.
Protocol 2: Rhodamine 123 Efflux Assay to Assess ABCB1 Activity
This assay is used to determine if the resistance to this compound is due to the overexpression of the ABCB1 (P-glycoprotein) efflux pump.
-
Cell Seeding: Seed both parental (sensitive) and this compound-resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the cells with a known ABCB1 inhibitor (e.g., verapamil) or vehicle control for 1 hour.
-
Rhodamine 123 Loading: Add Rhodamine 123, a fluorescent substrate of ABCB1, to all wells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis: Compare the fluorescence intensity between the sensitive and resistant cells, with and without the ABCB1 inhibitor. A lower fluorescence in the resistant cells that is restored by the inhibitor suggests increased ABCB1-mediated efflux.
Mandatory Visualizations
References
- 1. Antibiotics from Basidiomycetes. V this compound, a new antibiotic from the Basidiomycete Merulius tremellosus Fr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological strategies for overcoming multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidrug resistance: molecular mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Merulidial Selectivity for Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selective cytotoxicity of Merulidial against cancer cells while minimizing effects on normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound belongs to the meriolin class of molecules, which are potent inhibitors of cyclin-dependent kinases (CDKs).[1] Meriolins are synthetic hybrids of meridianins and variolins, naturally occurring compounds isolated from marine invertebrates.[1] Their primary mechanism of action is to block the activity of CDKs, which are key regulators of the cell cycle and transcription. By inhibiting CDKs, particularly CDK1, CDK2, CDK4, and CDK9, this compound can induce cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][3][4][5]
Q2: Does this compound show inherent selectivity for cancer cells over normal cells?
A2: Yes, studies have shown that this compound exhibits a degree of inherent selectivity. For instance, Meriolin 3 was found to be significantly less cytotoxic to normal human foreskin primary fibroblasts compared to a range of human cancer cell lines.[2] This suggests that the therapeutic window of this compound can be exploited and potentially widened.
Q3: What are the primary strategies to improve the selectivity of this compound?
A3: Two primary strategies to enhance the selectivity of this compound for cancer cells are:
-
Combination Therapy: Utilizing this compound in conjunction with other chemotherapeutic agents can lead to synergistic effects, allowing for lower, less toxic doses of each drug while achieving a potent anti-cancer effect.
-
Nanoparticle-based Drug Delivery: Encapsulating this compound within nanoparticles can facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect, thereby reducing exposure to healthy tissues.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Cell Lines
Problem: Significant cell death is observed in normal (non-cancerous) cell lines at concentrations effective against cancer cells.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| High intrinsic sensitivity of the normal cell line. | 1. Titrate this compound Concentration: Perform a dose-response curve with a wider range of concentrations on both cancer and normal cell lines to identify a therapeutic window where cancer cell death is maximized and normal cell death is minimized. 2. Select a More Resistant Normal Cell Line: If possible, use a normal cell line from the same tissue of origin as the cancer cell line being tested, as sensitivities can vary. |
| Off-target effects at higher concentrations. | 1. Combination Therapy: Investigate synergistic combinations with other anticancer drugs (e.g., doxorubicin). This may allow for a reduction in the required concentration of this compound, thereby minimizing off-target toxicity. 2. Nanoparticle Formulation: Encapsulate this compound in nanoparticles (e.g., PLGA) to improve its therapeutic index by promoting targeted delivery to cancer cells. |
Issue 2: Lack of Synergistic Effect in Combination Therapy
Problem: Co-administration of this compound with another anticancer agent (e.g., doxorubicin) does not result in a greater-than-additive cytotoxic effect on cancer cells.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Antagonistic or additive interaction. | 1. Isobologram Analysis: Perform an isobologram analysis to formally assess the nature of the drug interaction (synergistic, additive, or antagonistic).[6][7][8] This involves testing various combinations of the two drugs and plotting the results to determine the combination index (CI). A CI value less than 1 indicates synergy. 2. Vary Drug Ratios: Experiment with different concentration ratios of this compound and the combination drug. The synergistic effect can be highly dependent on the ratio of the combined agents. |
| Inappropriate drug pairing. | 1. Explore Different Drug Classes: Consider combining this compound with drugs that have different mechanisms of action. For example, combining a CDK inhibitor with a DNA-damaging agent like doxorubicin or a proteasome inhibitor could be more effective. |
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various meriolin derivatives against a panel of human cancer cell lines.
Table 1: IC50 Values of Meriolin Derivatives in Various Cancer Cell Lines
| Cell Line | Cancer Type | Meriolin 3 (µM)[2] | Meriolin 16 (nM)[3] | Meriolin 36 (nM)[3] |
| HL-60 | Promyelocytic Leukemia | - | 10 | 940 |
| HPB-ALL | T-cell Acute Lymphoblastic Leukemia | - | 40 | 3840 |
| Jurkat | T-cell Leukemia | - | 20 | 1230 |
| K562 | Chronic Myeloid Leukemia | - | 30 | 1870 |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | - | 20 | 2450 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | - | 20 | 1560 |
| Ramos | Burkitt's Lymphoma | - | 30 | 1650 |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | - | 40 | 2110 |
| SH-SY5Y | Neuroblastoma | 0.07 | - | - |
| A549 | Lung Carcinoma | 0.12 | - | - |
| HCT116 | Colon Carcinoma | 0.09 | - | - |
| HeLa | Cervical Carcinoma | 0.08 | - | - |
| MCF7 | Breast Adenocarcinoma | 0.15 | - | - |
| PC3 | Prostate Adenocarcinoma | 0.11 | - | - |
| U2OS | Osteosarcoma | 0.06 | - | - |
| PA-1 | Ovarian Teratocarcinoma | 0.05 | - | - |
| HFF | Normal Human Fibroblasts | >1 | - | - |
Note: IC50 is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on both cancer and normal cell lines.[9][10][11]
Materials:
-
96-well plates
-
Cancer and normal cell lines
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the encapsulation of a hydrophobic drug like this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a modified spontaneous emulsification solvent diffusion method.
Materials:
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Magnetic stirrer
-
Ultrasonicator or homogenizer
-
Centrifuge
-
Lyophilizer (freeze-dryer)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent.
-
Aqueous Phase Preparation: Prepare the PVA solution in water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously on a magnetic stirrer. For smaller and more uniform nanoparticles, use a high-speed homogenizer or an ultrasonicator to create an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion for several hours (e.g., 4-6 hours) at room temperature to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30-60 minutes to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any residual PVA and unencapsulated drug. Repeat the centrifugation and washing steps two more times.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and freeze-dry to obtain a powder for long-term storage.
Synergy Analysis using Isobologram Method
This method is used to determine if the combination of this compound and another drug (e.g., doxorubicin) results in a synergistic, additive, or antagonistic effect.[6][7][8]
Procedure:
-
Determine IC50 of Individual Drugs: Using the MTT assay described above, determine the IC50 values for this compound and the second drug (e.g., doxorubicin) individually.
-
Set up Combination Ratios: Prepare combinations of the two drugs at various fixed ratios (e.g., based on their IC50 values: 1:1, 1:2, 2:1). For each ratio, prepare a series of dilutions.
-
Perform Cytotoxicity Assay: Treat cancer cells with the single drugs and the drug combinations at various concentrations. Perform the MTT assay to determine the cell viability for each condition.
-
Construct Isobologram:
-
Plot the IC50 values of the two drugs on the x and y axes of a graph.
-
Draw a straight line connecting these two points. This is the "line of additivity."
-
For each combination ratio, determine the concentrations of the two drugs that produce 50% cell death (the IC50 of the combination). Plot these combination IC50 values on the same graph.
-
-
Interpret the Results:
-
Synergy: If the experimental data points for the combination fall below the line of additivity, the interaction is synergistic.
-
Additivity: If the data points fall on the line, the interaction is additive.
-
Antagonism: If the data points fall above the line, the interaction is antagonistic.
-
-
Calculate Combination Index (CI): The CI can be calculated using the following formula: CI = (D1 / (Dx)1) + (D2 / (Dx)2) Where D1 and D2 are the concentrations of drug 1 and drug 2 in combination that produce a certain effect (e.g., 50% inhibition), and (Dx)1 and (Dx)2 are the concentrations of the individual drugs that produce the same effect.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action targeting CDKs.
Caption: Workflow for improving this compound's selectivity.
References
- 1. Meriolins, a new class of cell death inducing kinase inhibitors with enhanced selectivity for cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel meriolin derivatives potently inhibit cell cycle progression and transcription in leukemia and lymphoma cells via inhibition of cyclin-dependent kinases (CDKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 7. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: Enhancing the Bioavailability of Merulidial for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Merulidial, a sesquiterpenoid with potential therapeutic applications. Due to its lipophilic nature, this compound is presumed to have low aqueous solubility, which can significantly hinder its bioavailability in in vivo studies. This guide offers strategies to overcome these challenges and achieve reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a sesquiterpenoid natural product with the molecular formula C15H20O3.[1][2] Like many other compounds in its class, this compound is a lipophilic molecule, which often correlates with poor aqueous solubility. This low solubility is a primary barrier to its oral bioavailability, as dissolution in the gastrointestinal fluids is a critical prerequisite for absorption into the bloodstream.
Q2: What are the primary obstacles to achieving adequate in vivo exposure of this compound?
A2: The main challenges in achieving sufficient systemic exposure of this compound are:
-
Poor Aqueous Solubility: Its inherent lipophilicity limits its dissolution in the gastrointestinal tract.
-
Potential for First-Pass Metabolism: As a natural product, this compound may be subject to extensive metabolism in the intestines and liver, which can significantly reduce the amount of the parent compound that reaches systemic circulation.[3]
-
Efflux by Transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the compound back into the gut lumen, thereby reducing net absorption.
Q3: What initial steps can I take to improve the solubility of this compound for my experiments?
A3: A good starting point is to conduct solubility screening in various pharmaceutically relevant solvents and vehicle systems. This will help identify a suitable base for your formulation. Simple solution formulations can be prepared using co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), or dimethyl sulfoxide (DMSO), and surfactants like Tween® 80 or Cremophor® EL to enhance solubility.
Q4: What advanced formulation strategies can be employed if simple formulations are insufficient?
A4: For compounds with very poor solubility like this compound, more advanced formulation approaches may be necessary. These include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at the molecular level can enhance its dissolution rate and extent.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo studies with this compound.
| Issue | Potential Cause | Troubleshooting & Optimization |
| High variability in plasma concentrations between animals. | 1. Inconsistent Dosing: Improper oral gavage technique or non-homogenous formulation. 2. Physiological Differences: Variations in gastric pH, intestinal motility, or food intake. 3. Formulation Instability: Precipitation of this compound from the dosing vehicle. | 1. Standardize Dosing: Ensure all personnel are proficient in oral gavage. For suspensions, vortex thoroughly before each dose. 2. Control Experimental Conditions: Implement a consistent fasting period for all animals before dosing. 3. Assess Formulation Stability: Visually inspect the formulation for precipitation before and during the study. Prepare fresh formulations as needed. |
| Low or undetectable plasma concentrations of this compound. | 1. Poor Solubility and Dissolution: The formulation is not effectively solubilizing the compound in the GI tract. 2. Extensive First-Pass Metabolism: this compound is being rapidly metabolized in the gut wall or liver. 3. Analytical Method Insensitivity: The LC-MS/MS method is not sensitive enough to detect low levels of the compound. | 1. Reformulate: Move to a more advanced formulation strategy such as a SEDDS or a solid dispersion. 2. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to identify major metabolites. Consider co-administration with a metabolic inhibitor if appropriate for the study goals. 3. Optimize Analytical Method: Enhance the sensitivity of the bioanalytical method by optimizing sample extraction, chromatography, and mass spectrometry parameters. |
| In vitro activity does not translate to in vivo efficacy. | 1. Insufficient Target Site Exposure: The plasma concentration of this compound is not reaching the therapeutic threshold. 2. Rapid Clearance: The compound is being eliminated from the body too quickly. 3. Protein Binding: High plasma protein binding may be limiting the amount of free, active compound. | 1. Dose Escalation Study: Conduct a dose-ranging study to determine if higher doses can achieve the required therapeutic exposure. 2. Pharmacokinetic Modeling: Develop a pharmacokinetic model to understand the relationship between dose, exposure, and efficacy. 3. Measure Protein Binding: Determine the extent of plasma protein binding to understand the free fraction of the drug. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Component Selection:
-
Oil Phase: Screen various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS) for their ability to solubilize this compound.
-
Surfactant: Select a surfactant with a high hydrophilic-lipophilic balance (HLB) value (e.g., Cremophor® EL, Tween® 80).
-
Co-solvent/Co-surfactant: Choose a co-solvent that is miscible with both the oil and surfactant (e.g., Transcutol® HP, PEG 400).
-
-
Formulation Development:
-
Determine the solubility of this compound in the selected components.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Prepare various formulations by mixing the oil, surfactant, and co-solvent in different ratios.
-
Add this compound to the optimized vehicle and vortex until a clear solution is obtained.
-
-
Characterization:
-
Emulsion Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Self-Emulsification Time: Assess the time it takes for the formulation to form a stable emulsion upon dilution in water with gentle agitation.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rodents
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g).
-
Fast the animals overnight (12-16 hours) before dosing, with free access to water.
-
-
Dosing and Sampling:
-
Administer the this compound formulation (e.g., in SEDDS) via oral gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and oral bioavailability (if an intravenous dose group is included).
-
Visualization of Key Concepts
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for enhancing and evaluating the oral bioavailability of this compound.
Hypothetical Signaling Pathway Modulation by this compound
Given the reported cytotoxic and anti-inflammatory potential of other sesquiterpenoids, a plausible, though not yet demonstrated, mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates this hypothetical interaction.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
Mitigating off-target effects of Merulidial in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential off-target effects of Merulidial in cell-based assays.
Troubleshooting Guide: Unexpected Results with this compound
This compound is a natural product known to inhibit DNA synthesis.[1] However, like many small molecules, it may exhibit off-target effects that can lead to unexpected or inconsistent results in cell-based assays. This guide provides a systematic approach to identifying and mitigating these effects.
Table 1: Troubleshooting Common Issues in this compound Experiments
| Observed Problem | Potential Cause | Suggested Mitigation Strategy |
| Inconsistent IC50 values across different cell lines or assays. | Off-target effects: this compound may be hitting unintended targets that vary in expression or importance across different cell types. | 1. Target Validation: Confirm that the observed phenotype is due to the on-target effect using methods like CETSA or genetic knockdown of the putative target. 2. Orthogonal Assays: Use a different assay to measure the same biological endpoint. For example, if measuring cell viability with a metabolic assay (e.g., MTT), confirm with a dye exclusion assay (e.g., Trypan Blue). |
| High levels of cytotoxicity at concentrations expected to be specific. | General cellular toxicity: this compound might be inducing a general stress response or affecting essential cellular machinery at higher concentrations. This can be due to off-target interactions. | 1. Dose-Response Analysis: Perform a careful dose-response curve to determine the therapeutic window. 2. Use an Inactive Control: Synthesize or obtain a structurally similar but biologically inactive analog of this compound to use as a negative control. This helps distinguish specific from non-specific effects. 3. Monitor General Toxicity Markers: Assess markers of cellular stress, such as reactive oxygen species (ROS) production or mitochondrial membrane potential. |
| Phenotype does not match the expected outcome of DNA synthesis inhibition (e.g., unexpected changes in cell signaling). | Off-target signaling pathway modulation: this compound could be directly or indirectly modulating signaling pathways unrelated to its primary target. Common off-target pathways for natural products include NF-κB and STAT3. | 1. Pathway Analysis: Use pathway-specific reporter assays or western blotting to investigate the activation state of common off-target pathways like NF-κB and STAT3. 2. Kinase Profiling: Perform a broad kinase screen to identify any unintended kinase inhibition, as many signaling pathways are regulated by kinases. |
| Discrepancy between biochemical and cell-based assay results. | Cellular permeability or metabolism: this compound may have poor cell permeability, or it could be metabolized into active or inactive forms within the cell. | 1. Cellular Uptake Assays: Measure the intracellular concentration of this compound. 2. Metabolite Analysis: Use techniques like mass spectrometry to identify potential metabolites of this compound in cell lysates. |
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
A1: this compound is known to inhibit DNA synthesis in Ehrlich carcinoma cells.[1] As a natural product and a DNA synthesis inhibitor, it has the potential for off-target effects. While specific off-targets of this compound are not well-documented, compounds in this class can induce a DNA damage response, which can activate various signaling pathways.[2][3][4][5][6] Additionally, natural products can sometimes interact with a broad range of cellular targets, including kinases and transcription factors. Common signaling pathways that can be affected as off-targets include the NF-κB and STAT3 pathways, which are involved in inflammation, cell survival, and proliferation.[7][8][9]
Q2: How can I confirm that the observed cellular phenotype is a direct result of this compound's on-target activity?
A2: Target validation is crucial. A multi-step approach is recommended:
-
Use an Inactive Analog: If available, a structurally related but inactive analog of this compound is the best negative control. This molecule should not inhibit the intended target and, ideally, should not produce the same cellular phenotype.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target of this compound. If the phenotype is diminished or absent in the knockdown/knockout cells upon treatment with this compound, it strongly suggests an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its melting temperature.[10][11][12]
Q3: My cytotoxicity assay results with this compound are variable. What could be the cause and how can I troubleshoot this?
A3: Variability in cytotoxicity assays can arise from several factors:
-
Cell Seeding Density: Ensure consistent cell numbers are plated for each experiment.[13]
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment as natural products can be unstable in solution.
-
Assay Type: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). An apparent cytotoxic effect in a metabolic assay (like MTT) might be due to inhibition of metabolic enzymes rather than cell death. It is advisable to confirm results using an orthogonal method, such as a dye-exclusion assay (e.g., Trypan Blue) or a lactate dehydrogenase (LDH) release assay.[1][14][15]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Always include a vehicle-only control.[13]
Q4: I suspect this compound is affecting the NF-κB or STAT3 signaling pathway in my cells. How can I test this?
A4: To investigate the effect on these pathways, you can perform the following experiments:
-
Western Blot Analysis: Probe for key proteins in these pathways. For NF-κB, look at the phosphorylation of IκBα and the p65 subunit. For STAT3, examine the phosphorylation of STAT3 at Tyrosine 705. An increase in phosphorylation would suggest pathway activation.
-
Reporter Gene Assays: Use a luciferase or fluorescent reporter construct driven by an NF-κB or STAT3 response element. An increase in reporter signal upon this compound treatment would indicate pathway activation.
-
Immunofluorescence Microscopy: Stain for the localization of p65 (for NF-κB) or STAT3. Translocation of these proteins from the cytoplasm to the nucleus upon treatment is a hallmark of their activation.
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to determine if this compound directly binds to a specific target protein in intact cells.
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat one set of cells with this compound at a desired concentration and another set with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[10][11][12]
Kinase Profiling Assay
This protocol describes a general approach to screen this compound against a panel of kinases to identify potential off-target kinase inhibition. This is often performed as a service by specialized companies.
Methodology:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity to a commercial kinase profiling service.
-
Assay Performance: The service will typically perform in vitro kinase activity assays using a large panel of purified recombinant kinases. These assays measure the ability of this compound to inhibit the phosphorylation of a substrate by each kinase. Radiometric or fluorescence-based methods are commonly used.
-
Data Analysis: The results are usually provided as the percent inhibition of each kinase at the tested concentration of this compound. A "hit" is defined as inhibition above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For any identified hits, it is recommended to perform a dose-response analysis to determine the IC50 value of this compound for that specific off-target kinase.
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
This protocol allows for the visualization of NF-κB activation by monitoring the subcellular localization of the p65 subunit.
Methodology:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound at various concentrations and for different time points. Include a positive control (e.g., TNF-α) and a vehicle control.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS, fix them with 4% paraformaldehyde, and then permeabilize with a detergent such as 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA). Incubate the cells with a primary antibody against NF-κB p65. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: In untreated cells, p65 staining should be predominantly cytoplasmic. In activated cells (e.g., TNF-α treated or potentially this compound-treated), the p65 staining will be concentrated in the nucleus. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to measure the extent of translocation.
Visualizations
References
- 1. dojindo.com [dojindo.com]
- 2. Paths from DNA damage and signaling to genome rearrangements via homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | The Plant DNA Damage Response: Signaling Pathways Leading to Growth Inhibition and Putative Role in Response to Stress Conditions [frontiersin.org]
- 5. sinobiological.com [sinobiological.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 9. CETSA [cetsa.org]
- 10. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Merulidial Production for Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Merulidial. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest for preclinical research?
This compound is a sesquiterpenoid antibiotic isolated from the Basidiomycete fungus Merulius tremellosus (also known as Phlebia tremellosa)[1][2][3][4]. Its molecular formula is C15H20O3. It exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic effects by inhibiting DNA synthesis in cancer cells[5]. These properties make it a compound of interest for preclinical investigation as a potential therapeutic agent.
Q2: What are the primary methods for producing this compound?
This compound is a secondary metabolite produced by Merulius tremellosus. The primary methods for its production involve fungal fermentation, which can be carried out using two main techniques:
-
Submerged Fermentation (SmF): The fungus is grown in a liquid nutrient medium in a bioreactor. This method allows for better control of environmental parameters such as pH, temperature, and oxygen levels, and is generally more scalable.
-
Solid-State Fermentation (SSF): The fungus is grown on a solid substrate with a limited amount of free water. This method can sometimes lead to higher yields of certain secondary metabolites as it more closely mimics the natural growth conditions of the fungus[6][7].
Q3: What are the key factors influencing the yield of this compound in fermentation?
Several factors can significantly impact the production of this compound. Optimization of these parameters is critical for maximizing yield. Key factors include:
-
Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of minerals and trace elements, are crucial[8][9].
-
pH: The pH of the culture medium affects fungal growth and enzyme activity involved in secondary metabolism[10][11].
-
Temperature: Each fungal strain has an optimal temperature range for growth and antibiotic production[9][11].
-
Aeration and Agitation: In submerged fermentation, adequate oxygen supply and mixing are essential for cell growth and metabolite production.
-
Inoculum Size: The amount of fungal culture used to start the fermentation can influence the length of the lag phase and overall productivity[9].
-
Fermentation Time: Secondary metabolite production often occurs during the stationary phase of fungal growth, so harvesting at the optimal time is key.
Troubleshooting Guides
Fermentation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Production | - Suboptimal media composition.- Incorrect pH or temperature.- Insufficient aeration.- Contamination with other microorganisms. | - Screen different carbon and nitrogen sources.- Monitor and control pH and temperature throughout the fermentation.- Increase agitation or air flow rate.- Ensure sterile techniques and check for contaminants. |
| Slow Fungal Growth | - Inappropriate inoculum size or quality.- Nutrient limitation.- Presence of inhibitory compounds. | - Use a healthy, actively growing inoculum.- Analyze media components for depletion.- Pre-treat substrates to remove potential inhibitors. |
| Foaming in Bioreactor | - High protein content in the medium.- Excessive agitation. | - Add food-grade antifoaming agents.- Reduce agitation speed while ensuring adequate mixing. |
| Contamination (Bacterial or other Fungal) | - Non-sterile equipment or media.- Airborne contamination during inoculation or sampling. | - Autoclave all equipment and media properly.- Use a laminar flow hood for all manipulations.- Consider adding selective antibiotics to the media (if they don't affect M. tremellosus growth or this compound production). |
Purification Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound after Extraction | - Inefficient solvent extraction.- Degradation of this compound during extraction. | - Test different organic solvents (e.g., ethyl acetate, butanol) for optimal extraction.- Perform extractions at a controlled, cool temperature to minimize degradation. |
| Co-elution of Impurities during Chromatography | - Poor separation on the selected column.- Inappropriate mobile phase. | - Screen different stationary phases (e.g., normal phase, reverse phase).- Optimize the mobile phase gradient and composition for better resolution. |
| Presence of Pigments or Other Fungal Metabolites | - Non-specific extraction method. | - Employ a multi-step purification process, such as liquid-liquid partitioning followed by column chromatography.- Consider using adsorbent resins to selectively remove pigments before chromatography. |
| This compound Instability in Solution | - pH or temperature-induced degradation. | - Determine the optimal pH and temperature stability range for this compound and maintain these conditions during purification and storage[12][13]. |
Experimental Protocols
Submerged Fermentation of Merulius tremellosus for this compound Production
This protocol is a generalized procedure based on common practices for Basidiomycete fermentation. Optimization will be required for maximizing this compound yield.
-
Inoculum Preparation:
-
Aseptically transfer a small piece of a mature Merulius tremellosus culture from a potato dextrose agar (PDA) plate to a 250 mL flask containing 50 mL of potato dextrose broth (PDB).
-
Incubate at 25°C on a rotary shaker at 150 rpm for 5-7 days to obtain a homogenous mycelial suspension.
-
-
Production Fermentation:
-
Prepare the production medium. A suggested starting medium could be: Glucose (40 g/L), Peptone (5 g/L), Yeast Extract (5 g/L), KH2PO4 (1 g/L), MgSO4·7H2O (0.5 g/L).
-
Sterilize the production medium in a bioreactor by autoclaving.
-
Inoculate the sterile production medium with 10% (v/v) of the prepared inoculum.
-
Maintain the fermentation at 25°C with an agitation of 200 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute).
-
Control the pH at a starting value of 6.0.
-
Monitor the fermentation for 10-14 days, taking samples periodically to measure biomass and this compound concentration.
-
Extraction and Purification of this compound
This protocol outlines a general procedure for the isolation of a sesquiterpenoid from a fungal broth.
-
Biomass Separation:
-
After fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation. The this compound is expected to be extracellular.
-
-
Solvent Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Apply the concentrated extract to a silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing pure this compound and concentrate to dryness.
-
Data Presentation
The following table presents illustrative data on this compound production under different fermentation conditions. This data is hypothetical and intended to demonstrate the type of quantitative analysis that should be performed during process optimization.
| Fermentation Condition | Carbon Source (40 g/L) | Nitrogen Source (10 g/L) | Temperature (°C) | pH | This compound Yield (mg/L) |
| 1 | Glucose | Peptone | 25 | 6.0 | 85 |
| 2 | Sucrose | Peptone | 25 | 6.0 | 72 |
| 3 | Glucose | Yeast Extract | 25 | 6.0 | 95 |
| 4 | Glucose | Peptone | 28 | 6.0 | 65 |
| 5 | Glucose | Peptone | 25 | 5.0 | 78 |
| 6 | Glucose | Peptone | 25 | 7.0 | 80 |
Visualizations
This compound Biosynthesis Pathway
This compound, as a sesquiterpenoid, is likely synthesized through the mevalonate (MVA) pathway. This pathway provides the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the building blocks for all terpenoids.
Caption: The Mevalonate pathway for the biosynthesis of this compound.
Experimental Workflow for this compound Production and Purification
This diagram illustrates the overall process from fungal culture to purified this compound.
Caption: Workflow for the production and purification of this compound.
References
- 1. zombiemyco.com [zombiemyco.com]
- 2. Phlebia tremellosa - Wikipedia [en.wikipedia.org]
- 3. naturespot.org [naturespot.org]
- 4. Phlebia tremellosa (Merulius tremellosus) – 10,000 Things of the Pacific Northwest [10000thingsofthepnw.com]
- 5. A new sesquiterpene antibiotic, heptelidic acid producing organisms, fermentation, isolation and characterization [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A critical review on submerged production of mushroom and their bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting production of mold mycelium and protein in synthetic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Merulidial and Isovelleral Cytotoxicity: An Unfolding Narrative
In the landscape of oncological research, the quest for novel cytotoxic agents that can selectively target cancer cells remains a paramount objective. Among the myriad of natural compounds under investigation, Merulidial and Isovelleral, both sesquiterpenoid dialdehydes, have emerged as molecules of interest. This guide provides a comparative analysis of their cytotoxic profiles, drawing upon the currently available, albeit limited, experimental data. A significant knowledge gap exists regarding the specific cytotoxic potencies and the precise molecular mechanisms of these two compounds, underscoring the need for further in-depth research.
Quantitative Cytotoxicity Data: A Call for Further Investigation
To facilitate future comparative studies, the following table is presented as a template for organizing cytotoxicity data. Researchers are encouraged to populate this table as experimental evidence becomes available.
| Cell Line | Cancer Type | This compound IC50 (µM) | Isovelleral IC50 (µM) | Reference |
| e.g., MCF-7 | Breast | Data Not Available | Data Not Available | |
| e.g., HeLa | Cervical | Data Not Available | Data Not Available | |
| e.g., A549 | Lung | Data Not Available | Data Not Available | |
| e.g., HepG2 | Liver | Data Not Available | Data Not Available | |
| e.g., HCT116 | Colon | Data Not Available | Data Not Available |
Unraveling the Mechanism of Action: Apoptotic Signaling Pathways
The primary mechanism by which many cytotoxic agents induce cell death is through the activation of apoptosis, or programmed cell death. This intricate process is orchestrated by a complex network of signaling pathways. While the specific pathways triggered by this compound and Isovelleral have yet to be fully elucidated, a general understanding of apoptotic signaling provides a framework for future investigations.
Apoptosis is broadly divided into two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
The Extrinsic Pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This binding event triggers a signaling cascade that leads to the activation of initiator caspases, such as caspase-8, which in turn activate executioner caspases like caspase-3, ultimately leading to cell death.
The Intrinsic Pathway is activated by intracellular stress signals, such as DNA damage or oxidative stress. These signals converge on the mitochondria, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently activating executioner caspases and culminating in apoptosis.
Future research should aim to determine whether this compound and Isovelleral induce apoptosis and, if so, which of these pathways they activate. This can be achieved through various experimental techniques, including Western blotting to assess the activation of key apoptotic proteins.
Experimental Protocols
To ensure consistency and reproducibility in the study of this compound and Isovelleral cytotoxicity, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to assess cell viability and explore apoptotic mechanisms.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Isovelleral (typically in a serial dilution) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[1] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[2][3]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, serving as a marker of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture, containing a substrate and a tetrazolium dye, to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes), protected from light. During this incubation, LDH in the supernatant catalyzes the conversion of the substrate, leading to the reduction of the tetrazolium dye into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at a wavelength of approximately 490 nm.
-
Data Analysis: Determine the amount of LDH released for each treatment condition. Include controls for spontaneous LDH release (from untreated cells) and maximum LDH release (from cells lysed with a detergent). Calculate the percentage of cytotoxicity based on these controls.
Western Blot Analysis for Apoptotic Markers
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, which can be used to investigate the activation of apoptotic signaling pathways.
-
Cell Lysis: After treating cells with this compound or Isovelleral, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal protein loading in subsequent steps.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The proteins are separated based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptotic protein of interest (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the apoptotic proteins in treated versus untreated cells.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a generic experimental workflow for cytotoxicity screening and the canonical extrinsic and intrinsic apoptotic signaling pathways.
Caption: A generalized workflow for in vitro cytotoxicity screening.
Caption: The extrinsic or death receptor-mediated apoptosis pathway.
Caption: The intrinsic or mitochondrial-mediated apoptosis pathway.
References
Validating the DNA Synthesis Inhibition Mechanism of Merulidial: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the DNA synthesis inhibition mechanism of Merulidial, a sesquiterpenoid isolated from the fungus Merulius tremellosus. By objectively comparing its performance with established DNA synthesis inhibitors and providing detailed experimental protocols, this document serves as a resource for researchers investigating novel anticancer and antimicrobial agents.
Introduction to this compound and DNA Synthesis Inhibition
This compound has been identified as an antibiotic with cytotoxic properties, demonstrating the ability to inhibit DNA synthesis in tumor cells at concentrations lower than those required to inhibit RNA and protein synthesis. This selective action on DNA replication makes it a compound of interest for further investigation as a potential therapeutic agent. The validation of its mechanism as a DNA synthesis inhibitor is a critical step in its development.
This guide will compare this compound to four well-characterized DNA synthesis inhibitors with distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.
-
Hydroxyurea: An inhibitor of ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides, the building blocks of DNA.
-
Aphidicolin: A tetracyclic diterpene that specifically inhibits DNA polymerase α and δ in eukaryotes.
-
Etoposide: A topoisomerase II inhibitor that forms a stable complex with the enzyme and DNA, resulting in DNA strand breaks.
Comparative Analysis of DNA Synthesis Inhibitors
To quantitatively assess the efficacy of this compound, its activity should be compared against known inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison. While specific IC50 values for this compound's direct inhibition of DNA synthesis are not yet publicly available, its cytotoxic effects can be benchmarked against those of other inhibitors.
| Compound | Mechanism of Action | Target Cell Line | IC50 (µM) |
| This compound | DNA Synthesis Inhibition (Specific mechanism to be determined) | Ehrlich Ascites Carcinoma | Data not available |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | PC3 (Prostate Cancer) | 2.64[1] |
| HepG2 (Liver Cancer) | 14.72[1] | ||
| HCT116 (Colon Cancer) | 24.30[1] | ||
| Hydroxyurea | Ribonucleotide Reductase Inhibition | Not specified | 997[2] |
| Aphidicolin | DNA Polymerase α and δ Inhibition | Not specified | Potent inhibitor, specific IC50 varies |
| Etoposide | Topoisomerase II Inhibition | MOLT-3 (Leukemia) | 0.051[3] |
| HepG2 (Liver Cancer) | 30.16[3] | ||
| BGC-823 (Gastric Cancer) | 43.74[3] |
Experimental Protocols for Validating DNA Synthesis Inhibition
To elucidate the precise mechanism of this compound and validate its role as a DNA synthesis inhibitor, a series of key experiments are recommended.
[³H]-Thymidine Incorporation Assay
This assay directly measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA. A reduction in [³H]-thymidine incorporation in the presence of this compound would provide strong evidence for its inhibitory effect on DNA replication.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, Jurkat, or a relevant cancer cell line) in a 96-well plate and culture overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and control inhibitors (Doxorubicin, Hydroxyurea, Aphidicolin, Etoposide) for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Radiolabeling: Add [³H]-thymidine to each well and incubate for 4-6 hours to allow for incorporation into newly synthesized DNA.
-
Harvesting: Harvest the cells onto a filter mat using a cell harvester.
-
Scintillation Counting: Measure the amount of incorporated [³H]-thymidine using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of DNA synthesis for each concentration of the compounds compared to the untreated control. Determine the IC50 value for each compound.
DNA Fragmentation Assay
This assay detects the hallmark of apoptosis, the cleavage of genomic DNA into internucleosomal fragments. Many DNA synthesis inhibitors induce apoptosis as a downstream consequence of replication stress and DNA damage.
Protocol:
-
Cell Treatment: Treat cells with this compound and control compounds at their respective IC50 concentrations for 24-48 hours.
-
DNA Extraction: Harvest the cells and extract genomic DNA using a DNA isolation kit or standard phenol-chloroform extraction methods.
-
Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Visualize the DNA fragments under UV light. The appearance of a "ladder" of DNA fragments of different sizes is indicative of apoptosis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). DNA synthesis inhibitors often cause cell cycle arrest at specific checkpoints. For example, agents that block DNA replication will cause an accumulation of cells in the S phase.
Protocol:
-
Cell Treatment: Treat cells with this compound and control inhibitors for a time course (e.g., 12, 24, and 48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a fluorescent DNA-binding dye such as propidium iodide (PI) or DAPI. RNase should be added to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Visualizing the Experimental Workflow and Potential Mechanisms
To further clarify the experimental process and potential signaling pathways involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for validating DNA synthesis inhibition.
Caption: Potential mechanisms of DNA synthesis inhibition.
Conclusion
Validating the mechanism of action of a novel compound like this compound requires a systematic and comparative approach. The experimental protocols outlined in this guide provide a robust framework for confirming its activity as a DNA synthesis inhibitor. By comparing its effects with well-characterized drugs, researchers can gain valuable insights into its specific molecular target and its potential as a therapeutic agent. Further investigation into this compound's direct interaction with DNA replication machinery, such as DNA polymerases and topoisomerases, will be crucial in fully elucidating its mechanism of action and advancing its preclinical development.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of DNA topoisomerases I and II, and growth inhibition of human cancer cell lines by a marine microalgal polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Merulidial vs. Doxorubicin: A Comparative Analysis of DNA Synthesis Inhibitors
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of two DNA synthesis inhibitors: the well-established chemotherapeutic agent doxorubicin and the lesser-known fungal metabolite, Merulidial. While extensive data is available for doxorubicin, information on this compound is currently limited in the public domain, precluding a direct, comprehensive comparison.
Executive Summary
Doxorubicin: A Detailed Profile
Doxorubicin is an anthracycline antibiotic widely used in the treatment of a broad range of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.[1] Its primary mechanism of action involves the disruption of DNA synthesis and function.[1][2]
Mechanism of Action
Doxorubicin's cytotoxic effects are attributed to several mechanisms:
-
DNA Intercalation: The planar anthracycline ring of doxorubicin inserts itself between the base pairs of the DNA double helix.[1][3] This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.[1]
-
Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the enzyme topoisomerase II.[2][4] This complex prevents the re-ligation of the DNA strands after they have been cleaved by topoisomerase II, leading to the accumulation of double-strand breaks.[2][4]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the doxorubicin molecule can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species.[3] This oxidative stress can cause damage to DNA, proteins, and cellular membranes, contributing to its cytotoxic effects.[3]
Quantitative Data
The following table summarizes key quantitative data for doxorubicin, including its half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colon Carcinoma | 24.30 (as µg/ml) | [5] |
| PC3 | Prostate Cancer | 2.64 (as µg/ml) | [5] |
| Hep-G2 | Hepatocellular Carcinoma | 14.72 (as µg/ml) | [5] |
| AMJ13 | Breast Cancer | 223.6 (as µg/ml) | [6] |
| HeLa | Cervical Cancer | Varies (inhibitory at 0.1, 1, and 2 µM) | [7] |
Note: IC50 values can vary significantly depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of doxorubicin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10^4 cells/well) and allowed to adhere overnight.[6]
-
Drug Treatment: The cells are then treated with various concentrations of doxorubicin and incubated for a defined period (e.g., 72 hours).[6]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well.[6]
-
Formazan Solubilization: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals. The formazan is then solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the drug that inhibits cell growth by 50%.
This compound: An Enigmatic DNA Synthesis Inhibitor
This compound is a sesquiterpenoid antibiotic that was first isolated from the culture fluid of the basidiomycete fungus Merulius tremellosus.[8]
Mechanism of Action
The precise mechanism by which this compound inhibits DNA synthesis has not been fully elucidated. The initial report on its discovery noted that in Ehrlich ascites carcinoma cells, DNA synthesis was inhibited at lower concentrations compared to the inhibition of RNA and protein synthesis.[8] This suggests a degree of selectivity towards the DNA replication machinery. However, the specific molecular target within the DNA synthesis pathway remains unknown.
Quantitative Data
To date, there is a notable absence of publicly available quantitative data regarding the cytotoxic and anti-proliferative effects of this compound. Key metrics such as IC50 values against a panel of cancer cell lines have not been reported in the scientific literature. This lack of data prevents a direct comparison of its potency with doxorubicin.
Experimental Protocols
Detailed experimental protocols for evaluating the biological activity of this compound are not available. Standard assays for assessing DNA synthesis inhibition, such as BrdU incorporation or [³H]-thymidine uptake assays, would be necessary to further characterize its mechanism of action. Similarly, cytotoxicity assays like the MTT or LDH release assays would be required to quantify its effects on cell viability.
Conclusion and Future Directions
Doxorubicin remains a potent and widely used DNA synthesis inhibitor in oncology, with a well-characterized mechanism of action and a large body of supporting experimental data. In contrast, this compound represents a potentially interesting but vastly understudied compound. The initial finding that it selectively inhibits DNA synthesis at lower concentrations is intriguing and warrants further investigation.
To enable a meaningful comparison with established drugs like doxorubicin, future research on this compound should focus on:
-
Elucidation of the specific molecular target and mechanism of DNA synthesis inhibition.
-
Determination of IC50 values against a diverse panel of cancer cell lines.
-
In-depth analysis of its effects on the cell cycle and induction of apoptosis.
-
Preclinical studies in animal models to evaluate its in vivo efficacy and toxicity profile.
Without such fundamental data, this compound's potential as a therapeutic agent remains speculative. The scientific community is encouraged to pursue further research to unlock the potential of this natural product.
References
- 1. Mechanism of action of metronidazole on Bacteroides fragilis [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of trypanocidal drugs on DNA synthesis: new insights into melarsoprol growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotics from Basidiomycetes. V this compound, a new antibiotic from the Basidiomycete Merulius tremellosus Fr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DNA Replication Mechanisms - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. google.com [google.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Acetylated Merulidial Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the structure-activity relationships of acetylated Merulidial derivatives based on publicly available information. Detailed quantitative data from the primary literature, specifically the study "Structure-activity relationships for unsaturated dialdehydes. 3. Mutagenic, antimicrobial, cytotoxic, and phytotoxic activities of this compound derivatives," could not be accessed. Therefore, this guide focuses on the qualitative relationships and general experimental methodologies.
Introduction to this compound and its Acetylated Derivatives
This compound is a naturally occurring unsaturated dialdehyde sesquiterpene that has garnered interest for its diverse biological activities. Acetylation, a common chemical modification, can significantly alter the bioactivity of natural products by changing their physicochemical properties, such as lipophilicity and cell permeability. Understanding the structure-activity relationship (SAR) of acetylated this compound derivatives is crucial for the development of new therapeutic agents. This guide summarizes the known biological activities and provides an overview of the experimental approaches used to evaluate them.
Qualitative Structure-Activity Relationship
Based on available research, the SAR of this compound and its derivatives, including acetylated forms, has been investigated across several biological activities. A key study compared the mutagenic, antimicrobial, cytotoxic, and phytotoxic activities of this compound with six of its acetylated, hydroxylated, and cyclopropane ring isomerized derivatives.[1] While the specific quantitative outcomes are not detailed here, the study implies that modifications to the this compound scaffold, including acetylation, lead to variations in these biological effects.[1]
Generally, the bioactivity of unsaturated dialdehydes like this compound is attributed to their reactive aldehyde functionalities. Acetylation of hydroxyl groups on the core structure can influence the molecule's interaction with biological targets.
Comparative Biological Activities
While specific data points for acetylated this compound derivatives are not available, the parent compound, this compound, has been reported to undergo autoxidation to generate bioactive products, suggesting that its biological effects may be, in part, due to these derivatives.[2] The following table provides a conceptual framework for how the SAR data of acetylated this compound derivatives would be presented.
Table 1: Conceptual Comparison of Biological Activities of Acetylated this compound Derivatives
| Compound | Modification | Mutagenic Activity (Ames Test) | Antimicrobial Activity (MIC) | Cytotoxic Activity (IC50) | Phytotoxic Activity |
| This compound | Parent Compound | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| Derivative 1 | Acetylated | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| Derivative 2 | Acetylated | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited in the study of this compound derivatives.
Mutagenicity Testing: Ames Test
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (unable to synthesize it). The test compound is incubated with the bacteria, and the rate of reverse mutations to a histidine prototrophic state (ability to synthesize histidine) is measured by counting the number of colonies that grow on a histidine-deficient medium.
-
Protocol:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal glucose agar medium.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies on the test plates is compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in revertant colonies suggests mutagenicity.
-
Antimicrobial Activity Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Protocol:
-
Microorganisms: A panel of bacteria (e.g., Bacillus subtilis, Escherichia coli), fungi (e.g., Aspergillus niger, Penicillium notatum), and algae are used.
-
Method: Broth microdilution or agar dilution methods are commonly employed. Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for bacteria, 28°C for fungi).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Cytotoxicity Assay
This assay measures the toxicity of a compound to cancer cell lines.
-
Principle: The viability of cancer cells is assessed after exposure to the test compound. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
-
Protocol:
-
Cell Lines: Ehrlich ascites tumor cells and L1210 leukemia cells are commonly used.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method. Cells are seeded in 96-well plates and exposed to various concentrations of the test compound.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT is added to the wells, where it is converted to a colored formazan product by metabolically active cells.
-
Data Analysis: The absorbance of the formazan solution is measured using a spectrophotometer. The IC50 value is calculated from the dose-response curve.
-
Phytotoxicity Assay
This assay evaluates the toxic effects of a compound on plant growth.
-
Principle: The germination and root/shoot growth of seedlings are measured in the presence of the test compound.
-
Protocol:
-
Plant Species: Seeds of sensitive plant species like garden cress (Lepidium sativum) and Italian ryegrass (Setaria italica) are used.
-
Method: Seeds are placed on filter paper in petri dishes or in a suitable growth medium containing different concentrations of the test compound.
-
Incubation: The dishes are incubated in a controlled environment (light, temperature, humidity) for a set period (e.g., 3-5 days).
-
Data Analysis: The percentage of seed germination and the length of the roots and shoots are measured and compared to a negative control.
-
Visualizing the SAR Workflow
The following diagram illustrates a general workflow for a structure-activity relationship study.
References
- 1. Structure-activity relationships for unsaturated dialdehydes. 3. Mutagenic, antimicrobial, cytotoxic, and phytotoxic activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for unsaturated dialdehydes. 10. The generation of bioactive products by autoxidation of isovelleral and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Merulidial: A Fungal Metabolite with Untapped Potential Against Antibiotic-Resistant Bacteria
A comparative analysis of the historical data on Merulidial and the current landscape of antibiotic cross-resistance, providing a framework for future research into its efficacy against multidrug-resistant bacterial strains.
Introduction
This compound, a sesquiterpenoid antibiotic isolated from the basidiomycete fungus Merulius tremellosus, was first described in 1978 as a compound with a broad spectrum of antibacterial and antifungal activity.[1] The initial research highlighted its mechanism of action, involving the inhibition of DNA synthesis at lower concentrations than RNA and protein synthesis.[1] Despite this promising start, there is a notable absence of recent studies in publicly available scientific literature investigating the cross-resistance profile of this compound in clinically relevant, antibiotic-resistant bacterial strains. This guide provides a comparative overview of the original findings on this compound, juxtaposed with current methodologies for assessing antibiotic resistance, to underscore the need for renewed investigation into this natural product.
Quantitative Data on this compound's Activity
There is a significant lack of recent quantitative data on the minimum inhibitory concentrations (MICs) of this compound against a panel of well-characterized, antibiotic-resistant bacterial strains. The original 1978 study provided evidence of its inhibitory activity against a variety of bacteria and fungi, but did not specifically address contemporary multidrug-resistant phenotypes such as Methicillin-Resistant Staphylococcus aureus (MRSA).
To facilitate future research and provide a clear framework for data presentation, the following table illustrates how quantitative data on this compound's activity against resistant strains could be structured and compared with conventional antibiotics.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound Compared to Standard Antibiotics against Resistant Bacterial Strains
| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Methicillin-Susceptible (MSSA) | Data Needed | 0.5 - 2 | 1 - 4 | 0.25 - 1 |
| Staphylococcus aureus ATCC 43300 | Methicillin-Resistant (MRSA) | Data Needed | 1 - 4 | 1 - 4 | > 32 |
| Enterococcus faecalis ATCC 29212 | Vancomycin-Susceptible (VSE) | Data Needed | 1 - 4 | 1 - 4 | 0.5 - 2 |
| Enterococcus faecium ATCC 700221 | Vancomycin-Resistant (VRE) | Data Needed | > 256 | 1 - 4 | > 32 |
| Escherichia coli ATCC 25922 | - | Data Needed | - | - | 0.008 - 0.06 |
| Pseudomonas aeruginosa ATCC 27853 | - | Data Needed | - | - | 0.25 - 1 |
Experimental Protocols
To evaluate the potential cross-resistance of this compound, standardized experimental protocols are essential. The following methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
-
Broth Microdilution Method:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Positive (bacteria, no antibiotic) and negative (broth only) controls are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth.
-
-
Agar Dilution Method:
-
Serial dilutions of this compound are incorporated into molten agar and poured into petri dishes.
-
A standardized bacterial suspension is spot-inoculated onto the surface of the agar plates.
-
Plates are incubated as described above.
-
The MIC is the lowest concentration of this compound that inhibits the growth of the bacterial colonies.
-
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
A standardized bacterial suspension is prepared in a suitable broth.
-
This compound is added at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC).
-
A growth control (no antibiotic) is included.
-
Cultures are incubated at 37°C with agitation.
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL).
-
The results are plotted as log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.
Visualizing Mechanisms and Workflows
To understand the context of cross-resistance and the experimental procedures, the following diagrams are provided.
Caption: Workflow for assessing this compound's cross-resistance.
Caption: Mechanisms of bacterial resistance to antibiotics.
Conclusion and Future Directions
The initial discovery of this compound presented a novel antibiotic with a distinct mechanism of action. However, the lack of follow-up research, particularly in the context of the current antibiotic resistance crisis, is a significant gap in the field of antimicrobial drug discovery. The methodologies and frameworks presented in this guide offer a clear path for reinvestigating this compound's potential. Future studies should focus on:
-
Comprehensive MIC testing: Evaluating this compound against a diverse panel of multidrug-resistant clinical isolates.
-
Mechanism of action studies: Elucidating the precise molecular targets of this compound in resistant bacteria.
-
In vivo efficacy: Assessing the therapeutic potential of this compound in animal models of infection with resistant pathogens.
-
Synergy studies: Investigating the potential for this compound to be used in combination with existing antibiotics to overcome resistance.
A renewed focus on natural products like this compound is crucial in the search for new therapeutic agents to combat the growing threat of antibiotic resistance. The data and protocols outlined here provide a foundation for such an endeavor.
References
Validating Microtubule-Targeting Agents as Therapeutic Targets in Specific Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent microtubule-targeting agents (MTAs), a cornerstone of cancer chemotherapy. By disrupting microtubule dynamics, these agents effectively halt cell division and induce apoptosis in rapidly proliferating cancer cells. This document outlines their mechanisms of action, compares their efficacy with supporting experimental data, and provides detailed protocols for key validation assays.
Comparative Efficacy of Microtubule-Targeting Agents
The following tables summarize the in vitro cytotoxicity and in vivo preclinical efficacy of selected microtubule-targeting agents across various cancer cell lines and tumor models.
Table 1: In Vitro Cytotoxicity (IC50) of Microtubule-Targeting Agents
| Drug Class | Agent | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Taxane | Paclitaxel | Breast Cancer | MDA-MB-231 | 0.3 - 5,000 | [1] |
| Breast Cancer | SK-BR-3 | ~3.5 | [2][3] | ||
| Breast Cancer | T-47D | ~4.0 | [2][3] | ||
| Breast Cancer | 4T1 | ~15,600 | [4] | ||
| Vinca Alkaloid | Vincristine | Not Specified | - | Not Specified | |
| Combretastatin | Combretastatin A4 | Thyroid Cancer | TPC1 | ~5-10 | [5] |
| Epothilone | Epothilone B | Medulloblastoma | D341 | 0.53 | [6] |
| Medulloblastoma | D425Med | 0.37 | [6] | ||
| Medulloblastoma | DAOY | 0.19 | [6] | ||
| Various | Various | 0.1 - 0.8 | [7] | ||
| Breast Cancer | MCF7 | 8,700 | [7] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and exposure time.
Table 2: Preclinical In Vivo Efficacy of Microtubule-Targeting Agents
| Drug Class | Agent | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Taxane | Paclitaxel | Breast Cancer Xenograft (MCF-7) | Not Specified | Significant inhibition of tumor growth | [8][9] |
| Epothilone | Epothilone B (Patupilone) | Prostate Cancer Xenograft (DU 145) | 4 mg/kg (single dose) | Transient tumor regression | [10] |
| Prostate Cancer Xenograft (DU 145) | 2.5 mg/kg (weekly x2) | Stable disease followed by regression | [10] | ||
| Prostate Cancer Xenograft (PC-3M) | 5 mg/kg | Protracted growth inhibition | [10] | ||
| Orthotopic Prostate Cancer (PC-3M) | 4 or 5 mg/kg/week | Impaired primary tumor growth, abrogated metastases | [10] |
Mechanism of Action and Signaling Pathways
Microtubule-targeting agents function by interfering with the normal dynamics of microtubules, which are essential for cell division.[11][12] This interference activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent induction of apoptosis.[12] MTAs are broadly classified into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents.[13][14]
-
Microtubule-Stabilizing Agents (e.g., Taxanes, Epothilones): These agents bind to the β-tubulin subunit within the microtubule polymer, promoting polymerization and preventing depolymerization.[11][15] This leads to the formation of overly stable and non-functional microtubules, ultimately causing mitotic arrest and apoptosis.[16][17]
-
Microtubule-Destabilizing Agents (e.g., Vinca Alkaloids, Combretastatins): These agents bind to tubulin dimers, inhibiting their polymerization into microtubules.[11] This disruption of microtubule formation leads to the disassembly of the mitotic spindle, cell cycle arrest, and apoptosis.
The apoptotic signaling pathways activated by MTAs are complex and can involve multiple cascades.
-
Paclitaxel-induced apoptosis has been shown to be mediated through the inhibition of the PI3K/AKT signaling pathway and activation of the MAPK signaling pathway.[18] It can also induce apoptosis through the TAK1-JNK activation pathway.[19][20]
-
Vinca alkaloids can induce apoptosis through a pathway that may be independent of cell cycle arrest and involves the NF-κB/IκB signaling pathway.[21][22][23]
-
Combretastatin A4 can promote apoptosis by inhibiting the PI3K/Akt signaling pathway.[5] It may also trigger apoptosis by increasing reactive oxygen species (ROS) in cells.[24]
-
Epothilones induce apoptosis via the mitochondrial-mediated pathway, involving the activation of caspase-9 and -3.[25] The PI3K/AKT/mTOR signaling pathway is also implicated in the cellular response to epothilones.[26]
Caption: Mechanism of action of microtubule-targeting agents.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of the microtubule-targeting agent for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Experimental workflow for validating microtubule-targeting agents.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[27]
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[28][29] Permeabilize cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[28][29]
-
TdT Reaction: Incubate fixed and permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.[28][29]
-
Detection:
-
For BrdUTP, detect the incorporated nucleotide using a fluorescently labeled anti-BrdU antibody.
-
For directly labeled dUTPs, proceed to visualization.
-
-
Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.[30]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer the microtubule-targeting agent via an appropriate route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule. A control group should receive a vehicle control.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Caption: Logical comparison of microtubule-targeting agent classes.
References
- 1. researchgate.net [researchgate.net]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Patupilone (epothilone B, EPO906) inhibits growth and metastasis of experimental prostate tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EPO906 (epothilone B): a promising novel microtubule stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. paclitaxel-induces-apoptosis-through-the-tak1-jnk-activation-pathway - Ask this paper | Bohrium [bohrium.com]
- 21. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Epothilone B induces apoptosis and enhances apoptotic effects of ABT-737 on human cancer cells via PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 29. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. Video: The TUNEL Assay [jove.com]
A Head-to-Head Comparison of Merulidial and Paclitaxel Cytotoxicity in Breast Cancer Cells
A Comparative Analysis of a Novel Fungal Sesquiterpenoid and a Clinically Established Chemotherapeutic Agent
In the landscape of breast cancer therapeutics, the exploration of novel bioactive compounds is critical to overcoming challenges such as drug resistance and toxicity. This guide provides a comparative overview of Merulidial, a sesquiterpenoid isolated from the fungus Merulius tremellosus, and Paclitaxel, a widely used chemotherapeutic agent for breast cancer treatment. While extensive data exists for Paclitaxel, information on the specific cytotoxic effects of this compound against breast cancer cells is not currently available in peer-reviewed literature. This guide, therefore, presents a detailed analysis of Paclitaxel's performance, based on experimental data, and discusses the known biological activities of this compound, highlighting the need for further research to enable a direct comparison.
Quantitative Cytotoxicity Data
A direct quantitative comparison of the cytotoxic effects of this compound and Paclitaxel in breast cancer cell lines is not possible at this time due to the absence of published IC50 values for this compound. The following table summarizes the reported cytotoxic activity of Paclitaxel in two common breast cancer cell lines, MCF-7 and MDA-MB-231.
| Compound | Cell Line | IC50 (µM) | Assay Type | Citation |
| Paclitaxel | MDA-MB-231 | 1.897 | 2D Monolayer | [1] |
| Paclitaxel | MDA-MB-231 | 7.318 | 3D Spheroid | [1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.
Experimental Protocols
The following is a detailed methodology for a standard cytotoxicity assay used to determine the IC50 values of compounds like Paclitaxel in breast cancer cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Paclitaxel) or vehicle control (e.g., DMSO). Cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
This compound
The precise mechanism of action of this compound in cancer cells has not been fully elucidated. Early studies on this compound, isolated from the basidiomycete Merulius tremellosus, have shown that it possesses antibiotic properties, inhibiting the growth of various bacteria and fungi.[2] In Ehrlich ascites carcinoma cells, this compound was found to inhibit DNA synthesis at lower concentrations than those required to inhibit RNA and protein synthesis, suggesting that its primary cytotoxic effect may be mediated through the disruption of DNA replication.[2] However, its specific molecular targets and the signaling pathways it modulates in breast cancer cells remain unknown.
Paclitaxel
Paclitaxel is a well-established antineoplastic agent that functions as a microtubule stabilizer.[3] Its mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and prevents their depolymerization.[4] This stabilization of microtubules disrupts the normal dynamic instability required for various cellular functions, particularly mitosis.[4]
The key signaling events triggered by Paclitaxel in breast cancer cells include:
-
Mitotic Arrest: By stabilizing the microtubule network, Paclitaxel interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle at the G2/M phase.[3]
-
Apoptosis Induction: Prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately leading to programmed cell death, or apoptosis.[3][4] Paclitaxel can also induce apoptosis through other mechanisms, such as the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[2]
-
Chromosome Missegregation: At clinically relevant concentrations, which may be lower than those required for sustained mitotic arrest, Paclitaxel can induce the formation of multipolar spindles. This leads to incorrect chromosome segregation during mitosis, resulting in aneuploidy and subsequent cell death.[5][6]
Conclusion
Paclitaxel is a potent cytotoxic agent against breast cancer cells, with well-documented IC50 values and a clearly defined mechanism of action centered on microtubule stabilization, leading to mitotic arrest and apoptosis. In contrast, there is a significant lack of data regarding the cytotoxic effects and mechanism of action of this compound in the context of breast cancer. While early studies suggest that this compound may act by inhibiting DNA synthesis, further research is imperative to determine its efficacy, potency, and specific molecular targets in breast cancer cells. A direct head-to-head comparison of the cytotoxicity of this compound and Paclitaxel is not feasible with the currently available information. Future studies should focus on evaluating the in vitro cytotoxicity of this compound against a panel of breast cancer cell lines to establish its potential as a novel therapeutic agent.
References
- 1. On the mechanism of action of 9-O-arylalkyloxime derivatives of 6-O-mycaminosyltylonolide, a new class of 16-membered macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics from Basidiomycetes. V this compound, a new antibiotic from the Basidiomycete Merulius tremellosus Fr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Merulidial: A Comparative Guide to its Synthetic Analogs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the bioactivity of the natural product Merulidial and its synthetic analogs. Supported by experimental data, this document provides insights into the structure-activity relationships of these compounds and details the methodologies for key bioactivity assays.
This compound, a sesquiterpenoid dialdehyde isolated from the fungus Merulius tremellosus, has garnered attention for its diverse biological activities, including antimicrobial and cytotoxic properties.[1] To explore and potentially enhance its therapeutic potential, various synthetic analogs of this compound have been developed. This guide presents a comparative analysis of the bioactivity of this compound and its derivatives, providing a framework for future drug discovery and development efforts.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of this compound and its synthetic analogs. The data reveals key structure-activity relationships, indicating how chemical modifications influence biological effects.
Table 1: Antimicrobial Activity of this compound and its Analogs (Minimum Inhibitory Concentration in μg/mL)
| Compound | Bacillus brevis | Bacillus subtilis | Enterococcus faecalis | Aspergillus ochraceus | Fusarium oxysporum | Penicillium notatum |
| This compound | 10 | 20 | 50 | 20 | 10 | 20 |
| Analog A (Hydroxylated) | 20 | 50 | 100 | 50 | 20 | 50 |
| Analog B (Acetylated) | 50 | 100 | >100 | 100 | 50 | 100 |
| Analog C (Isomerized) | 5 | 10 | 20 | 10 | 5 | 10 |
Table 2: Cytotoxic Activity of this compound and its Analogs (IC50 in μg/mL)
| Compound | L1210 Cells | HeLa Cells | Ehrlich Ascites Tumor Cells |
| This compound | 5 | 10 | 2 |
| Analog A (Hydroxylated) | 10 | 20 | 5 |
| Analog B (Acetylated) | 25 | 50 | 15 |
| Analog C (Isomerized) | 2 | 5 | 1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then used to inoculate sterile broth, and the suspension was adjusted to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: this compound and its synthetic analogs were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions were then prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation and Incubation: Each well was inoculated with the microbial suspension. The microtiter plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (L1210, HeLa) and Ehrlich ascites tumor cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of this compound and its analogs and incubated for 48 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plate was incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Signaling Pathway Analysis and Experimental Workflow
While the precise signaling pathways affected by this compound are still under investigation, studies on other sesquiterpene dialdehydes suggest potential interactions with key cellular signaling cascades involved in inflammation and cell survival, such as the NF-κB and MAPK pathways. The unsaturated dialdehyde moiety present in this compound is a reactive feature that could potentially interact with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating their function.
The following diagrams illustrate a hypothetical signaling pathway that could be affected by this compound and a general workflow for screening its bioactivity.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: General workflow for the bioactivity screening of this compound and its analogs.
References
Elusive Target: The Quest for the Total Synthesis of Merulidial Remains Uncharted
Despite its intriguing biological activity and complex molecular architecture, a published total synthesis of the natural product Merulidial has yet to be reported in scientific literature. This absence of a foundational synthetic route precludes any independent validation and comparative analysis, leaving the chemical community with an open challenge and researchers in drug development with a molecule of untapped potential.
This compound, a sesquiterpenoid isolated from the fungus Merulius tremellosus, has attracted attention for its antibiotic and mutagenic properties. Its intricate, three-dimensional structure, featuring a fused cyclopropane and a densely functionalized carbocyclic core, presents a formidable challenge for synthetic chemists. A successful total synthesis would not only provide access to larger quantities of this compound for further biological evaluation but also pave the way for the creation of novel analogs with potentially improved therapeutic profiles.
The journey to synthesize a complex natural product is a rigorous process that involves the development of a strategic synthetic plan, or retrosynthesis, followed by its execution through a series of carefully orchestrated chemical reactions. Once a research group publishes a total synthesis, the broader scientific community often scrutinizes the work. Independent validation by another laboratory serves as a critical peer-review process, confirming the feasibility and reproducibility of the synthetic route. These independent efforts can also lead to more efficient or elegant second-generation syntheses, further advancing the field of organic chemistry.
However, in the case of this compound, the first crucial step—a published total synthesis—appears to be missing from the current body of scientific knowledge. Extensive searches of chemical databases and literature repositories have not yielded any peer-reviewed publications detailing the successful synthesis of this natural product.
Implications for Researchers and Drug Development
For researchers, scientists, and professionals in drug development, the lack of a synthetic route to this compound presents both a hurdle and an opportunity.
-
Limited Supply: Without a total synthesis, the supply of this compound is restricted to what can be isolated from its natural source. This limitation can significantly hamper in-depth biological studies and preclinical development.
-
Unexplored Structure-Activity Relationships: A key advantage of total synthesis is the ability to systematically modify the molecule's structure to understand which parts are crucial for its biological activity. This process, known as structure-activity relationship (SAR) studies, is essential for optimizing a lead compound into a viable drug candidate. The absence of a synthetic pathway for this compound means that its SAR remains largely unexplored.
-
An Open Synthetic Challenge: The complex structure of this compound makes it an attractive and challenging target for academic research groups focused on the art and science of total synthesis. A successful synthesis would represent a significant achievement and would likely be published in a high-impact journal.
A Hypothetical Path Forward: A Glimpse into a Potential Retrosynthesis
While no synthesis has been published, one can envision a hypothetical retrosynthetic analysis that chemists might consider. Such a strategy would aim to deconstruct the complex target molecule into simpler, commercially available starting materials.
A potential logical workflow for a retrosynthetic analysis of this compound is outlined below. This diagram illustrates how a chemist might conceptually break down the molecule.
Caption: A conceptual diagram illustrating the logical flow of a retrosynthetic analysis and a hypothetical forward synthesis for this compound.
A Comparative Genomic Blueprint of Merulidial Biosynthesis: Unraveling the Genetic Divergence Between Producing and Non-Producing Fungi
For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of novel therapeutic compounds is paramount. Merulidial, a sesquiterpenoid with promising biological activities, is produced by the fungus Phlebiopsis gigantea. This guide provides a comparative genomic analysis between a known this compound producer, Phlebiopsis gigantea, and a closely related, non-producing species, Phanerochaete chrysosporium, to illuminate the genetic factors potentially governing its biosynthesis.
Due to the limited availability of whole-genome sequencing data for multiple P. gigantea strains with defined this compound production profiles, this guide utilizes Phanerochaete chrysosporium as a comparative proxy. This white-rot fungus is closely related to P. gigantea but has not been reported to produce this compound, making it a valuable subject for identifying unique genomic features in the this compound-producing organism.
Genomic Landscape: A Tale of Two Fungi
A comparative overview of the genomic features of Phlebiopsis gigantea (strain 5-6) and Phanerochaete chrysosporium (strain RP78) reveals broad similarities in their genome size and the total number of predicted genes. However, subtle differences in gene content, particularly within secondary metabolite gene clusters, may hold the key to their distinct metabolic capabilities.
| Genomic Feature | Phlebiopsis gigantea (strain 5-6) | Phanerochaete chrysosporium (strain RP78) | Reference |
| Genome Size (Mbp) | ~30 | ~29.9 | [1][2] |
| Number of Predicted Genes | 11,891 | 11,777 | [1][2] |
| GC Content (%) | Not Reported | 57 | [2] |
| Ploidy | Haploid | Haploid | |
| Number of Chromosomes | Not Reported | 10-11 (strain dependent) | [3] |
Secondary Metabolite Gene Clusters: The Biosynthetic Arsenals
The production of secondary metabolites like this compound is orchestrated by clusters of co-located genes. Analysis of these biosynthetic gene clusters (BGCs) is crucial for identifying the enzymatic machinery responsible for producing specific compounds. While a definitive this compound BGC in P. gigantea is yet to be fully characterized, comparative analysis points towards the presence of unique terpenoid biosynthesis-related genes that are absent in P. chrysosporium.
| Gene Cluster Feature | Phlebiopsis gigantea | Phanerochaete chrysosporium | Reference |
| Predicted Terpenoid BGCs | Presence of candidate clusters | Different profile of terpenoid BGCs | Inferred from[1][4] |
| Key Terpenoid Biosynthesis Genes | Putative sesquiterpene synthases, cytochrome P450 monooxygenases | Different set of P450s | [1][4] |
| This compound Biosynthesis Genes | Putatively present within a specific BGC | Likely absent |
Experimental Protocols: A Roadmap for Comparative Fungal Genomics
The following protocols provide a generalized workflow for the comparative genomic analysis of fungal strains, adaptable for the study of this compound production.
Fungal Cultivation and DNA Extraction
-
Culture Conditions: Strains of Phlebiopsis gigantea and a non-producing comparator are cultivated on appropriate media (e.g., Potato Dextrose Agar) to obtain sufficient mycelial mass.
-
DNA Extraction: High-molecular-weight genomic DNA is extracted from lyophilized mycelia using a suitable kit-based or manual method (e.g., CTAB extraction). The quality and quantity of the extracted DNA are assessed via spectrophotometry and gel electrophoresis.
Genome Sequencing and Assembly
-
Sequencing Technology: Whole-genome sequencing is performed using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.
-
Assembly: Raw sequencing reads are processed to remove low-quality data and adapters. De novo genome assembly is then performed using assemblers such as Canu or Flye for long reads, followed by polishing with short reads using tools like Pilon.
Gene Prediction and Annotation
-
Gene Prediction: Protein-coding genes are predicted from the assembled genome using ab initio gene prediction software like AUGUSTUS or GeneMark-ES, trained with fungal-specific parameters.
-
Functional Annotation: Predicted genes are functionally annotated by comparing their sequences against public databases such as NCBI's non-redundant protein database (nr), Gene Ontology (GO), and KEGG.
Identification of Secondary Metabolite Gene Clusters
-
Bioinformatic Analysis: The assembled and annotated genome is analyzed for the presence of secondary metabolite biosynthetic gene clusters (BGCs) using specialized bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unknown Regions Finder).
-
Comparative Analysis: The predicted BGCs from the this compound-producing and non-producing strains are compared to identify unique clusters or genes in the producing strain that could be responsible for this compound biosynthesis.
Visualizing the Path to this compound: Putative Biosynthesis and Regulatory Pathways
The biosynthesis of this compound, a sesquiterpenoid, is expected to follow the general terpenoid biosynthesis pathway. The regulation of this pathway is likely controlled by a complex signaling cascade.
Caption: Workflow for comparative genomic analysis of fungal strains.
Caption: A putative signaling pathway regulating this compound biosynthesis.
Conclusion and Future Directions
This comparative guide highlights the genomic disparities that likely contribute to the production of this compound in Phlebiopsis gigantea. While the overall genome architecture is similar to the non-producing relative Phanerochaete chrysosporium, the key to unlocking the secrets of this compound biosynthesis lies within the subtle differences in their secondary metabolite gene clusters.
Future research should focus on obtaining and sequencing the genomes of multiple P. gigantea isolates with varying levels of this compound production. This will enable a more direct and robust comparative analysis to pinpoint the exact biosynthetic gene cluster and its regulatory elements. Functional characterization of the candidate genes through heterologous expression and gene knockout studies will be the ultimate confirmation of their role in the this compound biosynthetic pathway. Such knowledge will be invaluable for the potential metabolic engineering of this promising therapeutic compound.
References
- 1. Analysis of the Phlebiopsis gigantea Genome, Transcriptome and Secretome Provides Insight into Its Pioneer Colonization Strategies of Wood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodecomposition with Phanerochaete chrysosporium: A review - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Merulidial in Preclinical Models: A Comparative Guide
Introduction
Merulidial, a sesquiterpenoid isolated from the bracket fungus Merulius tremellosus, has garnered interest within the scientific community for its potential as an anticancer agent. Early studies have indicated its activity against Ehrlich ascites carcinoma (EAC) cells, primarily through the inhibition of DNA synthesis. The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. A high TI is desirable, indicating a wide margin between efficacy and toxicity. This guide aims to provide a comparative assessment of this compound's therapeutic index in preclinical models, supported by available experimental data and detailed methodologies.
Data Presentation
A thorough review of published literature reveals a significant gap in the quantitative data required to definitively establish the therapeutic index of this compound. Key metrics such as the median lethal dose (LD50) and the median effective dose (ED50) have not been reported in preclinical studies. The LD50 represents the dose of a substance that is lethal to 50% of a test population, while the ED50 is the dose that produces a desired therapeutic effect in 50% of the population. Without these values, a precise calculation of the therapeutic index (TI = LD50 / ED50) is not possible.
To provide a framework for future research and a basis for comparison with other potential anticancer agents, the following table outlines the necessary data points for a comprehensive assessment of this compound's therapeutic index.
| Parameter | This compound | Comparator Compound A (Hypothetical) | Comparator Compound B (Hypothetical) |
| LD50 (mg/kg) | Data not available | e.g., 200 mg/kg | e.g., 150 mg/kg |
| ED50 (mg/kg) | Data not available | e.g., 20 mg/kg | e.g., 10 mg/kg |
| Therapeutic Index (LD50/ED50) | Not calculable | e.g., 10 | e.g., 15 |
| Preclinical Model | Ehrlich Ascites Carcinoma | Ehrlich Ascites Carcinoma | Ehrlich Ascites Carcinoma |
| Mechanism of Action | DNA Synthesis Inhibition | Topoisomerase II Inhibition | Microtubule Disruption |
Experimental Protocols
The primary preclinical model cited in the initial research on this compound is the Ehrlich ascites carcinoma (EAC) model in mice. The following is a generalized protocol for assessing the antitumor activity and toxicity of a compound like this compound in this model, based on standard methodologies.
1. Efficacy Study in Ehrlich Ascites Carcinoma (EAC) Model
-
Animal Model: Swiss albino mice are typically used.
-
Tumor Induction: EAC cells are propagated in vivo by intraperitoneal (i.p.) injection in mice. For experiments, a suspension of EAC cells (e.g., 2 x 10^6 cells) is injected i.p. into the experimental animals.
-
Treatment:
-
Animals are randomly assigned to control and treatment groups.
-
The control group receives the vehicle (e.g., saline or a suitable solvent).
-
Treatment groups receive varying doses of this compound (dissolved in the vehicle) administered i.p. or orally for a specified duration (e.g., daily for 9 days), starting 24 hours after tumor inoculation.
-
A positive control group treated with a standard chemotherapeutic agent (e.g., 5-Fluorouracil) is often included for comparison.
-
-
Efficacy Assessment:
-
Tumor Growth Inhibition: Monitored by measuring the increase in body weight (due to ascitic fluid accumulation) and by collecting and counting the viable tumor cells from the peritoneal cavity at the end of the experiment.
-
Survival Analysis: The lifespan of the animals in each group is recorded, and the mean survival time and percentage increase in lifespan are calculated.
-
Hematological and Biochemical Parameters: Blood samples are collected to analyze parameters such as red blood cell count, white blood cell count, hemoglobin levels, and liver and kidney function markers to assess the systemic effects of the tumor and the treatment.
-
2. Acute Toxicity Study (for LD50 Determination)
-
Animal Model: Healthy mice are used.
-
Administration: Graded single doses of this compound are administered to different groups of animals via the intended route of clinical application (e.g., intraperitoneal or oral).
-
Observation: Animals are observed for signs of toxicity and mortality over a period of 14 days.
-
LD50 Calculation: The LD50 value is calculated using statistical methods, such as the probit analysis, based on the observed mortality rates at different doses.
Visualization of Key Processes
Experimental Workflow for Assessing Therapeutic Index
The logical flow for determining the therapeutic index of a compound like this compound in a preclinical setting is depicted below. This involves parallel assessments of both efficacy and toxicity to establish a safety profile.
Signaling Pathway: DNA Synthesis Inhibition
This compound is reported to inhibit DNA synthesis. While the precise molecular target has not been elucidated, a general pathway illustrating the inhibition of DNA replication is shown below. DNA synthesis is a complex process involving multiple enzymes, and inhibitors can act at various stages.
The available preclinical data on this compound is currently insufficient to perform a robust assessment of its therapeutic index. While its inhibitory effect on DNA synthesis in Ehrlich ascites carcinoma cells is a promising starting point, further research is critically needed. Specifically, comprehensive in vivo studies to determine the LD50 and ED50 values are essential. The experimental protocols and conceptual diagrams provided in this guide offer a roadmap for conducting such studies and for contextualizing the findings. A complete understanding of this compound's therapeutic window is a prerequisite for any further development of this compound as a potential anticancer therapeutic. Researchers are encouraged to pursue these lines of investigation to unlock the full potential of this natural product.
Benchmarking the stability of Merulidial against other sesquiterpenoid antibiotics
For Researchers, Scientists, and Drug Development Professionals
Merulidial, a sesquiterpenoid antibiotic isolated from the Basidiomycete fungus Merulius tremellosus, has demonstrated notable antibacterial and antifungal properties. Its mechanism of action is understood to involve the inhibition of DNA synthesis, a critical pathway for microbial proliferation. As with any potential therapeutic agent, understanding its stability profile is paramount for development, formulation, and clinical application. This guide provides a comparative overview of the stability of this compound against other sesquiterpenoid antibiotics, supported by established experimental protocols and a visualization of its targeted biological pathway.
Due to a lack of direct comparative stability studies involving this compound, this guide utilizes stability data from other well-researched sesquiterpenoid antibiotics, namely Artemisinin and Illudin S, as benchmarks. It is important to note that these comparisons are illustrative and highlight the need for dedicated stability-indicating assays for this compound.
Comparative Stability of Sesquiterpenoid Antibiotics
The stability of an antibiotic can be influenced by various factors, including pH, temperature, and light exposure. Forced degradation studies are crucial for identifying potential degradation pathways and developing stable formulations.[1][2][3][4] The following table summarizes hypothetical stability data for this compound alongside reported data for Artemisinin and Illudin S under typical stress conditions.
| Parameter | This compound (Hypothetical) | Artemisinin | Illudin S |
| Acidic Conditions (pH 2) | Moderate Degradation | Unstable, undergoes acid-catalyzed rearrangement.[5] | Data not readily available; generally considered unstable in acidic conditions. |
| Neutral Conditions (pH 7) | Stable | Relatively stable, but can degrade in the presence of ferrous ions.[6] | Stable for ≥ 4 years under appropriate storage.[7] |
| Alkaline Conditions (pH 10) | Significant Degradation | Unstable.[5] | Likely unstable due to the presence of reactive functional groups. |
| Oxidative Stress (H₂O₂) | Susceptible to Oxidation | The endoperoxide bridge is key to its activity and can be susceptible to oxidative degradation under certain conditions. | Intracellularly converted to metabolites that induce DNA damage.[7] |
| Thermal Stress (60°C) | Moderate Degradation | Extensive degradation observed at 60°C over 21 days.[8] | Stable at room temperature; specific high-temperature stability data is limited.[7] |
| Photostability (UV/Vis Light) | Potential for Photodegradation | Generally stable, but prolonged exposure can lead to degradation. | Data not readily available; photosensitivity is a common characteristic of complex organic molecules. |
Note: The stability data for this compound is hypothetical and intended for illustrative purposes. Rigorous experimental validation is required.
Experimental Protocols for Stability Assessment
To ensure accurate and reproducible stability data, standardized experimental protocols are essential. The following outlines a general methodology for conducting forced degradation studies on sesquiterpenoid antibiotics.
Protocol: Forced Degradation Study of a Sesquiterpenoid Antibiotic
1. Preparation of Stock Solution:
-
Prepare a stock solution of the antibiotic (e.g., 1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.[4]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance or a solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9][10]
-
The HPLC method should be capable of separating the parent drug from its degradation products. A typical setup might involve a C18 column with a gradient elution of acetonitrile and water.
4. Data Analysis:
-
Calculate the percentage of degradation of the parent drug.
-
Identify and characterize the major degradation products using techniques like mass spectrometry (MS).
Mechanism of Action: Inhibition of DNA Synthesis
This compound is reported to inhibit DNA synthesis. This is a common mechanism of action for many antibiotics, as it directly targets the replication machinery of microbial cells, preventing their proliferation. The following diagram illustrates the general process of DNA replication and highlights the potential point of inhibition by antibiotics like this compound.
Caption: Inhibition of DNA synthesis by this compound.
Experimental Workflow for Stability Testing
The process of evaluating the stability of a new antibiotic involves a structured workflow, from sample preparation to data analysis. The following diagram outlines a typical experimental workflow for a forced degradation study.
Caption: Workflow for antibiotic stability testing.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Merulidial: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL INFORMATION
Core Principles for Disposal
The primary approach to managing Merulidial waste is to prevent its release into the environment. Unused or excess chemicals should not be disposed of in the sink or regular trash unless explicitly permitted by local regulations and approved by a chemical hygiene officer[1]. All chemical waste should be collected, properly labeled, and disposed of through the institution's hazardous waste management program[1][2][3][4].
Step-by-Step Disposal Procedures
-
Risk Assessment: Before handling this compound, conduct a thorough risk assessment. Given that many sesquiterpene lactones exhibit cytotoxic and antimicrobial properties, it is prudent to assume this compound may have similar biological activities[5][6][7][8].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a designated, leak-proof, and clearly labeled hazardous waste container[2].
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless the compatibility is known[2][4]. Aqueous and organic solvent wastes should generally be collected separately[2].
-
-
Container Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known or suspected hazards[4].
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory[3][4]. Ensure containers are kept closed except when adding waste[2].
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and proper disposal according to all federal, state, and local regulations[3].
Decontamination
For glassware and surfaces contaminated with this compound, a thorough cleaning procedure is necessary. Rinse surfaces with an appropriate solvent (e.g., ethanol or acetone, depending on solubility and compatibility with the surface) and collect the rinsate as hazardous waste. Follow this with a standard laboratory detergent and water wash.
Quantitative Data Summary
In the absence of specific data for this compound, general laboratory waste guidelines provide quantitative limits for context.
| Parameter | Guideline | Source |
| P-listed Acute Hazardous Waste Accumulation Limit | ≤ 1 quart for acutely hazardous waste | [3] |
| Satellite Accumulation Area Storage Time | Up to 12 months (provided accumulation limits are not exceeded) | [3] |
| Container Headspace | Leave at least one-inch of headroom to allow for expansion | [4] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The provided step-by-step procedures are based on established best practices for laboratory chemical waste management.
Logical Workflow for Disposal of Novel/Uncharacterized Compounds
Caption: Decision workflow for the disposal of uncharacterized compounds.
References
- 1. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sesquiterpenoids lactones: benefits to plants and people - CentAUR [centaur.reading.ac.uk]
Essential Safety and Operational Guidance for Handling Merulidial
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel bioactive compounds like Merulidial. As a newly isolated antibiotic from the Basidiomycete Merulius tremellosus, comprehensive safety data is not yet available. Therefore, a cautious approach, adhering to established best practices for handling potentially hazardous biological and chemical materials, is essential. This document provides a procedural framework for the safe handling, use, and disposal of this compound in a laboratory setting.
Risk Assessment and General Precautions
Given the lack of specific toxicological data for this compound, a thorough risk assessment should be conducted before any handling.[1][2][3] It is prudent to treat this compound as a potentially hazardous substance. Standard good laboratory practices (GLP) should be strictly followed.[4] All work should be performed in a well-ventilated area, and a designated workspace for handling this compound should be established to prevent cross-contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure.[5][6][7] The following table summarizes the recommended PPE for handling this compound based on general guidelines for bioactive compounds.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for their chemical resistance.[6] Always wear gloves when handling this compound solutions or contaminated surfaces. Change gloves frequently and immediately if contaminated.[6][8] |
| Body Protection | Laboratory Coat | A dedicated lab coat should be worn to protect personal clothing.[6][9] It should be removed before leaving the laboratory. |
| Eye Protection | Safety Glasses/Goggles | Wear safety glasses with side shields at all times.[6] Use chemical splash goggles when there is a risk of splashing. |
| Face Protection | Face Shield | A face shield should be used in conjunction with goggles when performing procedures with a high risk of aerosol generation or splashing.[5] |
| Respiratory Protection | Respirator | The necessity of respiratory protection should be determined by the risk assessment, especially if handling the compound in powdered form or generating aerosols. A NIOSH-approved respirator may be required. |
Experimental Protocols: Safe Handling Workflow
A systematic workflow is crucial to ensure safety at every step of handling this compound, from receipt of the compound to the final disposal of waste.
Disposal Plan
Proper disposal of antibiotic waste is critical to prevent environmental contamination and the development of antibiotic-resistant bacteria.[10][11][12][13]
Liquid Waste:
-
High-Concentration Stock Solutions: These are considered hazardous chemical waste and should be collected in a clearly labeled, leak-proof container for disposal through the institution's hazardous waste management program.[10][14]
-
Contaminated Media: Depending on institutional guidelines, liquid media containing this compound may need to be chemically inactivated before disposal. Autoclaving may not be sufficient to degrade the antibiotic.[10][11]
Solid Waste:
-
Contaminated Consumables: Items such as gloves, pipette tips, and culture plates should be collected in a designated biohazardous waste container.[13]
-
Grossly Contaminated Items: If solid waste is heavily contaminated with high concentrations of this compound, it should be treated as chemical waste.[13]
The following table outlines the disposal plan for different types of waste generated during the handling of this compound.
| Waste Type | Containment | Disposal Method |
| High-Concentration Liquid | Labeled, sealed, and leak-proof chemical waste container. | Collection by the institution's Environmental Health & Safety (EHS) department for hazardous chemical waste disposal.[10] |
| Low-Concentration Liquid | Designated container for antibiotic-containing solutions. | Follow institutional protocols for chemical inactivation or collection as chemical waste.[14] Do not pour down the drain unless explicitly permitted by EHS after inactivation. |
| Contaminated Solids | Biohazard bag or sharps container as appropriate. | Autoclaving followed by disposal as regular waste, or incineration, as per institutional guidelines. |
| Empty Containers | Original container. | Triple-rinse with a suitable solvent, deface the label, and dispose of as regular laboratory glass or plastic waste. The rinsate should be collected as chemical waste. |
References
- 1. orgfoodfed.com [orgfoodfed.com]
- 2. The Nature of Risk Assessment - Risk Assessment in the Federal Government: Managing the Process - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cleaninginstitute.org [cleaninginstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. PPE [growsafe.co.nz]
- 8. Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosafety Guidelines for Handling Microorganisms in Microbiology Laboratories | PDA [pda.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
